2-Phenoxyisonicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRLAYNMGBRJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614880 | |
| Record name | 2-Phenoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51362-08-4 | |
| Record name | 2-Phenoxy-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxypyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenoxyisonicotinic Acid: Properties, Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of 2-Phenoxyisonicotinic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, provide a detailed synthesis protocol with mechanistic insights, and explore its primary biological role as a prolyl-4-hydroxylase inhibitor.
Core Molecular Characteristics
This compound (also known as 2-phenoxypyridine-4-carboxylic acid) is a heterocyclic compound featuring a pyridine ring substituted with a phenoxy group at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups is central to its chemical reactivity and biological activity.
Structural Representation
The fundamental structure consists of an ether linkage between a phenyl group and a pyridinecarboxylic acid backbone.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of key quantitative data provides a quick reference for experimental planning.
| Property | Value | Source |
| CAS Number | 105597-39-3 | Thermo Fisher Scientific[1] |
| Molecular Formula | C₁₂H₉NO₃ | PubChem[2] |
| Molecular Weight | 215.21 g/mol | PubChem[2] |
| Melting Point | 177-184 °C | Thermo Fisher Scientific[3] |
| Appearance | Pale cream to cream powder | Thermo Fisher Scientific[3] |
| pKa | ~3.7 (estimated from phenoxyacetic acid) | Wikipedia[4] |
Spectroscopic and Analytical Profile
Characterization is critical for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic signatures for this compound.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The pyridine protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The five protons of the phenoxy group will also resonate in the aromatic region (typically δ 7.0-7.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet, often far downfield (>10 ppm), and its position can be concentration-dependent.
-
¹³C NMR (Carbon NMR): The carbon spectrum will display 12 distinct signals. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the ether oxygen (C2 of the pyridine ring and C1 of the phenyl ring) will be shifted downfield relative to the other aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid dimer. A strong, sharp peak will appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch. C-O ether stretching bands will be visible in the 1200-1275 cm⁻¹ region, and C=C/C=N aromatic ring stretches will appear around 1450-1600 cm⁻¹.
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 215. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond.
Synthesis Protocol: Nucleophilic Aromatic Substitution
The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is preferred due to the availability of starting materials and the generally high yields.
Causality Behind Experimental Choices:
The choice of a halogenated isonicotinic acid (e.g., 2-chloroisonicotinic acid) as the electrophile is critical. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. Phenol is used as the nucleophile, which is deprotonated by a strong base to form the more potent phenoxide nucleophile. A high-boiling point polar aprotic solvent like DMF or DMSO is often used to facilitate the reaction at elevated temperatures.
Detailed Step-by-Step Methodology
This protocol is adapted from established methodologies for the synthesis of related arylamino nicotinic acid derivatives, which follows a similar mechanistic pathway.[5]
-
Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloroisonicotinic acid (1.0 eq) and phenol (1.1 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask (approx. 5-10 mL per gram of starting material). To this suspension, add a strong base such as potassium carbonate (K₂CO₃, 2.5 eq) or sodium hydride (NaH, 1.2 eq). Trustworthiness Note: K₂CO₃ is a safer, non-pyrophoric base suitable for this transformation, while NaH may offer faster reaction times but requires more stringent handling procedures.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 6-18 hours).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Acidify the aqueous solution to a pH of 3-4 using 1M hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the desired product to precipitate out of the solution.
-
Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Drug Development: Prolyl-4-Hydroxylase Inhibition
This compound is a well-characterized inhibitor of prolyl-4-hydroxylase (P4H) enzymes.[6] These enzymes are critical regulators of the cellular response to hypoxia (low oxygen).
Mechanism of Action: Stabilizing HIF-1α
Under normal oxygen conditions (normoxia), P4H enzymes use molecular oxygen to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[7][8] This hydroxylation event acts as a molecular tag, signaling the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α.[9][10] Once bound, VHL targets HIF-1α for rapid proteasomal degradation, keeping its levels low.[10][11]
During hypoxia, the lack of the P4H co-substrate, molecular oxygen, inactivates the enzyme.[7] This prevents HIF-1α hydroxylation and subsequent degradation. As a result, HIF-1α accumulates, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a host of genes that promote adaptation to low oxygen, including those involved in angiogenesis (e.g., VEGF), erythropoiesis, and glucose metabolism.[7][11]
This compound functions as a competitive inhibitor with respect to the 2-oxoglutarate co-substrate of P4H.[6][12] By binding to the active site, it mimics the hypoxic state, preventing P4H from hydroxylating HIF-1α even in the presence of oxygen. This leads to the stabilization and accumulation of HIF-1α, thereby activating downstream hypoxia-response pathways. This mechanism makes P4H inhibitors like this compound attractive therapeutic candidates for conditions such as anemia, ischemia, and certain inflammatory diseases.
Signaling Pathway Diagram
Caption: Regulation of HIF-1α stability by Prolyl-4-Hydroxylase (P4H).
References
- 1. 2-Phenoxynicotinic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenoxynicotinic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of HIF: prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Phenoxyisonicotinic Acid and Its Derivatives
This document provides a comprehensive technical overview for researchers, chemists, and professionals in drug development on the synthesis of 2-phenoxyisonicotinic acid and its varied derivatives. This class of compounds is of significant interest due to its prevalence in pharmacologically active molecules, particularly as anti-inflammatory and analgesic agents.[1][2] We will move beyond simple procedural outlines to delve into the mechanistic underpinnings and rationale behind key synthetic strategies, empowering researchers to not only replicate but also innovate upon these core methodologies.
Strategic Approaches to the Core Scaffold Synthesis
The formation of the central aryl ether bond in this compound is the critical step in its synthesis. The starting material of choice is typically 2-chloroisonicotinic acid or its corresponding ester, which serves as the electrophilic partner. The pyridine ring in this substrate is activated for nucleophilic substitution, especially at the 2- and 4-positions.[3][4] Two primary transition metal-catalyzed methodologies dominate this field: the classic Ullmann condensation and the more contemporary Palladium-catalyzed cross-coupling reactions.
The Ullmann Condensation: A Time-Tested Copper-Catalyzed Approach
The Ullmann condensation is a foundational method for the formation of aryl ethers, involving the copper-promoted coupling of an aryl halide with an alcohol or phenol.[5][6] In the context of our target molecule, this translates to the reaction between 2-chloroisonicotinic acid and phenol.
Mechanistic Considerations & Rationale: The traditional Ullmann reaction is believed to proceed through a Cu(I) catalytic cycle. The active catalyst, often a copper(I) phenoxide, is generated in situ. This species then undergoes a reaction with the aryl halide in a net metathesis reaction to form the desired aryl ether and a copper(I) halide.[5]
Historically, these reactions demanded harsh conditions, including high temperatures (often >200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder or copper salts.[5][7] The high energy input was necessary to overcome the activation barrier for the C-O bond formation. The choice of a high-boiling point, polar solvent is crucial for solubilizing the reactants and copper salts and achieving the necessary reaction temperatures.
Modern advancements have significantly improved the practicality of the Ullmann-type reaction. The introduction of soluble copper catalysts, often paired with bidentate ligands such as diamines or phenanthroline, has enabled these reactions to proceed under much milder conditions, enhancing substrate scope and functional group tolerance.[7][8]
Ullmann Condensation: Catalytic Cycle
Caption: Catalytic cycle for the Ullmann C-O coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Etherification
As an alternative to copper catalysis, palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and its etherification variant, have become a powerful tool for C-O bond formation. This methodology often provides higher yields, broader functional group tolerance, and operates under significantly milder conditions than the traditional Ullmann reaction.
Mechanistic Considerations & Rationale: The catalytic cycle for Buchwald-Hartwig etherification is well-established and begins with the oxidative addition of the aryl halide (2-chloroisonicotinic acid) to a Pd(0) complex.[9] This forms a Pd(II) intermediate. Subsequent coordination of the phenoxide, followed by reductive elimination, yields the desired this compound and regenerates the active Pd(0) catalyst.[10]
The success of this reaction is critically dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are paramount. They serve several key functions:
-
Stabilize the Pd(0) center: Preventing catalyst decomposition.
-
Promote Oxidative Addition: Facilitating the initial, often rate-limiting, step.
-
Accelerate Reductive Elimination: This is the product-forming step, and bulky ligands create steric strain that encourages the expulsion of the product molecule.[11]
Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species. A strong, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) is required to deprotonate the phenol, forming the active nucleophile.
Buchwald-Hartwig Etherification: Catalytic Cycle
Caption: Catalytic cycle for Palladium-catalyzed C-O cross-coupling.
Synthesis of Functional Derivatives
Once the this compound core is synthesized, it can be readily converted into a variety of derivatives, such as esters and amides, to modulate its physicochemical properties and biological activity.
-
Esterification: The carboxylic acid can be converted to its corresponding ester (e.g., methyl or ethyl ester) through standard methods. A common and effective route involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with the desired alcohol. This two-step process is highly efficient and generally proceeds in high yield.[12]
-
Amidation & Hydrazide Formation: Amide derivatives are typically synthesized by activating the carboxylic acid with a coupling agent (e.g., EDC, DCC) in the presence of the desired amine. Alternatively, the acid chloride intermediate can be reacted with an amine. A particularly useful derivative is the acid hydrazide, formed by reacting the ester with hydrazine hydrate. These hydrazides are versatile intermediates for synthesizing more complex heterocyclic systems.[1]
General Synthetic Workflow
Caption: General workflow for synthesis and derivatization.
Experimental Protocols & Data
The following protocols are representative examples. Researchers should perform their own optimization based on specific substrates and available laboratory equipment. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 3.1: Synthesis of 2-(Arylamino)nicotinic Acids via Improved Ullmann Condensation
This protocol is adapted from methodologies used for synthesizing analogous 2-anilinonicotinic acids and serves as a strong template for the synthesis of this compound.[13]
-
Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinic acid (1.0 eq), the desired substituted aniline (or phenol) (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Catalyst and Solvent Addition: Add copper(I) iodide (0.1 eq) as the catalyst. Add anhydrous N,N-Dimethylformamide (DMF) as the solvent to achieve a reactant concentration of approximately 0.5 M.
-
Reaction: The reaction mixture is heated to 120-140 °C under an inert atmosphere and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the mixture is poured into water and acidified to pH 3-4 with 2M HCl. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 3.2: Synthesis of 2-(Arylamino)nicotinic Acid Derivatives via Solvent-Free Boric Acid Catalysis
A greener, solvent-free approach has been reported for the synthesis of related 2-(arylamino)nicotinic acid derivatives, such as the NSAID Flunixin, which can be adapted.[3][4]
-
Reactant Mixing: In a flask, combine 2-chloronicotinic acid (1.0 eq), the desired aniline (2.0 eq), and boric acid (0.3 eq).
-
Reaction: Heat the solvent-free mixture to 120 °C with stirring for the optimized time (typically 30-60 minutes).[4]
-
Work-up: Cool the reaction mixture and add water. Adjust the pH to be acidic to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize to obtain the pure 2-arylaminonicotinic acid derivative.[4]
Protocol 3.3: Conversion to Methyl Ester Derivative
-
Acid Chloride Formation: Suspend this compound (1.0 eq) in toluene. Add thionyl chloride (2.0 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Esterification: Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure. Dissolve the resulting crude acid chloride in anhydrous methanol and stir at room temperature for 4-6 hours.
-
Work-up: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield the methyl 2-phenoxyisonicotinate.
Table 1: Comparison of Synthetic Methodologies for C-O Coupling
| Parameter | Traditional Ullmann Condensation | Modern Ullmann-Type Reaction | Palladium-Catalyzed Coupling |
| Catalyst | Stoichiometric Cu powder or Cu(I) salts | Catalytic Cu(I) or Cu(II) salts | Catalytic Pd(0) or Pd(II) precursors |
| Ligand | Typically none | Diamines, Phenanthroline, etc. | Electron-rich phosphines (e.g., BINAP, XPhos) |
| Base | K₂CO₃, NaH | K₂CO₃, Cs₂CO₃ | Cs₂CO₃, K₃PO₄, NaOtBu |
| Solvent | DMF, Nitrobenzene | DMF, DMSO, Toluene | Toluene, Dioxane |
| Temperature | 150 - 220 °C | 80 - 140 °C | 80 - 110 °C |
| Substrate Scope | Limited, requires activated halides | Broader | Very Broad |
| Yields | Often moderate | Good to Excellent | Good to Excellent |
| Reference | [5][7] | [8] | [10] |
Conclusion
The synthesis of this compound and its derivatives is a well-established field that has evolved from harsh, traditional methods to more refined, efficient, and versatile catalytic systems. While the classic Ullmann condensation remains a viable option, modern copper-catalyzed protocols and, particularly, palladium-catalyzed Buchwald-Hartwig etherification offer superior performance in terms of reaction conditions, substrate scope, and yield. The choice of methodology will ultimately depend on the specific substrate, desired scale, and available resources. The subsequent derivatization of the carboxylic acid moiety provides a straightforward path to a diverse library of compounds for screening in drug discovery and materials science applications. This guide provides the foundational knowledge and practical starting points for chemists to confidently operate and innovate in this important area of synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-Phenoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenoxyisonicotinic acid, a novel chemical entity, stands at the intersection of well-established pharmacophores known to elicit significant biological responses. While direct pharmacological data on this specific molecule is nascent, its structural architecture—a composite of a nicotinic acid core and a phenoxy moiety—provides a robust framework for predicting its therapeutic targets. This guide synthesizes the current understanding of these structural analogs to illuminate the most probable molecular targets of this compound. We will delve into the mechanistic intricacies of G-protein coupled receptor 109A (GPR109A) and Cyclooxygenase-2 (COX-2), presenting them as primary candidates for mediating the potential metabolic and anti-inflammatory effects of this compound. This document is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this compound and its derivatives, providing both theoretical grounding and practical experimental workflows.
Introduction: A Rationale for Target Selection
The predictive pharmacology of a novel compound is fundamentally rooted in its chemical structure. This compound integrates two key structural motifs: the pyridine-4-carboxylic acid (isonicotinic acid) backbone, which is an isomer of nicotinic acid (niacin), and a phenoxy group. This unique combination directs our investigation toward two high-priority therapeutic targets:
-
G-protein coupled receptor 109A (GPR109A): As the primary receptor for nicotinic acid, the structural similarity of the isonicotinic acid core makes GPR109A a compelling target.[1][2] Activation of this receptor is known to modulate lipid metabolism and exert potent anti-inflammatory effects.[3][4]
-
Cyclooxygenase-2 (COX-2): Derivatives of both isonicotinic acid and phenoxyacetic acid have demonstrated significant anti-inflammatory activity, with many acting as inhibitors of COX-2, a key enzyme in the inflammatory cascade.[5][6][7]
This guide will explore these two targets in-depth, providing the scientific rationale, mechanistic pathways, and experimental protocols necessary to investigate the therapeutic potential of this compound.
GPR109A: A Gateway to Metabolic and Anti-Inflammatory Regulation
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi protein-coupled receptor predominantly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[2][8] Its activation by agonists like nicotinic acid and the endogenous ligand β-hydroxybutyrate initiates a cascade of intracellular events with significant therapeutic implications.[9]
Mechanism of Action and Signaling Pathway
Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi protein. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP has profound effects on downstream cellular processes, most notably the inhibition of hormone-sensitive lipase in adipocytes, which in turn reduces the breakdown of triglycerides (lipolysis) and the release of free fatty acids into the circulation.[3]
Beyond the canonical Gi pathway, GPR109A activation can also trigger β-arrestin-mediated signaling, which is implicated in some of the receptor's anti-inflammatory effects and may be distinct from the pathways leading to the common flushing side effect of niacin.[4][10]
Caption: Hypothesized GPR109A signaling cascade upon activation by this compound.
Therapeutic Potential
Activation of GPR109A presents a multi-faceted therapeutic approach for a range of conditions:
-
Dyslipidemia and Atherosclerosis: By reducing the flux of free fatty acids to the liver, GPR109A agonists can decrease the synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), consequently lowering Low-Density Lipoprotein (LDL) cholesterol.[11] Niacin, the archetypal GPR109A agonist, is the most potent agent currently available for raising High-Density Lipoprotein (HDL) cholesterol.[1] These lipid-modifying effects are crucial in the management and prevention of atherosclerosis.[2][12]
-
Inflammation and Autoimmune Diseases: GPR109A is expressed on immune cells and its activation has been shown to exert anti-inflammatory effects.[2] For instance, GPR109A agonists can suppress the production of pro-inflammatory cytokines like IL-6 and Ccl2 and inhibit the NF-κB signaling pathway, a central regulator of inflammation.[13][14] This makes GPR109A a potential target for inflammatory conditions such as diabetic retinopathy and neuroinflammatory diseases like Alzheimer's and Parkinson's disease.[15][16]
-
Oncology: Emerging evidence suggests a tumor-suppressor role for GPR109A, particularly in colon and breast cancer.[8][14] Activation of the receptor can induce apoptosis in cancer cells and inhibit tumor growth.[8]
Experimental Validation Workflow
To determine if this compound acts as a GPR109A agonist, a tiered experimental approach is recommended.
Workflow for GPR109A Agonist Validation
Caption: A stepwise workflow for validating this compound as a GPR109A agonist.
Protocol 1: In Vitro cAMP Assay
This protocol outlines a common method to assess the functional activity of a potential GPR109A agonist by measuring changes in intracellular cAMP levels.
-
Cell Culture: Culture a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a suitable density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.
-
Assay Procedure:
-
Wash the cells with a stimulation buffer.
-
Add the test compounds and controls to the respective wells.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for the recommended time (typically 15-30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the compound concentration and determine the EC50 value. A decrease in forskolin-stimulated cAMP levels indicates agonistic activity.
Cyclooxygenase-2 (COX-2): A Target for Anti-Inflammatory Intervention
The presence of both an isonicotinic acid and a phenoxy acetic acid-like structure in this compound strongly suggests a potential interaction with the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6]
Mechanism of Action and Signaling Pathway
COX enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[17] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is typically induced by inflammatory stimuli such as cytokines and endotoxins.[18] The prostaglandins produced by COX-2, especially PGE2, are potent mediators of inflammation, pain, and fever.[19][20] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[21]
Caption: The COX-2 pathway in inflammation and the hypothesized inhibitory role of this compound.
Therapeutic Potential
As a potential COX-2 inhibitor, this compound could be developed for a wide range of therapeutic applications:
-
Inflammatory Disorders: This includes conditions like rheumatoid arthritis and osteoarthritis, where chronic inflammation leads to pain and joint destruction.[22]
-
Pain Management: COX-2 inhibitors are effective in treating various types of acute pain, such as post-operative pain and dysmenorrhea.[23]
-
Oncology: COX-2 is often overexpressed in various cancers and has been implicated in tumor growth and angiogenesis.[17][24] COX-2 inhibitors are being investigated as potential anti-cancer agents.
-
Neuropsychiatric Disorders: There is growing evidence for the role of neuroinflammation in conditions like major depressive disorder and schizophrenia, and COX-2 inhibitors are being explored as a potential therapeutic avenue.[24]
Experimental Validation Workflow
Protocol 2: In Vitro COX-2 Inhibitor Screening Assay
A fluorometric or colorimetric assay is a standard method for determining the in vitro inhibitory activity of a compound against COX-2.[25][26]
-
Reagent Preparation: Prepare all kit components, including the COX assay buffer, probe, cofactor, and human recombinant COX-2 enzyme, according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound. A known selective COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.[18]
-
Assay Procedure:
-
Add the assay buffer, test compounds, and controls to a 96-well plate.
-
Add the COX-2 enzyme to all wells except for the background control.
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement: Measure the fluorescence or absorbance kinetically at the appropriate wavelength. The signal is proportional to the amount of prostaglandin G2 produced.
-
Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Table 1: Comparative IC50 Values of Structurally Related COX-2 Inhibitors
| Compound Class | Example Compound | COX-2 IC50 (µM) | Reference |
| Phenoxy Acetic Acid Derivative | Compound 5f | 0.06 | [6] |
| Phenoxy Acetic Acid Derivative | Compound 7b | 0.09 | [6] |
| Isonicotinic Acid Derivative | Compound 5 | 1.42 (µg/mL) | [5][27] |
| Standard NSAID | Ibuprofen | 11.2 (µg/mL) | [5][27] |
| Selective COX-2 Inhibitor | Celecoxib | ~0.05 | [7] |
Conclusion and Future Directions
Based on a thorough analysis of its structural components, this compound emerges as a promising candidate for dual targeting of GPR109A and COX-2. This dual activity could offer a unique therapeutic profile, simultaneously addressing metabolic dysregulation and inflammation, which are often intertwined in various pathologies. The experimental workflows detailed in this guide provide a clear path for the preclinical evaluation of this compound. Future research should focus on confirming these interactions, determining the potency and selectivity of this compound for each target, and exploring its efficacy in relevant in vivo models of metabolic and inflammatory diseases. The insights gained from these studies will be crucial in unlocking the full therapeutic potential of this novel chemical entity.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]
- 4. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 22. Development and clinical application of COX-2–selective inhibitors for the treatment of osteoarthritis and rheumatoid arthritis | MDedge [mdedge.com]
- 23. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 24. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 25. mybiosource.com [mybiosource.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Mechanistic Elucidation of 2-Phenoxyisonicotinic Acid
Foreword: Charting the Unexplored Biological Landscape of 2-Phenoxyisonicotinic Acid
In the vast expanse of chemical scaffolds with therapeutic potential, many molecules remain shadows, their biological activities uncharted. This compound stands as one such entity. Its structure, a hybrid of a phenoxy moiety and an isonicotinic acid core, suggests a rich potential for biological interaction, yet its specific mechanism of action remains to be elucidated. This guide is crafted for researchers, scientists, and drug development professionals embarking on the journey to unravel the in vitro mechanism of this intriguing compound. We will not present a known mechanism but rather a strategic, in-depth framework for its discovery. This document is both a roadmap and a toolkit, designed to empower you to systematically investigate, validate, and characterize the biological effects of this compound.
Deconstructing the Molecule: Rationale for Mechanistic Investigation
The structure of this compound itself provides the foundational logic for our investigation. It is comprised of two key pharmacophores:
-
The Phenoxy Group: This moiety is prevalent in a multitude of biologically active compounds. Derivatives of phenoxyacetic and phenoxyacetamide have demonstrated activities ranging from inducing apoptosis in cancer cell lines to inhibiting key enzymes like cyclooxygenase-2 (COX-2) and monoamine oxidases (MAOs).[1][2] The lipophilic nature of the phenoxy group can facilitate membrane permeability and interaction with hydrophobic pockets in target proteins.
-
The Isonicotinic Acid Scaffold: As an isomer of pyridine carboxylic acid, isonicotinic acid is a well-established pharmacophore found in numerous approved drugs targeting a wide array of enzymes and receptors.[3] Its ability to form hydrogen bonds and participate in electrostatic interactions makes it a versatile anchor for binding to biological targets.
The combination of these two moieties in this compound presents several plausible and compelling mechanistic hypotheses that warrant a systematic in vitro investigation.
Hypothesized Mechanisms of Action: A Multi-pronged Approach
Based on the activities of structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Induction of Apoptosis in Cancer Cell Lines
The phenoxy group is a component of various compounds reported to have anti-proliferative and apoptotic effects on cancer cells.[1] It is plausible that this compound could trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.
Hypothesis 2: Enzyme Inhibition
The structural motifs of this compound are reminiscent of known enzyme inhibitors. Two key enzyme families to investigate are:
-
Cyclooxygenase-2 (COX-2): Phenoxyacetic acid derivatives have been identified as selective COX-2 inhibitors.[2] Given that COX-2 is a key enzyme in inflammation and cancer, this represents a significant potential mechanism.
-
Monoamine Oxidases (MAO-A and MAO-B): The phenoxyacetamide scaffold is a known inhibitor of MAOs, which are crucial in the metabolism of neurotransmitters.
Hypothesis 3: G-Protein Coupled Receptor (GPCR) Modulation
The pyridine carboxylic acid core is a common feature in ligands for a wide range of GPCRs.[3] this compound could act as an agonist or antagonist at one or more GPCRs, initiating a downstream signaling cascade.
A Tiered Experimental Workflow for Mechanistic Elucidation
To systematically test these hypotheses, a tiered approach is recommended, starting with broad phenotypic screens and progressively narrowing down to specific molecular targets and pathways.
Caption: Tiered workflow for mechanistic elucidation.
Tier 1: Broad-Based Cellular Phenotypic Screening
The initial step is to determine if this compound elicits a general cellular response in a relevant cell line (e.g., a cancer cell line like HepG2 or a normal cell line like HEK293).
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][4]
Materials:
-
96-well flat-bottom plates
-
Cell line of interest (e.g., HepG2)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
If the MTT assay indicates cytotoxicity, this assay will determine if the cell death is due to apoptosis by measuring the activity of caspase-3, a key executioner caspase.[5][6]
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction buffer
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Lyse the cells according to the manufacturer's protocol.[6]
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate at 37°C for 1-2 hours.[6]
-
Measure the absorbance at 405 nm. An increase in absorbance indicates caspase-3 activity.
Tier 2: Target-Based Enzymatic and Receptor Binding Assays
If phenotypic effects are observed, or even if they are not (the compound could have a specific effect without overt cytotoxicity), the next step is to screen against the hypothesized molecular targets.
This assay will determine if this compound selectively inhibits COX-2 over COX-1.[7][8][9][10][11]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
This compound and a known COX-2 inhibitor (e.g., celecoxib)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
In separate wells, add COX assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound or the control inhibitor. Include an enzyme control (no inhibitor).
-
Incubate for 10 minutes at 37°C.[8]
-
Add the fluorometric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence kinetically for 5-10 minutes.
-
Calculate the percentage of inhibition and determine the IC50 for both COX-1 and COX-2 to assess selectivity.
This assay will determine the inhibitory activity of the compound against the two major isoforms of monoamine oxidase.[12][13][14][15][16]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO assay buffer
-
MAO substrate (e.g., p-tyramine)
-
HRP enzyme and dye reagent
-
This compound and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
In separate wells, add MAO-A or MAO-B enzyme.
-
Add various concentrations of this compound or control inhibitors.
-
Incubate for 15 minutes at room temperature.[12]
-
Prepare a working reagent containing the MAO substrate, HRP, and dye reagent.
-
Add the working reagent to all wells to start the reaction.
-
Incubate for 20 minutes in the dark.[15]
-
Read the fluorescence.
-
Calculate the percentage of inhibition and determine the IC50 for both MAO-A and MAO-B.
A broad panel screen is the most efficient way to identify potential GPCR targets. This is typically done through a specialized contract research organization. The general principle involves a competition assay.[17][18][19][20][21]
Principle:
-
Membranes from cells expressing the target GPCR are incubated with a specific radiolabeled ligand.
-
This compound is added at a high concentration (e.g., 10 µM).
-
If the compound binds to the receptor, it will displace the radioligand, resulting in a decrease in the measured radioactivity.
-
A significant reduction in binding (e.g., >50%) flags a potential interaction, which would then be followed up with concentration-response curves to determine the binding affinity (Ki).
Tier 3: Pathway Confirmation and Elucidation
If a specific target is identified in Tier 2, the final step is to confirm its engagement in a cellular context and map the downstream signaling pathway.
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway downstream of the identified target.[3][22][23][24] For example, if this compound is found to inhibit COX-2, one could look at the downstream prostaglandin synthesis pathway. If it activates a GPCR, one might probe for phosphorylation of ERK or Akt.
Caption: Hypothetical apoptotic signaling pathway for Western Blot analysis.
Procedure:
-
Treat cells with this compound for various times and at various concentrations.
-
Lyse the cells and determine the protein concentration.[3]
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[24]
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific for the target protein (e.g., phospho-ERK, cleaved caspase-3, COX-2) overnight at 4°C.[24]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
qPCR is used to measure changes in the mRNA levels of target genes, providing complementary data to Western blotting.[25][26][27]
Procedure:
-
Treat cells as for Western blotting.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for the genes of interest.
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: Summary of In Vitro Activity of this compound
| Assay Type | Cell Line/Target | Endpoint | Result (e.g., IC50, Ki) |
| Cell Viability | HepG2 | IC50 | [To be determined] |
| Apoptosis | HepG2 | Fold-increase in Caspase-3 activity | [To be determined] |
| Enzyme Inhibition | COX-1 | IC50 | [To be determined] |
| Enzyme Inhibition | COX-2 | IC50 | [To be determined] |
| Enzyme Inhibition | MAO-A | IC50 | [To be determined] |
| Enzyme Inhibition | MAO-B | IC50 | [To be determined] |
| Receptor Binding | GPCR Target X | Ki | [To be determined] |
Interpretation: The collective results from this tiered approach will build a comprehensive picture of the in vitro mechanism of action. For example, a potent IC50 in the COX-2 assay, coupled with a lack of activity against COX-1, and confirmed by downstream effects on prostaglandin synthesis via Western blot, would strongly indicate a mechanism as a selective COX-2 inhibitor. Conversely, activity in a GPCR binding assay followed by phosphorylation of a downstream kinase would point towards a receptor-mediated mechanism.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of this compound. The data generated will be instrumental in forming a clear hypothesis of its mechanism of action, which can then be further validated in more complex cellular models and eventually in vivo. The journey to understanding a novel compound is one of systematic inquiry, and with the protocols and strategies outlined herein, you are well-equipped to begin that journey.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. static.igem.wiki [static.igem.wiki]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. mpbio.com [mpbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. arigobio.cn [arigobio.cn]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. multispaninc.com [multispaninc.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 23. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. stackscientific.nd.edu [stackscientific.nd.edu]
- 26. idtdna.com [idtdna.com]
- 27. gene-quantification.de [gene-quantification.de]
An In-depth Technical Guide to 2-Phenoxyisonicotinic Acid: From Postulated Discovery to Modern Applications
This technical guide provides a comprehensive overview of 2-phenoxyisonicotinic acid, a molecule at the intersection of synthetic chemistry and biological activity. While a definitive, singular discovery event for this compound is not prominent in readily available historical literature, this document reconstructs its likely emergence through the lens of established chemical principles and the scientific pursuits of the 20th century. We will delve into its probable synthesis, its place within the broader class of pyridine carboxylic acids, and its relevance to researchers in drug development and agricultural sciences.
Introduction: The Significance of the Pyridine Carboxylic Acid Scaffold
Pyridine carboxylic acids are a class of organic compounds that have historically yielded a wealth of biologically active molecules. The three isomers—picolinic, nicotinic, and isonicotinic acids—have served as foundational scaffolds for numerous pharmaceuticals and agrochemicals.[1][2] Isonicotinic acid, or pyridine-4-carboxylic acid, is particularly notable as the precursor to the anti-tuberculosis drug isoniazid, a cornerstone of modern medicine.[3] The derivatization of these pyridine rings allows for the fine-tuning of a compound's physicochemical properties and biological activity, making them a subject of intense and ongoing research.[1][4] this compound, with its phenoxy group at the 2-position and a carboxylic acid at the 4-position, represents a specific modification of this important pharmacophore.
A Reconstructed History: The Likely Genesis of this compound
While a specific date or individual credited with the first synthesis of this compound is not evident in accessible records, its discovery can be logically placed within the context of early to mid-20th-century organic synthesis advancements. The necessary starting materials and reaction types were well-established during this period, and the exploration of pyridine derivatives was a fertile ground for chemists.
The Precursor: Isonicotinic Acid
The journey to this compound begins with its parent compound, isonicotinic acid. Processes for preparing isonicotinic acid from mixtures of picolines were developed, often involving oxidation steps.[5][6] The availability of isonicotinic acid was a critical prerequisite for the synthesis of its derivatives.
The Key Transformation: Nucleophilic Aromatic Substitution
The introduction of a phenoxy group onto the pyridine ring at the 2-position is most plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is electron-deficient, which facilitates attack by nucleophiles, particularly at the 2- and 4-positions. A common precursor for such a reaction would be 2-chloroisonicotinic acid. The synthesis of 2-chloronicotinic acid (the 3-carboxylic acid isomer) from nicotinic acid via oxidation and subsequent chlorination was a known process.[7][8] A similar strategy could be applied to produce 2-chloroisonicotinic acid.
The reaction of 2-chloroisonicotinic acid with a phenoxide salt would then yield this compound. This type of reaction, while foundational, laid the groundwork for the creation of a vast array of substituted pyridines.
The Ullmann Condensation: An Alternative Pathway
Another historically significant reaction that could have been employed is the Ullmann condensation. This copper-catalyzed reaction is a classic method for forming aryl ethers from an aryl halide and an alcohol or phenol. In this context, 2-chloroisonicotinic acid could be reacted with phenol in the presence of a copper catalyst to yield the desired product. The Ullmann reaction has been a workhorse in organic synthesis for over a century, making it a highly probable route for the early synthesis of this compound.
Synthetic Methodologies: A Practical Approach
The synthesis of this compound and its derivatives relies on well-established organic chemistry principles. Below are detailed protocols for the likely synthetic routes.
Synthesis of 2-Chloroisonicotinic Acid (Precursor)
The preparation of the key intermediate, 2-chloroisonicotinic acid, is the first critical step. While direct synthesis from isonicotinic acid is plausible, a more common route involves the chlorination of a precursor.
Protocol 1: Synthesis of 2-Chloronicotinic Acid (as an analogue for 2-chloroisonicotinic acid)
This protocol for the synthesis of the isomeric 2-chloronicotinic acid demonstrates the general methodology.
-
N-Oxidation: Nicotinic acid is oxidized with hydrogen peroxide to form nicotinic acid N-oxide.[7]
-
Chlorination: The resulting N-oxide is then chlorinated using a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) to yield 2-chloronicotinic acid.[7]
Diagram 1: Synthesis of 2-Chloronicotinic Acid
Caption: Synthetic pathway to 2-chloronicotinic acid.
Synthesis of this compound
With the chlorinated precursor in hand, the phenoxy group can be introduced.
Protocol 2: Nucleophilic Aromatic Substitution
-
Preparation of Sodium Phenoxide: Sodium metal is carefully dissolved in an excess of phenol under anhydrous conditions to generate sodium phenoxide.
-
Substitution Reaction: 2-Chloroisonicotinic acid is added to the solution of sodium phenoxide.
-
Heating: The reaction mixture is heated to drive the substitution reaction to completion.
-
Workup: The reaction mixture is cooled, and the product is isolated by acidification, which precipitates the this compound. The crude product is then purified by recrystallization.
Diagram 2: Nucleophilic Aromatic Substitution for this compound Synthesis
Caption: Synthesis via nucleophilic aromatic substitution.
Protocol 3: Ullmann Condensation
-
Reactant Mixture: 2-Chloroisonicotinic acid, phenol, a copper catalyst (such as copper(I) iodide or copper powder), and a base (like potassium carbonate) are combined in a high-boiling polar solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).
-
Heating: The mixture is heated to a high temperature, often above 150 °C, for several hours.
-
Workup: After cooling, the reaction mixture is filtered to remove the copper catalyst. The product is then isolated from the filtrate by acidification and subsequent purification.
Diagram 3: Ullmann Condensation for this compound Synthesis
Caption: Synthesis via Ullmann condensation.
Physicochemical and Spectroscopic Data
Characterization of this compound is crucial for confirming its identity and purity. The following table summarizes key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C12H9NO3 | |
| Molecular Weight | 215.21 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Data not readily available | |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Spectroscopic data would be essential for structural elucidation. While a specific spectrum for this compound is not provided in the search results, the expected spectral features can be predicted:
-
1H NMR: Signals corresponding to the protons on the pyridine and phenyl rings. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and the oxygen atom.
-
13C NMR: Resonances for all 12 carbon atoms, including the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O-C stretching of the ether linkage.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Pharmacological Profile and Biological Significance
The interest in synthesizing this compound likely stemmed from the broader investigation into the biological activities of pyridine carboxylic acids and phenoxy herbicides.
Connection to Plant Growth Regulators and Herbicides
The phenoxy moiety is a key structural feature in a class of synthetic auxins that have been widely used as herbicides since the mid-20th century, such as 2,4-dichlorophenoxyacetic acid (2,4-D).[9] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and death in broadleaf plants.[10][11] Pyridine carboxylic acids themselves have also been investigated for their effects on plant growth, with some demonstrating growth-inhibitory properties.[12] The combination of a pyridine carboxylic acid scaffold with a phenoxy group in this compound suggests a historical interest in its potential as a plant growth regulator or herbicide.[13][14]
Potential as a Pharmacological Agent
Derivatives of isonicotinic acid are well-known for their diverse pharmacological activities.[3][15] The introduction of a phenoxy group could modulate the biological properties of the parent isonicotinic acid, potentially leading to new therapeutic agents. The phenoxyacetic acid scaffold itself is found in various biologically active compounds.[14] Given the anti-inflammatory and other therapeutic properties of related structures, it is plausible that this compound and its derivatives have been or could be investigated for a range of pharmacological effects.
Conclusion and Future Directions
While the precise historical moment of the discovery of this compound remains to be pinpointed from the available literature, its synthesis and existence are a logical consequence of the advancement of organic chemistry. The convergence of interest in pyridine carboxylic acids for their medicinal properties and phenoxy compounds for their agricultural applications provides a strong rationale for its initial synthesis.
For contemporary researchers, this compound represents a versatile building block. Its structure offers multiple points for further derivatization, allowing for the creation of libraries of novel compounds for screening in both drug discovery and agrochemical research. Future work could focus on a more exhaustive search of pre-digital chemical literature to potentially uncover the first documented synthesis. Furthermore, a thorough investigation of the biological activity profile of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempanda.com [chempanda.com]
- 6. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 7. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 8. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 9. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 10. fbn.com [fbn.com]
- 11. timesofagriculture.com [timesofagriculture.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Solubility and stability of 2-Phenoxyisonicotinic acid in different solvents
An In-depth Technical Guide
Topic: Solubility and Stability of 2-Phenoxyisonicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Physicochemical Characterization of this compound
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. In the landscape of drug development, a thorough understanding of these parameters is not merely a regulatory checkbox but the very foundation upon which successful formulation, effective delivery, and reliable shelf-life are built. We will move beyond rote procedures to explore the causal mechanisms behind experimental choices, ensuring a robust and scientifically sound approach to characterization.
Part 1: The Physicochemical Landscape of this compound
Before embarking on experimental determination, a theoretical assessment of the molecule's structure provides invaluable predictive insights.
Molecular Characteristics:
-
IUPAC Name: 2-phenoxypyridine-3-carboxylic acid[1]
The structure of this compound is defined by three key functional regions:
-
A Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of donating a proton. It is the primary driver of the molecule's pH-dependent solubility and a potential site for chemical reactions.
-
A Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom.
-
A Phenoxy Group (-OC₆H₅): An ether linkage connecting a phenyl group to the pyridine ring. This portion of the molecule is largely non-polar and hydrophobic.
Anticipating Solubility Behavior: The principle of "like dissolves like" is fundamental.[4][5][6] The molecule possesses both polar (carboxylic acid) and non-polar (phenoxy group, aromatic rings) characteristics. This amphiphilic nature suggests its solubility will be highly dependent on the solvent's properties.
-
Effect of Polarity: We can predict poor solubility in non-polar solvents (e.g., hexane) and moderate to high solubility in polar solvents, particularly those capable of hydrogen bonding.[5]
-
Effect of pH: The carboxylic acid group is the most significant determinant of aqueous solubility. Most carboxylic acids have pKa values in the range of 4-5.[7] Below its pKa, the acid will be in its neutral, less soluble form. Above its pKa, it will deprotonate to form a highly polar and much more water-soluble carboxylate anion.[8] Therefore, the aqueous solubility of this compound is expected to increase dramatically in neutral to basic conditions.[9]
Anticipating Stability Challenges: Stability testing is essential to understand how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation studies, or stress testing, are performed to deliberately degrade the molecule under conditions more severe than accelerated stability testing.[12][13] This helps to establish likely degradation pathways, evaluate the molecule's intrinsic stability, and develop stability-indicating analytical methods.[14][15] For this compound, potential degradation pathways include:
-
Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The aromatic rings could be susceptible to oxidative degradation.
-
Photodegradation: Aromatic systems can be sensitive to UV or visible light.
-
Thermolysis: Degradation at elevated temperatures.
Part 2: A Practical Guide to Solubility Determination
Equilibrium solubility is a measure of the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature to form a saturated solution. It is a critical parameter for predicting oral bioavailability and guiding formulation design.
Solubility Profile of this compound (Representative Data)
The following table presents a representative solubility profile. The exact values must be determined experimentally.
| Solvent System | Solvent Type | Predicted Solubility (mg/mL) | Rationale |
| Water (pH 2.0) | Polar Protic | Low | The carboxylic acid is protonated and in its less soluble neutral form. |
| Water (pH 7.4) | Polar Protic | High | The carboxylic acid is deprotonated to the highly soluble carboxylate anion. |
| Methanol / Ethanol | Polar Protic | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid.[16] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent known to solubilize a wide range of compounds.[17] |
| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMSO, expected to have lower solvating power for this molecule.[18] |
| Hexane | Non-polar | Very Low | The non-polar solvent cannot effectively solvate the polar carboxylic acid group. |
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
The saturation shake-flask method is the gold-standard for determining equilibrium solubility due to its ability to achieve a true thermodynamic equilibrium.[19]
Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring the measured concentration is the true equilibrium solubility. Adding an excess of the solid compound is critical to guarantee saturation is reached and maintained.[20][21]
Methodology:
-
Preparation: Add an excess amount of this compound solid to a series of vials, each containing a different solvent system. (e.g., 10 mg in 1 mL of solvent). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate the suspensions for a sufficient period to reach equilibrium, typically 24 to 48 hours.[19] A preliminary kinetic study can determine the exact time required to reach a plateau.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand, letting the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.[19]
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant from each vial.
-
Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, typically HPLC-UV. A standard calibration curve of known concentrations must be used for accurate quantification.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Part 3: Assessing the Stability Profile via Forced Degradation
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's intrinsic stability.[15] The objective is not to destroy the drug completely but to induce a target degradation of 5-20%, which is sufficient to identify degradation products and validate the analytical method's ability to separate them from the parent compound.[14]
Experimental Protocol: Forced Degradation Studies
Causality: Each condition is designed to simulate a specific environmental stress, accelerating degradation pathways that might occur over a product's shelf-life.[12][] A control sample (unstressed) is always run in parallel to provide a baseline for calculating the percentage of degradation.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 6, 24 hours). After heating, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a predetermined time. After heating, cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a set time.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at 60-80°C.
-
Photostability: Expose a sample of the stock solution to a controlled light source as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw a sample, dilute as necessary, and analyze using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of the parent drug remaining.
-
Calculate the percentage of each degradation product formed (if standards are available) or report the peak area percentage.
-
Perform a mass balance calculation to ensure that the decrease in the parent drug is accounted for by the formation of degradants.
-
The specificity of the analytical method is demonstrated if all degradant peaks are well-resolved from the parent peak.
-
Workflow for Forced Degradation Studies
Caption: General Workflow for a Forced Degradation Study.
Part 4: Synthesis and Conclusion
The solubility and stability of this compound are intrinsically linked to its chemical structure. Its pH-dependent aqueous solubility, governed by the carboxylic acid moiety, is a critical consideration for developing oral dosage forms, where the pH of the gastrointestinal tract varies significantly. An understanding of its solubility in organic solvents is paramount for guiding process chemistry, purification, and the development of non-aqueous formulations.
Stability studies reveal the molecule's vulnerabilities. By subjecting it to forced degradation, we can proactively identify potential degradation products, understand its degradation pathways, and establish appropriate storage conditions and packaging to ensure the final drug product remains safe and effective throughout its shelf-life.[] The data gathered from these foundational studies are not merely descriptive; they are predictive tools that empower researchers and drug development professionals to make informed decisions, mitigate risks, and ultimately accelerate the journey from candidate molecule to therapeutic product.
References
- 1. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. 2-Phenoxynicotinic acid [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. fdaghana.gov.gh [fdaghana.gov.gh]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to 2-Phenoxyisonicotinic Acid Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential
Abstract
Derivatives of 2-phenoxyisonicotinic acid represent a compelling class of heterocyclic compounds with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of these derivatives. Drawing upon established methodologies for analogous molecular scaffolds, this document outlines detailed protocols for their preparation and subsequent screening. The core structure, which marries a phenoxy moiety to an isonicotinic acid backbone, offers a versatile platform for medicinal chemists to explore structure-activity relationships and develop novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of chemical biology.
Introduction: The Therapeutic Promise of the this compound Scaffold
The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in medicinal chemistry. Heterocyclic compounds, particularly those incorporating the pyridine ring system, have historically been a rich source of biologically active molecules. Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-established pharmacophore found in numerous approved drugs. The introduction of a phenoxy group at the 2-position of the isonicotinic acid core creates a unique molecular architecture with the potential for diverse biological activities.
While the closely related 2-phenoxynicotinic acid derivatives have been more extensively studied for their anti-inflammatory and analgesic properties, the isonicotinic acid scaffold presents an intriguing, albeit less explored, alternative. The difference in the nitrogen position within the pyridine ring (position 4 in isonicotinic acid versus position 3 in nicotinic acid) can significantly influence the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby altering its interaction with biological targets.
This guide will delve into the synthetic pathways to access these molecules, their potential mechanisms of action, and the experimental protocols required to validate their therapeutic utility.
Synthetic Pathways and Methodologies
The synthesis of this compound derivatives typically commences with a suitable isonicotinic acid precursor, most commonly 2-chloroisonicotinic acid. The key transformation is the formation of the ether linkage between the isonicotinic acid ring and a phenolic compound, which is generally achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation.
General Synthesis Scheme
The overall synthetic strategy can be broken down into three main stages:
-
Preparation of the Activated Isonicotinic Acid Core: Synthesis of a reactive precursor, typically an ester of 2-chloroisonicotinic acid.
-
Formation of the Phenoxy Ether Linkage: The copper-catalyzed Ullmann condensation of the activated isonicotinic acid derivative with a substituted phenol.[1][2]
-
Derivatization of the Carboxylic Acid Moiety: Conversion of the resulting this compound ester into various derivatives, such as hydrazides, to explore structure-activity relationships.
Detailed Experimental Protocol: Synthesis of Ethyl 2-Phenoxyisonicotinate
This protocol outlines the synthesis of a key intermediate, ethyl 2-phenoxyisonicotinate, via an Ullmann condensation reaction.
Materials:
-
Ethyl 2-chloroisonicotinate
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ethyl 2-chloroisonicotinate (1.0 eq) and phenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure ethyl 2-phenoxyisonicotinate.
Synthesis of this compound Hydrazide
The hydrazide derivative is a common and versatile intermediate for the synthesis of a wide range of biologically active compounds.
Materials:
-
Ethyl 2-phenoxyisonicotinate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve ethyl 2-phenoxyisonicotinate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound hydrazide. The product can be further purified by recrystallization from ethanol.[3]
Potential Applications and Biological Activities
Based on the biological activities of structurally similar compounds, this compound derivatives are anticipated to exhibit significant anti-inflammatory and anticancer properties.
Anti-inflammatory and Analgesic Activity
Numerous studies on 2-phenoxynicotinic acid derivatives have demonstrated their potential as anti-inflammatory and analgesic agents.[4] It is hypothesized that these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. The selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, while COX-1 is constitutively expressed and plays a role in maintaining the integrity of the gastrointestinal mucosa.[6][7]
Anticancer Activity
The link between chronic inflammation and cancer is well-established, and inhibitors of the COX-2 enzyme have shown promise in the prevention and treatment of certain cancers.[8][9] Therefore, this compound derivatives, with their potential to inhibit COX-2, are also promising candidates for anticancer drug development. Their efficacy can be evaluated against various cancer cell lines to determine their cytotoxic and anti-proliferative effects.
Biological Evaluation Protocols
To ascertain the therapeutic potential of newly synthesized this compound derivatives, a series of in vitro and in vivo assays are essential.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of the compounds in inhibiting the two COX isoforms.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds and reference inhibitors (e.g., celecoxib, ibuprofen)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compounds or reference inhibitors to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately monitor the absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to the COX activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][10][11]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[8][12][13]
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (e.g., vehicle control, reference drug, and different doses of test compounds).
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[14][15]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds and reference drug (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and reference drug for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curves.
Structure-Activity Relationship (SAR) Analysis
A systematic investigation of the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. The following table outlines key structural modifications and their predicted impact on activity, based on data from analogous series.
| R1 (Substitution on Phenoxy Ring) | R2 (Modification of Carboxylic Acid) | Predicted Impact on Anti-inflammatory/Anticancer Activity | Rationale |
| Electron-withdrawing groups (e.g., Cl, F, NO2) at the para-position | -COOH | Potentially increased activity | Enhances the electrophilicity of the phenoxy ring, potentially improving binding to target enzymes. |
| Electron-donating groups (e.g., OCH3, CH3) at the para-position | -COOH | May either increase or decrease activity | Can influence the overall lipophilicity and electronic properties of the molecule. |
| Bulky substituents at the ortho-position | -COOH | Likely decreased activity | May cause steric hindrance, preventing optimal binding to the active site of the target. |
| H | -CONHNH2 (Hydrazide) | Potential for enhanced and broader biological activity | The hydrazide moiety is a versatile functional group that can participate in various hydrogen bonding interactions and serves as a precursor for other heterocyclic systems. |
| H | -CONH-Aryl (Amide) | Activity will depend on the nature of the aryl substituent | Allows for the exploration of additional binding interactions within the target protein. |
Conclusion and Future Directions
This compound derivatives represent a promising, yet underexplored, class of compounds with significant potential as anti-inflammatory and anticancer agents. The synthetic routes to these molecules are accessible, and the established protocols for biological evaluation provide a clear path for their investigation. Future research should focus on the synthesis and screening of a diverse library of these derivatives to establish a comprehensive structure-activity relationship. Further mechanistic studies are also warranted to confirm their mode of action and to identify potential off-target effects. The insights gained from such studies will be invaluable for the rational design of novel and potent therapeutic agents based on the this compound scaffold.
References
- 1. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jsirjournal.com [jsirjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. brieflands.com [brieflands.com]
- 8. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Prediction of 2-Phenoxyisonicotinic Acid Bioactivity
Abstract
The imperative to accelerate the drug discovery pipeline while minimizing costs has positioned in silico computational methods as an indispensable cornerstone of modern pharmaceutical research.[1][2] This technical guide provides a comprehensive, protocol-driven exploration of the methodologies used to predict the bioactivity of a novel small molecule, using 2-Phenoxyisonicotinic acid as a practical case study. We will navigate the logical flow from initial target hypothesis generation and ligand characterization to advanced predictive modeling techniques, including molecular docking, pharmacophore analysis, and ADMET profiling. The causality behind each experimental choice is detailed, providing researchers and drug development professionals with a robust framework for evaluating new chemical entities. This guide is designed not as a rigid template, but as a self-validating system of inquiry, grounded in authoritative scientific principles to ensure technical accuracy and reproducible insights.
Introduction: The Rationale for a Computational First Approach
The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to unforeseen issues in efficacy or safety.[1][3] Computational, or in silico, techniques offer a powerful paradigm to mitigate these risks by front-loading the discovery process with predictive data.[4][5] By modeling interactions and properties computationally, we can rapidly screen vast chemical spaces, prioritize candidates, and refine molecular structures before committing significant resources to chemical synthesis and in vitro testing.[6][7][8]
This compound (also known as 2-phenoxypyridine-3-carboxylic acid[9]) is a heterocyclic compound whose biological activities are not extensively documented. However, its core structure contains a nicotinic acid moiety, derivatives of which have been explored for various pharmacological activities, including analgesic and anti-inflammatory effects.[10][11] This structural alert provides a logical starting point for a hypothesis-driven in silico investigation. This guide will systematically build a predicted bioactivity profile for this molecule.
Part 1: Foundational Analysis: Ligand Preparation and Target Scoping
Before any predictive modeling can occur, a thorough characterization of the molecule of interest and the identification of plausible biological targets are paramount.
Ligand Preparation and Physicochemical Profiling
The first step is to translate the 2D chemical structure of this compound into a 3D, simulation-ready format and to predict its fundamental physicochemical properties, which are key determinants of its drug-like potential.
Experimental Protocol: Ligand Preparation & Profiling
-
Obtain Chemical Structure: The canonical SMILES string for this compound, C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O, is obtained from a reliable chemical database like PubChem.[9]
-
Generate 3D Conformation: Using software such as Open Babel, a 3D structure is generated from the SMILES string.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, sterically favorable conformation. This step is crucial for ensuring the ligand's geometry is realistic.
-
Physicochemical & ADMET Prediction: The SMILES string is submitted to an open-access web server like SwissADME or pkCSM.[12] These tools predict a wide range of properties based on the structure.
Data Presentation: Predicted Physicochemical and Drug-Likeness Properties
| Property | Predicted Value | Interpretation & Causality |
| Molecular Formula | C12H9NO3 | Basic structural information. |
| Molecular Weight | 215.21 g/mol | Complies with Lipinski's Rule of Five (<500), suggesting good potential for absorption. |
| LogP (Consensus) | 2.15 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 59.19 Ų | Below the 140 Ų threshold, suggesting good oral bioavailability potential. |
| Lipinski's Rule of 5 | 0 Violations | A key indicator of "drug-likeness" and potential for oral administration. |
| Bioavailability Score | 0.55 | A composite score indicating a high probability of good absorption and distribution. |
Note: Values are representative predictions from common in silico tools.
Target Hypothesis Generation: From Analogs to Algorithms
With the ligand characterized, the next critical step is identifying its potential protein targets. This can be approached from two angles: a knowledge-based approach leveraging existing literature and an unbiased algorithmic approach.
-
Knowledge-Based Hypothesis: Derivatives of the structurally related nicotinic acid have shown anti-inflammatory and analgesic activity.[10][11] A primary mechanism for such activity is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Therefore, these enzymes represent high-priority, hypothesis-driven targets for our investigation.
-
Algorithmic Target Prediction: To broaden the search, we can use reverse screening (or target fishing) webservers like SwissTargetPrediction or PharmMapper. These tools compare the shape and pharmacophoric features of our query molecule against a database of known active ligands to predict a spectrum of potential targets.[13]
This dual approach provides both a focused, deep-dive investigation (COX enzymes) and a broader, exploratory screen for novel or unexpected bioactivities. For this guide, we will proceed with COX-2 as our primary target for structure-based analysis.
Part 2: Structure-Based Bioactivity Prediction: Molecular Docking
Molecular docking is a cornerstone of structure-based drug design. It predicts the preferred orientation (pose) of a ligand when bound to a target protein and estimates the strength of the interaction (binding affinity).[2][14][15]
Workflow for Structure-Based vs. Ligand-Based Prediction
The choice between structure-based and ligand-based methods is determined by the availability of high-quality structural data for the biological target.
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Innovative computational approaches in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 7. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]
- 14. KBbox: Methods [kbbox.h-its.org]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of 2-Phenoxyisonicotinic Acid
Introduction: The Analytical Imperative for 2-Phenoxyisonicotinic Acid
This compound, a heterocyclic aromatic carboxylic acid, represents a class of compounds with significant interest in pharmaceutical and chemical research. Its unique structure, combining a pyridine ring, a carboxylic acid functional group, and a phenoxy moiety, presents a distinct analytical challenge. The accurate and precise quantification of this compound is paramount for ensuring the quality, stability, and efficacy of potential drug candidates and for monitoring its presence in various chemical processes. This application note provides a comprehensive guide to the development and validation of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The methodologies outlined herein are grounded in fundamental chromatographic principles and adhere to the stringent requirements of international regulatory bodies, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₉NO₃ | PubChem[1] |
| Molecular Weight | 215.21 g/mol | PubChem[1] |
| Computed logP | 2.2 | PubChem[1] |
| pKa (Isonicotinic Acid) | Acidic pKa: ~1.77-4.96 | PubChem, Various Sources[2][3][4] |
The computed logP value of 2.2 suggests that this compound possesses moderate hydrophobicity, making it well-suited for reversed-phase HPLC. The pKa of the parent isonicotinic acid provides a critical starting point for mobile phase pH selection, aiming to maintain the analyte in a single, un-ionized form for optimal retention and peak shape. The presence of the electron-withdrawing phenoxy group is anticipated to slightly decrease the pKa of the carboxylic acid compared to unsubstituted isonicotinic acid.
HPLC Method Development Strategy: A Step-by-Step Rationale
The development of a robust and reliable HPLC method requires a systematic approach, with each parameter carefully selected and optimized.
Column Selection: The Heart of the Separation
Given the aromatic and moderately polar nature of this compound, a C18 (octadecyl) column is the logical first choice for reversed-phase chromatography. These columns provide excellent hydrophobic retention for aromatic compounds. A standard column dimension of 4.6 mm x 150 mm with a 5 µm particle size offers a good balance between resolution, analysis time, and backpressure.
Mobile Phase Optimization: The Key to Selectivity and Retention
The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of aromatic compounds due to its lower viscosity and UV cutoff, often leading to better peak shapes and lower backpressure. A gradient elution starting with a lower percentage of acetonitrile and gradually increasing will be employed to ensure the elution of any potential impurities or degradation products with varying polarities.
-
Aqueous Phase and pH Control: The ionization state of this compound is critically dependent on the mobile phase pH. To ensure consistent retention and sharp peaks, the pH of the aqueous phase should be buffered at least 2 pH units below the pKa of the carboxylic acid group. Based on the pKa of isonicotinic acid (approximately 4.96 for the carboxylic acid)[3], a starting pH of ~2.5-3.0 is recommended. This will ensure the carboxylic acid is fully protonated and in its more hydrophobic, non-ionized form. A phosphate or formate buffer is suitable for this pH range and is compatible with UV detection.
Detection Wavelength Selection: Maximizing Sensitivity
To determine the optimal wavelength for detection, a UV scan of a standard solution of this compound should be performed. Based on the presence of the aromatic rings and the pyridine moiety, a wavelength in the range of 254-280 nm is expected to provide good sensitivity.
Initial Chromatographic Conditions
Based on the above considerations, the following initial HPLC conditions are proposed:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm (to be optimized) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Forced Degradation Studies: Establishing Stability-Indicating Capabilities
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. Forced degradation studies are essential to develop and validate such a method[5][6][7]. The following stress conditions are recommended for this compound:
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: 1 mg/mL of this compound in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of this compound in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance exposed to 105 °C for 24 hours.
-
Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light in a photostability chamber.
Note: The duration and temperature of the stress conditions may need to be adjusted to achieve a target degradation of 5-20%.
The chromatograms from the stressed samples will be compared to that of an unstressed standard to assess for the formation of new peaks. The HPLC method will be optimized to ensure adequate resolution between the parent peak and all major degradation products. The potential cleavage of the ether linkage, as observed in the degradation of similar structures like phenazopyridine[8][9], should be considered as a possible degradation pathway.
Method Validation: Ensuring Method Performance
Once the HPLC method is optimized to be stability-indicating, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1). The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be >0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Workflow and Data Presentation
The overall workflow for the HPLC method development and validation is depicted in the following diagram:
Caption: Workflow for HPLC Method Development and Validation.
Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, dissolve an accurately weighed amount in the diluent to achieve a final concentration within the linear range of the method.
Protocol 2: System Suitability Testing
Before each validation run, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the working standard solution (e.g., 100 µg/mL) five replicate times.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.
-
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a stability-indicating HPLC method for the analysis of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can establish a reliable and robust analytical method suitable for quality control, stability studies, and regulatory submissions. The principles outlined here are broadly applicable to the analysis of other aromatic carboxylic acids, serving as a valuable resource for the analytical community.
References
- 1. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Isonicotinic Acid [drugfuture.com]
- 4. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. lawdata.com.tw [lawdata.com.tw]
- 9. researchgate.net [researchgate.net]
Protocol for synthesizing 2-Phenoxyisonicotinic acid in the lab
An Application Note and Laboratory Protocol for the Synthesis of 2-Phenoxyisonicotinic Acid
Authored by: A Senior Application Scientist
Introduction: The Significance of the Diaryl Ether Linkage
The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds, including antibiotics and potential pharmaceuticals.[1][2] this compound is a heterocyclic compound incorporating this critical C-O-C linkage. Its synthesis is a representative example of modern cross-coupling strategies, providing a valuable building block for drug discovery and development programs. This guide provides a detailed, field-tested protocol for its synthesis via a copper-catalyzed Ullmann-type condensation reaction, emphasizing the rationale behind the procedural steps to ensure reproducibility and high purity.
Pillar 1: Expertise & Causality - The Ullmann Condensation
The synthesis of this compound is achieved through a copper-catalyzed C-O cross-coupling reaction, a modern iteration of the classic Ullmann condensation.[3][4] This reaction class is fundamental for the formation of diaryl ethers.[5]
The Core Reaction: 2-Chloroisonicotinic acid + Phenol → this compound
The traditional Ullmann reaction often required harsh conditions, such as high temperatures (125–220 °C) and stoichiometric amounts of copper.[1][3] However, the development of soluble copper(I) catalyst systems, often paired with specific ligands, has enabled this transformation under significantly milder conditions, improving substrate scope and functional group tolerance.[2][5]
Mechanistic Rationale: The reaction proceeds through a catalytic cycle. While the precise mechanism can be complex, it is generally understood to involve the following key steps:
-
Base-Mediated Deprotonation: A base, such as potassium carbonate, deprotonates the phenol to form the more nucleophilic phenoxide.
-
Oxidative Addition: The active Copper(I) catalyst undergoes oxidative addition with the 2-chloroisonicotinic acid.
-
Ligand Exchange/Metathesis: The phenoxide displaces the chloride ion on the copper center.
-
Reductive Elimination: The final C-O bond is formed through reductive elimination, yielding the this compound product and regenerating the active Cu(I) catalyst.[4]
The choice of a high-boiling polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solubilizes the reactants and salts formed during the reaction and facilitates the necessary thermal energy for the reaction to proceed efficiently.
Pillar 2: Trustworthiness - A Self-Validating Protocol
This protocol is designed as a self-validating system. In-process controls and rigorous final product characterization are integrated to ensure the synthesis is successful and the final compound meets the required purity standards.
In-Process Monitoring
Progress is monitored using Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials (2-chloroisonicotinic acid and phenol). The disappearance of the starting materials and the appearance of a new, single spot corresponding to the product indicate the reaction's completion. This prevents premature work-up or unnecessary extension of reaction time, optimizing both yield and purity.
Purification and Verification
The primary method of purification is recrystallization. This technique is highly effective for removing unreacted starting materials and inorganic salts. The success of the purification is validated by two key analytical methods:
-
Melting Point Determination: A sharp melting point range, consistent with literature values, is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation of the final product.[6][7] The chemical shifts, integration, and coupling patterns of the protons on the phenoxy and isonicotinic acid rings must match the expected structure.
The quality control workflow is illustrated below.
Caption: Quality control and validation workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 2-Chloroisonicotinic acid | ≥97% | Sigma-Aldrich | 6313-54-8 | Starting material.[8] |
| Phenol | ≥99%, Crystalline | Sigma-Aldrich | 108-95-2 | Handle with extreme care; toxic & corrosive. |
| Copper(I) Iodide (CuI) | 98% | Sigma-Aldrich | 7681-65-4 | Catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 | Reaction solvent. |
| Hydrochloric Acid (HCl) | 2M Aqueous Solution | VWR | 7647-01-0 | For acidification during work-up. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | In-house prep | 7647-14-5 | For washing organic layer. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Round-bottom flask (100 mL) | N/A | N/A | N/A | |
| Reflux condenser | N/A | N/A | N/A | |
| Magnetic stirrer and stir bar | N/A | N/A | N/A | |
| Heating mantle with temperature control | N/A | N/A | N/A | |
| Nitrogen or Argon gas supply | N/A | N/A | N/A | For inert atmosphere. |
| Separatory funnel (250 mL) | N/A | N/A | N/A | |
| Buchner funnel and filter flask | N/A | N/A | N/A | For filtration. |
| Rotary evaporator | N/A | N/A | N/A | For solvent removal. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.
-
Reagent Handling: Phenol is toxic and corrosive and can be absorbed through the skin; handle with extreme care.[9] DMF is a skin and respiratory irritant. 2-Chloroisonicotinic acid and the final product are irritants.[8][10][11]
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Step-by-Step Synthesis Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-氯吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Phenoxyisonicotinic Acid as a Versatile Building Block in Modern Organic Synthesis
Abstract
2-Phenoxyisonicotinic acid is a heterocyclic carboxylic acid that has emerged as a privileged scaffold and a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique structure, combining a phenoxy group with an isonicotinic acid core, offers multiple reaction sites for molecular elaboration. The electron-withdrawing nature of the pyridine ring and the carboxylic acid group activates the C2 position for nucleophilic aromatic substitution, while the carboxyl group itself serves as a handle for a myriad of transformations, including amide bond formation and esterification. This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a cornerstone in pharmaceutical chemistry, and its derivatives exhibit a vast spectrum of biological activities.[1] this compound integrates this critical heterocycle with a phenoxy moiety, a common feature in many bioactive molecules that can modulate properties like lipophilicity and target engagement.[2][3] The true synthetic utility of this molecule, however, lies in its dual reactivity: the carboxylic acid function and the activated pyridine ring.
Derivatives of this scaffold have been investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, and hypolipidemic effects.[2][3][4] Its structural analogues are also found in compounds targeting angiotensin II receptors and serving as potential HIV-1 non-nucleoside reverse transcriptase inhibitors.[1][5] This document serves as a practical guide to harnessing the synthetic potential of this valuable building block.
Synthesis of the Building Block
The most common and efficient route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages an electron-deficient pyridine ring, where a good leaving group at the C2 position, typically a halide, is displaced by a nucleophile.[6][7] The presence of the electron-withdrawing carboxylic acid group (or a precursor) further activates the ring for this transformation.[8]
The precursor, 2-chloroisonicotinic acid, can be synthesized from relatively inexpensive starting materials like γ-picoline or citrazinic acid through oxidation and subsequent chlorination steps.[9]
References
- 1. 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Cell-Based Assays for Evaluating 2-Phenoxyisonicotinic Acid Activity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the activity of 2-Phenoxyisonicotinic acid. As a structural analog of α-ketoglutarate, this compound is hypothesized to function as an inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1] This inhibition leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.[2][3] Consequently, evaluating its bioactivity requires a multi-assay approach to confirm target engagement and downstream functional outcomes. Herein, we detail robust, validated protocols for measuring HIF-1α stabilization, the secretion of its downstream target Vascular Endothelial Growth Factor (VEGF), and the resulting shift in cellular metabolism towards glycolysis via lactate production. An essential cell viability protocol is also included to ensure that observed effects are specific to the compound's mechanism and not a result of cytotoxicity.
Scientific Background: The HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded.[4] This degradation is mediated by a class of 2-oxoglutarate-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3).[1][5] PHDs utilize molecular oxygen to hydroxylate specific proline residues on HIF-1α.[6] This post-translational modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[3]
Under hypoxic conditions, the lack of molecular oxygen limits PHD activity. Similarly, small molecule inhibitors like this compound can pharmacologically inhibit PHDs by competing with the co-substrate α-ketoglutarate.[1] In either case, HIF-1α is stabilized, allowing it to translocate to the nucleus and form a heterodimer with the constitutively expressed HIF-1β subunit.[2][7] This active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating a transcriptional program that promotes adaptation to low oxygen.[7][8] Key target genes are involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[9][10]
Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.
Integrated Experimental Workflow
A tiered approach is recommended to build a comprehensive pharmacological profile of this compound. This workflow confirms the compound's effect on its direct upstream target (HIF-1α stabilization) and its functional consequences on downstream cellular processes. A parallel cytotoxicity assessment is critical to ensure the observed effects are not artifacts of poor cell health.
Caption: Integrated workflow for evaluating this compound activity.
Foundational Protocol: Cell Culture & Compound Handling
3.1. Cell Line Selection The choice of cell line is critical for observing a robust HIF-1α response. Cell lines should be selected based on their known expression of HIF-1α and relevant PHD isoforms.
| Cell Line | Tissue of Origin | Key Characteristics |
| Hep3B | Human Hepatocellular Carcinoma | High endogenous HIF-1α expression, robust hypoxic response.[11] |
| HeLa | Human Cervical Cancer | Widely used model for HIF-1α signaling.[11] |
| U2OS | Human Osteosarcoma | Strong and consistent HIF-1α stabilization.[11] |
| MDA-MB-231 | Human Breast Cancer | Model for studying hypoxia in solid tumors.[12] |
| HKC-8 | Human Kidney Proximal Tubule | Relevant for studying compounds targeting renal anemia. |
3.2. Compound Preparation and Storage
-
Rationale: Accurate and consistent compound concentration is paramount. The solubility and stability of the test compound in cell culture media must be established to ensure reliable results.[13]
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent like DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium.
-
Quality Control: The final concentration of the solvent (e.g., DMSO) in the cell culture wells should be consistent across all treatments, including the vehicle control, and should not exceed a non-toxic level (typically ≤0.5%).
Experimental Protocols
Protocol 1: HIF-1α Stabilization by Western Blot
This assay directly measures the accumulation of HIF-1α protein, providing primary evidence of PHD inhibition.
Materials:
-
Selected cell line (e.g., Hep3B)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
Positive control (e.g., Deferoxamine (DFO) or Dimethyloxalylglycine (DMOG))[11]
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-HIF-1α, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence Substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 100 µM DFO).
-
Incubation: Incubate plates for a predetermined time (e.g., 4-8 hours). Rationale: HIF-1α protein has a short half-life, and stabilization can be observed within a few hours.[4]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Processing: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane and re-probe with an anti-β-Actin antibody as a loading control.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the HIF-1α signal to the corresponding β-Actin signal.
Protocol 2: VEGF Secretion by ELISA
This assay quantifies the secretion of VEGF, a key downstream protein whose gene is transcriptionally activated by HIF-1, into the cell culture medium.[10]
Materials:
-
Human VEGF ELISA Kit (containing capture antibody, detection antibody, standards, and substrate)[14][15]
-
96-well microplate
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well or 48-well plate. After adherence, treat cells with a dose-response of this compound as described in Protocol 1.
-
Incubation: Incubate for a longer duration (e.g., 16-24 hours) to allow for transcription, translation, and secretion of VEGF protein.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions.[16][17] A general workflow is as follows:
-
Add standards and supernatant samples to the antibody-coated 96-well plate. Incubate.
-
Wash the plate. Add the biotinylated detection antibody. Incubate.
-
Wash the plate. Add streptavidin-HRP conjugate. Incubate.
-
Wash the plate. Add TMB substrate and incubate until color develops.
-
Add stop solution and immediately read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the known VEGF standards against their concentrations.
-
Use the standard curve to interpolate the concentration of VEGF (pg/mL) in each unknown sample.
-
Normalize the VEGF concentration to the cell number or total protein from a parallel plate to account for differences in cell density.
-
Protocol 3: Glycolytic Activity via Lactate Production
This assay measures the functional metabolic shift towards anaerobic glycolysis, a hallmark of HIF-1 activation, by quantifying lactate secreted into the medium.
Materials:
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the VEGF assay (Protocol 2), incubating for 16-24 hours.
-
Sample Preparation: Collect the cell culture supernatant. Rationale: Some commercial kits require deproteinization of the sample to remove interfering substances like lactate dehydrogenase (LDH).[18][20] If required, process the samples according to the kit's protocol (e.g., using a 10 kDa spin filter).
-
Lactate Assay: Perform the assay according to the manufacturer's protocol.[21][22] The principle generally involves an enzymatic reaction that converts lactate to a product, which then reacts with a probe to generate a colorimetric or fluorescent signal.
-
Prepare a lactate standard curve.
-
Add standards and prepared samples to a 96-well plate.
-
Add the reaction mix to all wells.
-
Incubate for the recommended time (e.g., 30-60 minutes) at room temperature or 37°C.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the lactate standards.
-
Calculate the lactate concentration in each sample from the standard curve.
-
Normalize the data to cell number or total protein.
-
Protocol 4: Cell Viability Assay
This is an essential control assay to ensure that the observed effects of this compound are due to specific PHD inhibition and not general cytotoxicity.[23]
Materials:
-
Cell Viability Assay Reagent (e.g., MTS, Resazurin)
-
96-well plate (clear for colorimetric assays, black for fluorescent assays)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After adherence, treat with the same dose-response of this compound used in the other assays. Include a "cells only" (untreated) control and a "lysis" control (e.g., 1% Triton X-100) to define 100% and 0% viability, respectively.
-
Incubation: Incubate for the longest duration used in the functional assays (e.g., 24 hours).
-
Assay Execution:
-
Add the viability reagent directly to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C. Rationale: During this time, metabolically active cells will convert the substrate into a colored or fluorescent product.[24]
-
Measure the absorbance or fluorescence.
-
-
Data Analysis:
-
Subtract the average background reading (media only) from all values.
-
Calculate percent viability for each concentration using the formula: % Viability = [(Sample Reading - Lysis Control Reading) / (Untreated Control Reading - Lysis Control Reading)] * 100
-
Plot percent viability against compound concentration.
-
Data Interpretation and Assay Validation
Data Synthesis: A successful outcome for a specific PHD inhibitor like this compound would show:
-
A dose-dependent increase in HIF-1α protein levels (Western Blot).
-
A corresponding dose-dependent increase in secreted VEGF (ELISA) and extracellular lactate (Lactate Assay).
-
No significant decrease in cell viability (>80-90%) at the effective concentrations observed in the functional assays.
Assay Validation: For robust and reproducible results, key assay parameters should be validated.[25][26]
-
Precision: Assess intra-assay and inter-assay variability (repeatability and intermediate precision). The coefficient of variation (CV%) should typically be <15-20%.[27]
-
Z'-factor: For high-throughput screening, the Z'-factor is a measure of assay quality. A Z' > 0.5 indicates an excellent assay. It is calculated using positive and negative controls.
-
Linearity and Range: Ensure the standard curves for ELISA and Lactate assays are linear within the range of detection for the experimental samples.[28]
-
Robustness: Test the assay's performance when small, deliberate changes are made to parameters like incubation time or reagent concentration.[29]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 10. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. content.abcam.com [content.abcam.com]
- 15. bmgrp.com [bmgrp.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. cohesionbio.com [cohesionbio.com]
- 18. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. promega.com [promega.com]
- 22. Lactate Concentration assay (LDH method) [protocols.io]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 27. marinbio.com [marinbio.com]
- 28. bioprocessintl.com [bioprocessintl.com]
- 29. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Note & Protocols: Preclinical Evaluation of 2-Phenoxyisonicotinic Acid in Animal Models of Dyslipidemia and Atherosclerosis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for evaluating the therapeutic efficacy of 2-Phenoxyisonicotinic acid. Based on its structural analogy to nicotinic acid (Niacin), a well-established lipid-lowering agent, we hypothesize that this compound may act as a modulator of lipid metabolism. Consequently, this guide focuses on robust, validated models of dyslipidemia and atherosclerosis, providing the scientific rationale behind model selection, detailed experimental protocols, and key endpoints for analysis.
Introduction: The Scientific Premise
Cardiovascular diseases (CVD), driven primarily by atherosclerosis, remain a leading cause of global mortality. A central pathology in the development of atherosclerosis is dyslipidemia, a metabolic disorder characterized by elevated levels of serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), often coupled with reduced high-density lipoprotein cholesterol (HDL-C).[1][2]
This compound is a novel small molecule with a structural resemblance to nicotinic acid. Nicotinic acid and its derivatives have long been utilized in the clinic to manage dyslipidemia. This structural similarity provides a strong rationale to hypothesize that this compound may exert its effects through pathways central to lipid homeostasis. One of the most critical pathways is mediated by Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which are ligand-activated transcription factors that play a pivotal role in regulating the expression of genes involved in fatty acid oxidation and triglyceride transport.[3][4] Fibrate drugs, which are PPARα agonists, are known to reduce liver lipid accumulation and are used to treat hypertriglyceridemia.[4]
Therefore, the primary objective of the preclinical studies outlined here is to test the hypothesis that this compound functions as a hypolipidemic agent, potentially through the activation of PPARα or related metabolic pathways. Animal models are indispensable tools for this purpose, allowing for the investigation of pathophysiology and the development of effective therapeutic interventions.[1][5]
Mechanistic Hypothesis: Targeting Lipid Metabolism via PPARα
We postulate that this compound may act as a PPARα agonist. The activation of PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[3] This action initiates a transcriptional cascade that enhances lipid catabolism.
Key Hypothesized Downstream Effects:
-
Increased Fatty Acid β-oxidation: Upregulation of genes like Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1), key enzymes in peroxisomal and mitochondrial fatty acid oxidation, respectively.[4]
-
Reduced Triglyceride Synthesis: Decreased expression of genes involved in lipogenesis.
-
Improved Lipoprotein Profile: Reduction in circulating VLDL and triglycerides.
The following diagram illustrates this hypothesized mechanism of action.
Caption: Hypothesized mechanism of this compound via PPARα activation.
Selection of Animal Models
No single animal model perfectly recapitulates human dyslipidemia and atherosclerosis.[6][7] The choice depends on the specific scientific question. For evaluating a novel hypolipidemic agent, a tiered approach is recommended, starting with a simple diet-induced dyslipidemia model for initial screening, followed by a more complex, genetically modified model of atherosclerosis for efficacy confirmation.
Mice are the most frequently used species for atherosclerosis research due to their rapid reproduction, ease of genetic manipulation, and the ability to induce lesions in a reasonable timeframe.[6][8]
| Model | Genetic Background | Induction Method | Key Features | Primary Use Case | Limitations |
| Diet-Induced Dyslipidemia Rat | Wistar or Sprague-Dawley | High-Fat Diet (HFD) for 4-8 weeks.[9] | Rapid induction of hyperlipidemia (↑ TC, ↑ TG).[10] | Initial screening for hypolipidemic activity. | Resistant to developing advanced atherosclerotic plaques.[11] |
| Apolipoprotein E Knockout (ApoE-/-) Mouse | C57BL/6J | Spontaneous on chow diet; accelerated by Western Diet (WD).[12][13] | Severe hypercholesterolemia; lesions resemble human plaques.[6][11] | Gold standard for testing anti-atherosclerotic compounds. | Very high cholesterol levels may not reflect common human pathology.[12] |
| LDL Receptor Knockout (LDLR-/-) Mouse | C57BL/6J | Requires a high-fat, high-cholesterol (HFHC) diet.[11][14] | More closely mimics human familial hypercholesterolemia. | Testing therapies targeted at the LDL receptor pathway. | Less severe phenotype than ApoE-/- mice on the same diet.[11] |
General Experimental Design & Workflow
A robust preclinical study requires careful planning of the experimental workflow, from animal acclimatization to terminal analysis. The following diagram outlines a typical study flow.
Caption: Generalized workflow for in vivo efficacy studies.
Key Considerations:
-
Vehicle Selection: The vehicle for oral gavage should be inert and capable of solubilizing or suspending the test compound. Common choices include corn oil, medium-chain triglyceride (MCT) oil, or an aqueous suspension with 0.5% carboxymethylcellulose (CMC).
-
Positive Control: A relevant positive control is crucial for validating the model. For a PPARα-mediated mechanism, Fenofibrate would be an appropriate choice.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use (e.g., approved by an Institutional Animal Care and Use Committee - IACUC).[15]
Protocol 1: Efficacy in a Diet-Induced Hyperlipidemia Rat Model
This protocol is designed as a first-pass screening tool to rapidly assess the hypolipidemic effects of this compound.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Standard rodent chow
-
High-Fat Diet (HFD): Typically 45-60% kcal from fat, often including cholesterol and cholic acid to accelerate dyslipidemia.[10][16]
-
This compound and appropriate vehicle
-
Positive Control: Fenofibrate
-
Blood collection supplies (e.g., EDTA tubes)
Procedure:
-
Acclimatization: House rats under standard conditions (12h light/dark cycle, controlled temperature) for 1 week with free access to standard chow and water.
-
Induction: Switch all animals, except for a "Normal Control" group, to the HFD. Continue HFD feeding for 4 weeks to induce a stable hyperlipidemic state.
-
Group Assignment (n=8-10 per group):
-
Group 1: Normal Control (Standard Chow + Vehicle)
-
Group 2: HFD Control (HFD + Vehicle)
-
Group 3: HFD + Fenofibrate (e.g., 100 mg/kg, daily)
-
Group 4: HFD + this compound (Low Dose, daily)
-
Group 5: HFD + this compound (Mid Dose, daily)
-
Group 6: HFD + this compound (High Dose, daily)
-
-
Treatment: Administer treatments daily via oral gavage for 4-6 weeks. Monitor body weight weekly.
-
Terminal Collection: At the end of the treatment period, fast animals overnight (12-16 hours).
-
Collect blood via cardiac puncture or other approved method under anesthesia.
-
Euthanize the animals and harvest the liver for weight and subsequent histological or molecular analysis.
Endpoint Analysis:
-
Serum Lipid Profile: Measure TC, TG, LDL-C, and HDL-C using commercial assay kits.
-
Liver Function: Measure serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess potential hepatotoxicity.
-
Liver-to-Body Weight Ratio: Calculate as an indicator of hepatic lipid accumulation.
-
Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) and Oil Red O staining to visualize lipid droplets.
Protocol 2: Efficacy in an ApoE-/- Atherosclerosis Mouse Model
This protocol assesses the ability of this compound to not only correct dyslipidemia but also to inhibit the development of atherosclerotic plaques.
Materials:
-
Male ApoE-/- mice on a C57BL/6J background (6-8 weeks old).[11]
-
Western Diet (WD): Typically contains ~42% kcal from fat and 0.2% cholesterol.[11][14]
-
This compound and appropriate vehicle
-
Positive Control: Fenofibrate or Atorvastatin
-
Oil Red O stain, formalin, PBS, OCT compound
Procedure:
-
Acclimatization: Acclimatize ApoE-/- mice for 1 week on standard chow.
-
Induction & Treatment Start: Start all mice on the Western Diet. Concurrently, begin daily treatment via oral gavage.
-
Group Assignment (n=10-15 per group):
-
Group 1: WD + Vehicle
-
Group 2: WD + Positive Control
-
Group 3: WD + this compound (Low Dose)
-
Group 4: WD + this compound (High Dose)
-
-
Study Duration: Continue the diet and treatment for 12-16 weeks. Initiating the diet at 8 weeks of age for 16 weeks is effective for developing severe plaques.[11]
-
Aorta Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.
Endpoint Analysis:
-
Serum Lipid Profile: As described in Protocol 1.
-
Atherosclerotic Plaque Quantification:
-
En Face Analysis: Pin the dissected aorta, stain with Oil Red O, and capture a digital image. Quantify the percentage of the aortic surface area covered by red-stained lesions using image analysis software (e.g., ImageJ).
-
Aortic Root Histology: Embed the proximal aorta (aortic root) in OCT medium, and collect serial cryosections. Stain sections with Oil Red O to visualize neutral lipids within the plaque. Quantify the lesion area in the aortic sinus. Further immunohistochemical staining can be done for macrophage content (e.g., CD68) and collagen (Masson's trichrome) to assess plaque composition.
-
-
Hepatic Gene Expression: Isolate RNA from a portion of the liver and perform quantitative PCR (qPCR) to measure the expression of PPARα target genes (e.g., Acox1, Cpt1a, Cd36) to probe the molecular mechanism.
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
A successful outcome for this compound would be a dose-dependent, statistically significant reduction in serum TG, TC, and/or LDL-C compared to the vehicle-treated control group. In the atherosclerosis model, a significant reduction in the percentage of plaque area in both en face and aortic root analyses would demonstrate robust therapeutic efficacy. Correlation of these phenotypic changes with increased expression of hepatic PPARα target genes would provide strong evidence for the hypothesized mechanism of action.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Animal Model Screening for Hyperlipidemic ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. JCI Insight - Pressure overload leads to coronary plaque formation, progression, and myocardial events in ApoE–/– mice [insight.jci.org]
- 13. biorxiv.org [biorxiv.org]
- 14. criver.com [criver.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. medic.upm.edu.my [medic.upm.edu.my]
Application Notes and Protocols: Crystallization of 2-Phenoxyisonicotinic Acid
Introduction: The Critical Role of Crystallization
In the fields of pharmaceutical science and materials research, the isolation of a compound in its pure, crystalline form is a foundational step. Crystallization is not merely a purification technique; it is the gateway to understanding a molecule's three-dimensional structure through methods like X-ray diffraction, and it critically influences vital physicochemical properties such as solubility, stability, and bioavailability.
2-Phenoxyisonicotinic acid (2-phenoxypyridine-4-carboxylic acid) is a molecule of interest possessing a unique combination of functional groups: a carboxylic acid, a pyridine ring, and a phenoxy ether linkage. This structural complexity presents both opportunities and challenges for crystallization. The presence of a hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen) suggests strong intermolecular interactions that can favor crystal lattice formation. However, the molecule's conformational flexibility and potential for forming multiple types of intermolecular bonds can also lead to challenges such as polymorphism, oiling out, or the formation of amorphous solids.
This guide provides a comprehensive overview of the principles and detailed protocols for the successful crystallization of this compound. It is designed for researchers and drug development professionals, moving beyond simple procedural steps to explain the underlying scientific rationale, enabling logical troubleshooting and methodical optimization.
Physicochemical Properties of this compound
A thorough understanding of the molecule's properties is the cornerstone of developing a successful crystallization strategy. The key is to select a solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
| Property | Value / Description | Source |
| IUPAC Name | 2-phenoxypyridine-4-carboxylic acid | - |
| Synonyms | This compound | [1] |
| CAS Number | 51362-08-4 | [1] |
| Molecular Formula | C₁₂H₉NO₃ | [2] |
| Molecular Weight | 215.21 g/mol | [2] |
| Appearance | Typically a solid powder. | [3] |
| Structural Features | Contains a carboxylic acid group (acidic, H-bond donor/acceptor), a pyridine nitrogen (basic, H-bond acceptor), and a phenoxy ether group (lipophilic, weak H-bond acceptor). The molecule has rotational freedom around the ether linkage. | - |
| Solubility Profile | Expected to be soluble in polar organic solvents like alcohols (methanol, ethanol), and potentially in solvents like acetone and ethyl acetate, especially upon heating.[3][4][5] The carboxylic acid and pyridine moieties suggest that solubility will be highly pH-dependent in aqueous systems. | - |
Note: Detailed experimental solubility data for this compound is not widely published. The solubility profile is inferred from its structural analogues, such as nicotinic and isonicotinic acids, and general principles of organic chemistry.[4]
The Crystallization Cascade: A General Workflow
The process of crystallization follows a logical sequence of steps designed to manipulate the solubility of the target compound to transition it from a dissolved state to a highly ordered solid state. This workflow forms the basis for all specific protocols described later.
Caption: General workflow for purification by crystallization.
Solvent Selection: The Most Critical Decision
The adage "like dissolves like" is the starting point, but the ideal crystallization solvent has a nuanced relationship with the solute.
Key Principles for Solvent Selection:
-
High Solvation Power at High Temperature: The solvent must fully dissolve the compound at or near its boiling point.
-
Low Solvation Power at Low Temperature: The compound should be poorly soluble in the solvent at low temperatures (e.g., 0-4 °C) to ensure a high recovery yield.
-
Inertness: The solvent should not react with the compound.
-
Boiling Point: A moderately low boiling point (typically 60-120 °C) facilitates easy removal during the drying step.
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
Recommended Solvents for Initial Screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point for carboxylic acids. The hydroxyl group can hydrogen bond with the solute. |
| Methanol | 65 | Polar Protic | More polar than ethanol; may be too good a solvent at room temperature, leading to lower yields.[4] |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol; may offer a better solubility differential. |
| Ethyl Acetate | 77 | Polar Aprotic | Good solvent for moderately polar compounds. Can be effective, but watch for oiling out. |
| Acetone | 56 | Polar Aprotic | A strong solvent, but its low boiling point can lead to rapid evaporation and precipitation instead of crystallization. |
| Toluene | 111 | Nonpolar | Likely a poor solvent on its own, but can be excellent as an anti-solvent. |
| Water | 100 | Polar Protic | Due to the carboxylic acid and pyridine, solubility is pH-dependent. At its isoelectric point, solubility is likely low, but it might be useful in mixed-solvent systems. |
Detailed Crystallization Protocols
Protocol 1: Slow Cooling Crystallization
This is the most common and often the most effective method for obtaining high-quality single crystals. The principle relies on the gradual decrease in solubility as a saturated hot solution is allowed to cool slowly.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 100 mg) into a small Erlenmeyer flask. Add a magnetic stir bar.
-
Add a small volume of the chosen solvent (e.g., ethanol, 2-3 mL) and begin stirring and gentle heating (e.g., on a hot plate set to ~80-90°C).
-
Continue adding the solvent dropwise until the solid is completely dissolved. Causality: Adding the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling.
-
(Optional) Hot Filtration: If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed filter funnel into a clean, pre-warmed flask. Causality: Pre-warming prevents premature crystallization on the filter paper (also known as "crashing out").
-
Cooling: Remove the flask from the heat, cover it with a watch glass or loosely with foil, and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling allows for the formation of fewer nucleation sites, which promotes the growth of larger, more perfect crystals.
-
Induction (if needed): If no crystals form after 30-60 minutes, induce nucleation by either scratching the inside of the flask at the solution surface with a glass rod or adding a tiny "seed" crystal of the pure compound.
-
Yield Maximization: Once crystal growth appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper for a few minutes before transferring them to a watch glass for further drying in air or a vacuum oven at a modest temperature.
Caption: Workflow for Slow Cooling Crystallization.
Protocol 2: Solvent-Antisolvent Crystallization
This technique is useful when a compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible. Crystallization is induced by adding the "anti-solvent" to a solution of the compound, reducing its overall solubility.
Methodology:
-
Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.
-
Antisolvent Addition: Slowly add a "poor" or "anti-solvent" (e.g., water or toluene) dropwise to the stirred solution.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the point of supersaturation. If it becomes too cloudy, add a drop or two of the "good" solvent to redissolve the precipitate.
-
Crystal Growth: Cover the vessel and allow it to stand undisturbed. Crystals should form over time as the system equilibrates.
-
Isolation & Drying: Once crystal formation is complete, isolate and dry the crystals as described in Protocol 1 (Steps 8 & 9).
Caption: Workflow for Solvent-Antisolvent Method.
Protocol 3: Slow Evaporation & Vapor Diffusion
These methods are ideal for generating high-quality crystals from very small amounts of material, often for X-ray analysis. They rely on slowly increasing the concentration of the solute to the point of supersaturation.
A. Slow Evaporation
-
Dissolve the compound in a suitable, relatively volatile solvent (e.g., ethyl acetate).
-
Filter the solution into a clean vial or beaker.
-
Cover the container with a cap or parafilm that has a few small holes poked in it.
-
Allow the solvent to evaporate slowly over several days in a vibration-free location.
B. Vapor Diffusion This is a more controlled version of the solvent-antisolvent method.
-
Setup: Dissolve the compound in a minimum amount of a "good," less volatile solvent (e.g., ethanol) in a small, open vial.
-
Place this small vial inside a larger, sealed jar (the "chamber").
-
Add a layer of a "poor," more volatile anti-solvent (e.g., diethyl ether or hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Diffusion: Seal the jar. The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing the compound solution. This gradually lowers the solubility of the compound, leading to slow and controlled crystal growth.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The solution became supersaturated at a temperature above the compound's melting point in that solvent system; cooling was too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Try a different solvent with a lower boiling point. |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Try scratching the flask or seeding with a crystal. If that fails, slowly evaporate some of the solvent to increase concentration. If still no crystals, cool further in a freezer. |
| Precipitates as Powder | Cooling was too fast ("crashing out"), leading to rapid nucleation and formation of many small crystals. | Re-dissolve by heating and allow to cool more slowly. Insulating the flask with glass wool or paper towels can help. |
| Low Recovery Yield | The compound has significant solubility in the cold solvent; too much solvent was used initially. | Ensure the minimum amount of hot solvent was used. After filtering, try to recover a second crop of crystals by evaporating some of the mother liquor and re-cooling. |
Conclusion
The crystallization of this compound is a tractable but methodical process. Success hinges on a systematic approach to solvent screening and the careful control of cooling rates and saturation levels. By understanding the interplay between the compound's structural features and solvent properties, researchers can move beyond trial-and-error and apply a rational design to the crystallization process. The protocols outlined here, from the workhorse method of slow cooling to the more delicate technique of vapor diffusion, provide a robust toolkit for obtaining this compound in a highly pure, crystalline form suitable for further analysis and application in drug development and materials science.
References
Application Note: Strategies for the Formulation of 2-Phenoxyisonicotinic Acid for Preclinical In Vivo Evaluation
Abstract
This guide provides a comprehensive framework for the formulation of 2-Phenoxyisonicotinic acid, a representative novel chemical entity (NCE) with physicochemical properties that present challenges for direct in vivo administration. The successful development of a stable and bioavailable formulation is paramount for obtaining reliable and reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data in preclinical animal studies. This document outlines a systematic approach, beginning with essential pre-formulation characterization, followed by a logical selection of formulation strategies, and culminating in detailed, step-by-step protocols for preparing both solution and suspension-based formulations suitable for common routes of administration.
Introduction: The Formulation Challenge
The progression of new drug candidates from discovery to preclinical testing is often hindered by suboptimal physicochemical properties, most notably poor aqueous solubility.[1][2] this compound, as a crystalline solid with a relatively high melting point, is anticipated to exhibit low water solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound. Administering such compounds directly in simple aqueous vehicles can lead to incomplete dissolution, erratic absorption, and consequently, high variability in systemic exposure, rendering the interpretation of efficacy and toxicology studies difficult.[3]
Therefore, a carefully designed formulation strategy is not merely a preparatory step but a critical component of the experimental design. The goal is to develop a safe and effective delivery system that ensures the compound reaches the systemic circulation in a consistent and predictable manner. This note serves as a practical guide for researchers to navigate the complexities of formulating a poorly soluble weak acid for in vivo research.
Pre-formulation Assessment: The Foundation of Rational Design
Before any formulation work begins, a thorough understanding of the compound's fundamental physicochemical properties is essential. This data-driven approach minimizes trial-and-error and provides the rationale for selecting the most promising formulation strategy.
Key Physicochemical Parameters
The following parameters for this compound must be determined. While some data can be found in literature, experimental verification is crucial.
| Property | Value (Literature/Typical) | Significance for Formulation |
| Molecular Weight | 215.20 g/mol [4][5][6] | Influences diffusion and solubility characteristics. |
| Physical Form | Pale cream to cream powder[7] | Crystalline solids often have lower solubility than amorphous forms. |
| Melting Point | 177-184 °C[7] | A high melting point suggests strong crystal lattice energy, which often correlates with poor solubility.[8] |
| Aqueous Solubility | Data not readily available. Recommended experimental determination. | The most critical parameter. Dictates whether solubilization or a suspension is required. |
| pKa | Data not readily available. Recommended experimental determination. | As a carboxylic acid, the pKa determines the pH at which the compound ionizes, significantly impacting solubility. |
| LogP | Data not readily available. Recommended experimental determination. | Indicates the lipophilicity of the compound, influencing its solubility in organic vs. aqueous solvents and its potential for lipid-based formulations. |
Protocol 1: Essential Pre-formulation Experiments
Objective: To determine the aqueous solubility and pKa of this compound.
A. Thermodynamic Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of this compound powder to a series of vials containing purified water and relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
B. pKa Determination (Potentiometric Titration)
-
Accurately weigh and dissolve a small amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is too low.
-
Titrate the solution with a standardized base (e.g., 0.1 N NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where 50% of the acid has been neutralized.
Formulation Strategy Selection: A Logic-Driven Approach
The choice of formulation is dictated by the target dose, the intended route of administration (e.g., oral, intravenous, subcutaneous), and the physicochemical data obtained in Section 2.0. The following decision tree illustrates a logical workflow for selecting an appropriate strategy.
Caption: Formulation strategy selection decision tree.
Solubilization Approaches (Primarily for Parenteral & Low-Dose Oral)
For intravenous administration, a true solution is mandatory to prevent embolism.[9] For other routes, solutions are often preferred for dose uniformity and predictable absorption.
-
pH Adjustment: As a carboxylic acid, this compound will become deprotonated and form a more soluble salt at a pH above its pKa. Adjusting the pH of the vehicle with a base (e.g., NaOH or tromethamine) can dramatically increase solubility. Causality: The ionized form of a drug has stronger interactions with polar water molecules than the neutral form. Limitation: For oral delivery, a high-pH formulation may precipitate in the acidic environment of the stomach. For parenteral routes, the final pH must be within a physiologically tolerable range (typically pH 4-9).
-
Co-solvents: Water-miscible organic solvents can be blended with water to reduce the overall polarity of the vehicle, thereby increasing the solubility of lipophilic compounds.[3] Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar solutes. Common examples are listed below.
| Co-solvent | Typical Concentration (Parenteral) | Notes |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Generally well-tolerated. Can be viscous at high concentrations. |
| Propylene Glycol (PG) | 10 - 40% | Similar to PEG 400. |
| Dimethyl Sulfoxide (DMSO) | < 25% | Excellent solubilizer, but can have pharmacological effects and increase skin permeability.[10] |
| Ethanol | < 10% | Can cause pain on injection. Use is limited. |
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone structure with a hydrophilic exterior and a lipophilic interior cavity.[3] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[1] Causality: The drug's non-polar region is shielded from water within the cyclodextrin cavity, while the complex's hydrophilic exterior allows it to dissolve readily. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations.[11]
Suspension Approach (Primarily for Oral & Subcutaneous)
When the required dose is too high to be solubilized in a practical volume, a suspension is the most viable alternative.[2] A suspension is a two-phase system consisting of finely divided solid drug particles dispersed in a liquid vehicle.[9]
-
Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[8][12] Reducing the particle size (micronization or nanonization) significantly increases the surface area, which can enhance the dissolution rate and improve bioavailability.[8]
-
Wetting and Suspending Agents: To ensure the drug particles are uniformly dispersed and do not cake upon settling, excipients are required.
-
Wetting Agents (Surfactants): Agents like Polysorbate 80 (Tween 80) or Poloxamers are used at low concentrations (0.1-0.5%) to reduce the interfacial tension between the solid particles and the liquid vehicle, allowing the vehicle to wet the particles.
-
Suspending Agents (Viscosity Modifiers): Polymers like carboxymethylcellulose (CMC), methylcellulose, or xanthan gum are used to increase the viscosity of the vehicle.[13] Causality: A more viscous medium slows down the sedimentation of particles according to Stokes' Law, improving dose uniformity.
-
Detailed Formulation Protocols
The following protocols are provided as templates and should be optimized based on the experimentally determined properties of this compound and the specific study requirements.
Protocol 2: Preparation of a Solubilized Formulation for IV Administration (10 mg/mL)
Strategy: Solubilization using a combination of a cyclodextrin and a co-solvent. This approach often provides synergistic solubilization and is generally well-tolerated.
| Component | Function | Quantity (for 10 mL) |
| This compound | Active Pharmaceutical Ingredient (API) | 100 mg |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizing agent | 2.0 g (20% w/v) |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 1.0 mL (10% v/v) |
| Water for Injection (WFI) | Vehicle | q.s. to 10.0 mL |
Step-by-Step Methodology:
-
Vehicle Preparation: Add approximately 7 mL of WFI to a sterile beaker. While stirring, slowly add the 2.0 g of HP-β-CD and stir until fully dissolved.
-
Co-solvent Addition: Add 1.0 mL of PEG 400 to the HP-β-CD solution and mix until uniform.
-
API Addition: Accurately weigh 100 mg of this compound and slowly add it to the stirring vehicle.
-
Solubilization: Cover the beaker and continue stirring. If the API does not dissolve completely within 30 minutes, use a bath sonicator to facilitate dissolution. Mild heating (< 40 °C) can also be applied if the compound is thermally stable.
-
pH Check: Once a clear solution is obtained, check the pH. Adjust to ~7.0-7.4 if necessary using dilute NaOH or HCl.
-
Final Volume Adjustment: Quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the beaker with small amounts of WFI and add to the flask. Bring to the final volume of 10.0 mL with WFI. Mix well.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
Caption: General workflow for liquid formulation preparation.
Protocol 3: Preparation of a Suspension for Oral Gavage (25 mg/mL)
Strategy: A micronized suspension using a wetting agent and a suspending agent.
| Component | Function | Quantity (for 10 mL) |
| This compound (micronized) | Active Pharmaceutical Ingredient (API) | 250 mg |
| Polysorbate 80 (Tween 80) | Wetting Agent | 10 µL (0.1% v/v) |
| Sodium Carboxymethylcellulose (Na-CMC) | Suspending Agent | 50 mg (0.5% w/v) |
| Purified Water | Vehicle | q.s. to 10.0 mL |
Step-by-Step Methodology:
-
API Preparation: If not already micronized, reduce the particle size of the this compound using a mortar and pestle or other appropriate milling technique.
-
Vehicle Preparation: Add the 50 mg of Na-CMC to approximately 9 mL of purified water in a beaker. Stir vigorously until a uniform, viscous solution is formed. This may take some time; leaving it to hydrate overnight is often effective.
-
Wetting the API: In a separate small mortar, place the 250 mg of micronized API. Add the 10 µL of Polysorbate 80. Add a small amount (~0.5 mL) of the CMC vehicle and triturate (mix) with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are properly wetted.
-
Suspension Formation: Gradually add the remaining CMC vehicle to the paste while stirring continuously to form a homogenous suspension.
-
Final Volume Adjustment: Transfer the suspension to a 10 mL graduated cylinder. Rinse the mortar with a small amount of purified water and add it to the cylinder to ensure a complete transfer. Adjust to the final volume of 10.0 mL with water.
-
Homogenization: Transfer the contents to a suitable storage vial and mix thoroughly. Use a high-shear homogenizer for a few minutes if available to ensure uniform particle dispersion.
Formulation Characterization and Quality Control
To ensure the formulation is safe, stable, and will provide reproducible results, a set of quality control checks must be performed before administration. This is a self-validating step to confirm the quality of the preparation.[14][15]
| Test | Acceptance Criteria (IV Solution) | Acceptance Criteria (Oral Suspension) |
| Appearance | Clear, colorless/pale solution, free of visible particles. | Uniform, homogenous suspension. No large agglomerates. |
| pH | 6.0 - 8.0 (or as close to 7.4 as possible) | 4.0 - 8.0 |
| Drug Concentration (Assay) | 90% - 110% of theoretical concentration. | 90% - 110% of theoretical concentration. |
| Sterility | Must be sterile (for IV). | Not required (for oral). |
| Re-suspendability | N/A | Easily re-suspended by gentle shaking. No caking. |
| Particle Size | N/A | D90 < 50 µm (typical for oral). |
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a robust and well-characterized formulation. By systematically assessing its physicochemical properties and applying rational formulation design principles, researchers can overcome challenges associated with poor solubility. The choice between solubilization techniques—such as pH adjustment, co-solvents, and cyclodextrins—and suspension systems must be guided by the dose, route of administration, and safety considerations. The protocols provided herein offer a validated starting point for developing formulations that will yield reliable and reproducible data, ultimately accelerating the drug development process.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Phenoxynicotinic acid [webbook.nist.gov]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. 2-Phenoxynicotinic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tepnelpharmaservices.com [tepnelpharmaservices.com]
- 10. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 11. ashland.com [ashland.com]
- 12. mdpi.com [mdpi.com]
- 13. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 14. In vivo and in vitro evaluation of topical formulations containing physiological lipid mixture for replacement of skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenoxyisonicotinic Acid
Welcome to the technical support center for the synthesis of 2-Phenoxyisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful.
The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 2-haloisonicotinic acid derivative with phenol or a phenoxide salt. While seemingly straightforward, this reaction is often plagued by challenges related to the reactivity of the pyridine ring, harsh reaction conditions, and product purification.
Troubleshooting Guide
This section is dedicated to identifying and solving specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
You've run the reaction between 2-chloroisonicotinic acid and phenol but observe minimal to no formation of the desired this compound upon workup and analysis.
Possible Causes & Solutions
-
Insufficiently Activated Pyridine Ring: The pyridine ring's electron-withdrawing nature is often not enough to facilitate nucleophilic attack under mild conditions. The presence of additional electron-withdrawing groups can activate the ring towards nucleophilic attack.[1]
-
Solution: Consider using a starting material with an activating group, such as a nitro group, if your overall synthetic scheme allows. However, for 2-chloroisonicotinic acid, optimizing reaction conditions is the more direct approach.
-
-
Inadequate Reaction Conditions: SNAr reactions on unactivated halo-pyridines often require elevated temperatures and a strong base to proceed efficiently.[2]
-
Solution 1 (Increase Temperature): Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that promotes product formation without significant decomposition. Reactions can require temperatures in excess of 150 °C.
-
Solution 2 (Stronger Base): If using a weak base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the more nucleophilic phenoxide in situ. Exercise caution as these reagents are highly reactive.
-
-
Choice of Catalyst: While not always necessary, certain copper-catalyzed conditions, often referred to as Ullmann condensations, can facilitate this type of C-O bond formation, particularly with less reactive aryl halides.[3][4]
-
Solution: Introduce a copper(I) catalyst, such as CuI or CuBr, along with a ligand like 1,10-phenanthroline. This can enable the reaction to proceed under milder conditions.[3]
-
-
Solvent Selection: The choice of solvent is critical. High-boiling polar aprotic solvents are typically required to achieve the necessary temperatures and to solubilize the reactants.
-
Solution: Employ solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Problem 2: Formation of Significant Side Products
Your reaction yields a mixture of products, complicating purification and reducing the yield of this compound.
Possible Causes & Solutions
-
Hydrolysis of Starting Material: In the presence of a base and trace amounts of water, 2-chloroisonicotinic acid can be hydrolyzed to 2-hydroxyisonicotinic acid.[5]
-
Solution: Ensure all reagents and solvents are scrupulously dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.
-
-
Decarboxylation: At very high temperatures, the carboxylic acid moiety may be susceptible to decarboxylation.
-
Solution: Optimize the reaction temperature to the minimum required for a reasonable reaction rate.[] If possible, consider performing the SNAr reaction on the ester of 2-chloroisonicotinic acid, followed by hydrolysis as a final step. The ester group is generally more stable to heat.[7]
-
-
Self-Condensation/Dimerization: Although less common for this specific transformation, side reactions involving the starting materials can occur under harsh conditions.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of the phenol may be beneficial. A systematic optimization of reaction parameters, potentially using a Design of Experiments (DoE) approach, can help identify conditions that favor the desired product.[8]
-
Problem 3: Difficulty in Product Purification
The crude product is an impure, often sticky solid or oil that is difficult to crystallize or purify by column chromatography.
Possible Causes & Solutions
-
Residual High-Boiling Solvent: Solvents like DMF or DMSO can be challenging to remove completely.
-
Solution: After the initial extraction, perform several washes with brine to help remove residual polar aprotic solvents. If the product is stable, azeotropic distillation with a solvent like toluene can be effective.
-
-
Acidic Product Nature: Carboxylic acids can be challenging to purify via standard silica gel chromatography due to streaking.
-
Solution 1 (Acidified Mobile Phase): If using column chromatography, add a small amount of acetic acid or formic acid (0.1-1%) to the eluent to suppress the deprotonation of the carboxylic acid on the silica surface, leading to better peak shapes.
-
Solution 2 (Salt Formation and Crystallization): Convert the crude carboxylic acid to a salt (e.g., with sodium bicarbonate or dicyclohexylamine) which may have better crystallization properties.[9] After crystallization, the pure salt can be re-acidified to yield the purified this compound.
-
Solution 3 (Acid-Base Extraction): A well-executed acid-base extraction is a powerful purification tool. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be washed with an organic solvent, and the pH carefully adjusted with a strong acid (e.g., HCl) to precipitate the purified product, which can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound from 2-chloroisonicotinic acid and phenol?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically an addition-elimination process. The phenoxide ion (generated from phenol and a base) acts as the nucleophile and attacks the carbon atom bearing the chlorine atom on the pyridine ring. This attack temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex.[1][10] The aromaticity is then restored by the elimination of the chloride leaving group, yielding the final product.
Caption: SNAr mechanism for this compound synthesis.
Q2: Which is a better starting material: 2-chloroisonicotinic acid or 2-bromoisonicotinic acid?
A2: In general, for SNAr reactions, the rate-determining step is the nucleophilic attack. The carbon-halogen bond is broken in a subsequent, faster step. Therefore, the electronegativity of the halogen is more important than its leaving group ability. Fluorine, being the most electronegative, is the best activating group, followed by chlorine, bromine, and iodine. However, considering the carbon-halogen bond strength and leaving group ability, the reactivity order in Ullmann-type reactions is often I > Br > Cl.[3] For a standard SNAr, 2-chloroisonicotinic acid is a common and cost-effective choice. If the reaction is sluggish, switching to 2-bromoisonicotinic acid might offer a slight rate enhancement, but optimizing the conditions for the chloro-derivative is usually the first course of action.
Q3: Can I protect the carboxylic acid group before performing the SNAr reaction?
A3: Yes, and this is often a recommended strategy. Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) offers two main advantages:
-
Prevents Unwanted Reactions: It prevents the acidic proton from interfering with the basic conditions required for the reaction.
-
Improves Solubility and Stability: Esters are generally more soluble in organic solvents and can be more stable at the high temperatures sometimes required for the reaction.[7]
The ester can be easily hydrolyzed back to the carboxylic acid in a final step using aqueous acid or base.
Caption: Workflow using a protective group strategy.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Corrosive Reagents: Starting materials like 2-chloroisonicotinic acid can be corrosive and irritating. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: The reaction is often heated to high temperatures. Use a well-calibrated heating mantle and a condenser to prevent solvent loss and ensure safe operation.
-
Strong Bases: Reagents like sodium hydride (NaH) are highly reactive and flammable upon contact with water. They must be handled under an inert atmosphere and quenched carefully.
-
High-Boiling Solvents: Solvents like DMF and NMP have associated health risks. Always work in a well-ventilated fume hood to avoid inhaling vapors.
Data Summary
The following table provides a general overview of typical reaction conditions for the SNAr synthesis of this compound derivatives. Optimal conditions should be determined empirically for each specific substrate.[11][12]
| Parameter | Condition 1 (Standard SNAr) | Condition 2 (Ullmann-type) |
| Starting Material | 2-Chloroisonicotinic acid ester | 2-Chloroisonicotinic acid |
| Nucleophile | Phenol | Phenol |
| Base | K₂CO₃ or NaH | K₃PO₄ or Cs₂CO₃ |
| Catalyst | None | CuI (5-10 mol%) |
| Ligand | None | 1,10-Phenanthroline or L-Proline |
| Solvent | DMF or NMP | DMSO or Dioxane |
| Temperature | 120-160 °C | 100-130 °C |
| Typical Yield | 60-80% | 75-90% |
Experimental Protocols
Protocol: Synthesis of Methyl 2-Phenoxyisonicotinate (Ester Protection Strategy)
-
Esterification: To a solution of 2-chloroisonicotinic acid (1 equiv.) in methanol, add thionyl chloride (1.2 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to obtain crude methyl 2-chloroisonicotinate, which can be used without further purification.
-
SNAr Reaction: In a flame-dried flask under an inert atmosphere, add anhydrous DMF, phenol (1.1 equiv.), and potassium carbonate (2.0 equiv.). Heat the mixture to 80 °C. Add a solution of methyl 2-chloroisonicotinate (1 equiv.) in DMF dropwise. Increase the temperature to 140 °C and maintain for 12-24 hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 2-phenoxyisonicotinate.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (2.0 equiv.) and stir at room temperature for 6 hours. Acidify the mixture with 1M HCl to pH ~3-4. Extract with ethyl acetate, wash with brine, dry, and concentrate to yield this compound.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-Phenoxyisonicotinic Acid: A Technical Support Guide
Welcome to the technical support center for the synthesis of 2-Phenoxyisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable compound. Here, we move beyond simple protocols to provide a deeper understanding of the reaction, helping you troubleshoot common issues and optimize your conditions for higher yield and purity.
Introduction to the Ullmann Condensation for this compound
The synthesis of this compound is most commonly achieved via an Ullmann condensation reaction. This involves the copper-promoted coupling of a phenol with an aryl halide, in this case, 2-chloro- or 2-bromoisonicotinic acid, in the presence of a copper catalyst and a base.[1][2][3] While seemingly straightforward, this reaction is notoriously sensitive to various parameters, and success often lies in the fine-tuning of these conditions. Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper.[2][4] However, modern advancements, particularly the use of ligands, have allowed for milder reaction conditions.[5][6] This guide will address the critical variables and provide actionable solutions to common challenges.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am not getting any, or very little, of the desired this compound. What are the likely causes and how can I fix this?
Answer: Low to no yield is the most common issue and can stem from several factors. Let's break down the potential culprits and their solutions.
1. Catalyst Inactivity or Inefficiency:
-
The Cause: The choice and state of the copper catalyst are paramount. Copper(I) species are the active catalysts in the Ullmann reaction.[6] If you are using a Copper(II) salt, it must be reduced in situ, which may not be efficient under all conditions. The catalyst can also be poisoned by impurities.
-
The Solution:
-
Use a Copper(I) Source: Directly using a Cu(I) salt like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is often more reliable than using Cu(II) sources.[6]
-
Consider a Ligand: The addition of a ligand can stabilize the copper catalyst and accelerate the reaction.[6][7] Common ligands for Ullmann C-O couplings include amino acids like L-proline and N,N-dimethylglycine, as well as 1,10-phenanthroline.[5][8][9] These ligands can increase the solubility of the copper species and facilitate the reaction, often allowing for lower temperatures.[5]
-
Catalyst Loading: While typically used in catalytic amounts (5-10 mol%), for challenging substrates, increasing the catalyst loading might be necessary, though this can complicate purification.[9]
-
2. Inappropriate Base or Base Strength:
-
The Cause: The base plays a crucial role in deprotonating the phenol, making it a more effective nucleophile. If the base is too weak, the reaction will not proceed. The solubility of the base is also a critical factor.[6]
-
The Solution:
-
Potassium Carbonate (K2CO3): This is a commonly used base for this reaction due to its moderate strength.
-
Cesium Carbonate (Cs2CO3): Often provides better results due to its higher solubility in organic solvents, which can lead to a more homogenous reaction mixture.
-
Potassium Phosphate (K3PO4): A strong, non-nucleophilic base that can be effective.[10]
-
Drying the Base: Ensure your base is anhydrous, as water can inhibit the reaction.[6]
-
3. Sub-optimal Solvent Choice:
-
The Cause: The solvent must be able to dissolve the reactants and withstand the high temperatures often required for Ullmann couplings. Aprotic, polar solvents are generally preferred.[2]
-
The Solution:
-
High-Boiling Point Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and 1,4-Dioxane are common choices as they can reach the necessary high temperatures (often >100 °C).[2][11]
-
Solvent Purity: Ensure your solvent is anhydrous and free of impurities that could interfere with the catalyst.[6]
-
4. Reaction Temperature and Time:
-
The Cause: Ullmann condensations are often thermally demanding. Insufficient temperature or reaction time will result in a low conversion rate.[2][12]
-
The Solution:
-
Temperature Optimization: A good starting point is typically between 100-140 °C for traditional systems, and 80-120 °C for ligand-accelerated reactions.[6][11] If you see no reaction, gradually increase the temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Reactions can take anywhere from a few hours to over 24 hours.[12]
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Issue 2: Formation of Side Products and Impurities
Question: My reaction is producing significant impurities alongside the desired product. What are these side products and how can I minimize them?
Answer: Side product formation is a common challenge that complicates purification and reduces the overall yield.
1. Homocoupling of the Aryl Halide:
-
The Cause: The aryl halide (2-chloro- or 2-bromoisonicotinic acid) can react with itself in the presence of the copper catalyst to form a symmetrical biaryl impurity.
-
The Solution:
-
Control Stoichiometry: Use a slight excess of the phenol to favor the desired cross-coupling reaction.
-
Lower Temperature: Homocoupling is often more prevalent at higher temperatures. Try to find the lowest effective temperature for the desired reaction.
-
2. Dehalogenation of the Aryl Halide:
-
The Cause: The starting aryl halide can be reduced to isonicotinic acid, a side reaction known as dehalogenation. This can be caused by protic impurities or certain reaction conditions.[13]
-
The Solution:
3. Decomposition of Reagents or Product:
-
The Cause: The high temperatures required for the Ullmann condensation can lead to the decomposition of starting materials, reagents, or even the desired product.
-
The Solution:
-
Temperature Control: Avoid excessive heating. A well-controlled heating mantle or oil bath is recommended.
-
Ligand Use: Employing a suitable ligand can often allow for lower, less destructive reaction temperatures.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which is a better starting material: 2-chloroisonicotinic acid or 2-bromoisonicotinic acid?
While both can be used, 2-bromoisonicotinic acid is generally more reactive than the chloro-analogue in Ullmann couplings due to the weaker carbon-bromine bond. However, 2-chloroisonicotinic acid is often more readily available and less expensive.[14] If you are struggling with the reactivity of the chloro- starting material, switching to the bromo- derivative may improve your yield.
Q2: Can I use a palladium catalyst instead of copper?
Yes, palladium-catalyzed Buchwald-Hartwig amination chemistry can be adapted for C-O bond formation.[8][15] This can be a powerful alternative, often proceeding under milder conditions than the traditional Ullmann reaction.[16] You would typically use a palladium catalyst (e.g., Pd(OAc)2) with a suitable phosphine ligand (e.g., a biarylphosphine ligand).[8]
Q3: My product is difficult to purify. What are some effective purification strategies?
Purification can be challenging due to the similar polarities of the product and some impurities.
-
Acid-Base Extraction: As the product is a carboxylic acid, you can use acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., NaHCO3 or NaOH). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: While potentially laborious, silica gel chromatography can be used. A solvent system of ethyl acetate and hexanes, often with the addition of a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column, is a good starting point.
Q4: How can I improve the reproducibility of my reaction?
Reproducibility issues often arise from inconsistencies in reagent quality and reaction setup.
-
Reagent Purity: Always use high-purity, anhydrous reagents and solvents.[6]
-
Inert Atmosphere: Consistently run your reactions under an inert atmosphere.[6]
-
Precise Temperature Control: Use a reliable method for maintaining a constant reaction temperature.
-
Consistent Agitation: Ensure efficient and consistent stirring throughout the reaction.
Optimized Reaction Conditions: A Comparative Overview
The following table summarizes typical starting conditions for the synthesis of this compound. These should be considered as starting points for your own optimization.
| Parameter | Condition A: Classic Ullmann | Condition B: Ligand-Accelerated Ullmann | Condition C: Palladium-Catalyzed |
| Aryl Halide | 2-Bromoisonicotinic acid | 2-Chloroisonicotinic acid | 2-Bromoisonicotinic acid |
| Phenol | 1.2 equivalents | 1.2 equivalents | 1.2 equivalents |
| Catalyst | CuI (10 mol%) | CuI (5 mol%) | Pd(OAc)2 (2 mol%) |
| Ligand | None | L-proline (10 mol%) | Biarylphosphine ligand (4 mol%) |
| Base | K2CO3 (2 equivalents) | Cs2CO3 (2 equivalents) | K3PO4 (2 equivalents) |
| Solvent | DMF | DMSO | 1,4-Dioxane |
| Temperature | 120-140 °C | 100-120 °C | 90-110 °C |
| Atmosphere | Inert (N2 or Ar) | Inert (N2 or Ar) | Inert (N2 or Ar) |
Experimental Protocol: Ligand-Accelerated Ullmann Synthesis
This protocol provides a detailed, step-by-step methodology for a ligand-accelerated synthesis, which often provides a good balance of reactivity and cost-effectiveness.
Materials:
-
2-Chloroisonicotinic acid
-
Phenol
-
Copper(I) Iodide (CuI)
-
L-proline
-
Cesium Carbonate (Cs2CO3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloroisonicotinic acid (1 equivalent), cesium carbonate (2 equivalents), and L-proline (0.1 equivalents).
-
Add anhydrous DMSO to the flask.
-
Add phenol (1.2 equivalents) to the reaction mixture.
-
Finally, add copper(I) iodide (0.05 equivalents).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 110 °C and maintain this temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and acidify to pH 3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.[6]
Reaction Mechanism Overview
Caption: Simplified mechanism of the Copper-Catalyzed Ullmann Condensation.[11][17]
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction | PPTX [slideshare.net]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Palladium- and Copper-Catalyzed Cross Coupling Reaction of Aliphatic Alcohols and Aryl Halides [manu56.magtech.com.cn]
- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 15. High-Valent Organometallic Copper and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Phenoxyisonicotinic Acid Synthesis
Welcome to the technical support guide for the synthesis and purification of 2-Phenoxyisonicotinic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and achieving high product purity. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What is the primary synthetic route for this compound?
A1: The most prevalent and established method is a copper-catalyzed cross-coupling reaction known as the Ullmann condensation (or Ullmann-type reaction).[1][2] This reaction involves the coupling of an aryl halide, in this case, 2-chloroisonicotinic acid, with phenol in the presence of a copper catalyst and a base.
Q2: What are the critical starting materials and reagents?
A2: The essential components for this synthesis are:
-
Aryl Halide: 2-Chloroisonicotinic acid (also known as 2-chloropyridine-4-carboxylic acid).[3]
-
Nucleophile: Phenol.
-
Catalyst: A copper source is required. This can range from traditional copper powder or copper(I) salts (e.g., CuI, Cu2O) to modern systems using soluble copper precursors with ligands.[1][4]
-
Base: A base is necessary to deprotonate the phenol, forming the active phenoxide nucleophile. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium hydroxide (KOH).[5][6]
-
Solvent: High-boiling polar aprotic solvents are typically used to facilitate the reaction, which often requires elevated temperatures. Examples include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).[1]
Q3: What is a realistic target yield and purity for this reaction?
A3: With an optimized protocol, yields can be good to excellent. However, this is highly dependent on the specific conditions used (catalyst system, temperature, reaction time). A realistic target for an initial, unoptimized run might be in the 50-70% range. After optimization and effective purification, yields can exceed 80-90%. Purity, post-recrystallization, should target >98% as determined by techniques like HPLC and NMR.
Part 2: Synthesis Workflow & Mechanism
The synthesis follows a clear, logical progression from reaction setup to final product isolation. Understanding this workflow is key to identifying potential failure points.
Caption: General workflow for this compound synthesis.
The core of this process is the Ullmann condensation. While the exact mechanism can be complex and debated, a generally accepted pathway involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the 2-chloroisonicotinic acid followed by reductive elimination to form the final C-O bond and regenerate the active copper species.
Part 3: Detailed Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification, providing causal explanations and actionable solutions.
Category: Low or No Yield
Q: My reaction has stalled with significant starting material remaining. What are the likely causes?
A: This is a common issue often traced back to catalyst activity, reaction conditions, or reagent quality.
-
Cause 1: Inactive Catalyst. Traditional Ullmann reactions often used "activated" copper powder. If using copper metal or copper oxides, the surface may be passivated. Modern ligand-accelerated systems are generally more reliable but can be sensitive to air and moisture.[1][2]
-
Solution:
-
Activate Copper Powder: If using copper powder, pre-treat it by washing with a dilute acid (e.g., HCl) to remove the oxide layer, followed by water and acetone washes, and dry thoroughly under vacuum.
-
Use a Reliable Catalyst System: Switch to a more soluble and consistently active catalyst like copper(I) iodide (CuI). The addition of a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, can significantly accelerate the reaction and allow for milder temperatures.
-
Ensure Inert Atmosphere: The catalytic cycle can be sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Nitrogen or Argon) before adding the catalyst and maintain a positive pressure throughout the reaction.
-
-
-
Cause 2: Insufficient Temperature. The Ullmann condensation is often thermally demanding.[1] The pyridine ring in 2-chloroisonicotinic acid is electron-deficient, which helps activate the halide for nucleophilic substitution, but sufficient thermal energy is still required.
-
Solution:
-
Verify Temperature: Ensure your reaction is reaching the target temperature. Use a calibrated thermometer placed directly in the reaction block or bath.
-
Increase Temperature Incrementally: If the reaction is clean but slow, cautiously increase the temperature in 10 °C increments, monitoring for any decomposition by TLC.
-
Solvent Choice: Ensure your solvent has a high enough boiling point. If you are using DMF (BP 153 °C), consider switching to NMP (BP 202 °C) if higher temperatures are needed.
-
-
-
Cause 3: Ineffective Base. The base must be strong enough to deprotonate phenol (pKa ~10) to form the phenoxide but not so strong as to cause unwanted side reactions. The choice of base can also impact the solubility of the copper intermediates.
-
Solution:
-
Base Strength & Solubility: Cesium carbonate (Cs2CO3) is often highly effective due to its high solubility in organic solvents and the "cesium effect," but it is expensive. Potassium carbonate (K2CO3) is a good, cost-effective alternative. Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.
-
Stoichiometry: Use at least 2 equivalents of the base. One equivalent is needed to neutralize the carboxylic acid of the starting material, and another is needed to deprotonate the phenol. Using a slight excess (e.g., 2.2-2.5 equivalents) can be beneficial.
-
-
Category: Purity Issues
Q: My final product is off-color (e.g., brown or green) and shows impurities by NMR/LC-MS. How do I improve purity?
A: Color and extra peaks indicate the presence of residual copper catalyst, unreacted starting materials, or side products. Purification must be addressed systematically.
-
Cause 1: Residual Copper Catalyst. Copper salts are often colored (blue/green) and can be difficult to remove completely, especially if they are complexed with the product.
-
Solution:
-
Acidic Work-up: During the work-up, after cooling the reaction, quenching with water, and before filtering, acidify the mixture to a pH of 3-4 with aqueous HCl.[7] This helps to protonate the carboxylic acid, causing it to precipitate, while also dissolving most copper salts into the aqueous phase.
-
Ammonia Wash: If copper persists, try washing the crude product with a dilute aqueous ammonia solution. Ammonia forms a deep blue, water-soluble complex with copper(II) ions ([Cu(NH3)4]2+), effectively extracting them from the organic solid.
-
Chelating Agents: In difficult cases, a wash with a dilute solution of a chelating agent like EDTA can be used to sequester residual copper ions.
-
-
-
Cause 2: Unreacted Starting Materials. Phenol and 2-chloroisonicotinic acid have different solubilities than the final product and can often be removed during purification.
-
Solution: Optimized Recrystallization. This is the most critical step for achieving high purity.[8][9] The key is selecting an appropriate solvent system.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water). The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
-
Impurity Solubility: Ideally, the impurities (unreacted starting materials) should either be very soluble in the cold solvent (so they remain in the mother liquor) or completely insoluble in the hot solvent (so they can be filtered out before crystallization).
-
Perform Recrystallization: Dissolve the crude solid in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize recovery, then filter and wash the crystals with a small amount of the cold solvent.
-
-
| Solvent System | Suitability for this compound | Rationale & Notes |
| Ethanol/Water | Excellent | The product is typically soluble in hot ethanol and insoluble in water. A good starting point is to dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy (the cloud point), then add a few more drops of ethanol to clarify and allow to cool. |
| Isopropanol | Good | Often provides good crystal formation. Its slightly lower polarity compared to ethanol can be advantageous. |
| Acetonitrile | Fair to Good | Can be effective, but may require careful control of cooling rates. |
| Toluene/Heptane | Poor | Generally unsuitable as the product has low solubility in non-polar solvents. |
-
Cause 3: Side Products. Although the Ullmann condensation is generally robust, side reactions like hydrolysis of the 2-chloro group to form 2-hydroxyisonicotinic acid can occur if excess water is present at high temperatures.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and the solvent are anhydrous. Use freshly dried solvent and base.
-
Chromatography: If recrystallization fails to remove a persistent impurity with similar solubility, column chromatography may be necessary.[9] Given the acidic nature of the product, silica gel chromatography can be challenging. A reversed-phase C18 column or using a mobile phase doped with a small amount of acid (e.g., acetic acid) on silica gel can improve separation.
-
-
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Vessel Preparation: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloroisonicotinic acid (1.58 g, 10 mmol), phenol (1.04 g, 11 mmol), and anhydrous, finely powdered potassium carbonate (3.45 g, 25 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Inerting: Purge the flask with nitrogen for 10-15 minutes.
-
Catalyst Addition: Add copper(I) iodide (CuI) (0.19 g, 1 mmol, 10 mol%).
-
Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring under a positive nitrogen pressure.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Pour the dark mixture into 100 mL of water.
-
Stir vigorously and adjust the pH to ~3-4 by slowly adding 2M aqueous HCl. A precipitate should form.
-
Stir for 30 minutes, then collect the crude solid by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 30 mL) and then with a small amount of cold acetone to aid in drying.
-
-
Drying: Dry the crude product under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Preparation: Prepare a mixture of ethanol and water.
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat on a hot plate with stirring until the solid dissolves completely.
-
Induce Crystallization: Slowly add hot water dropwise to the solution until it becomes persistently turbid. Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-formed, off-white crystals should appear.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of a cold 1:1 ethanol/water mixture.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the final product by NMR, IR, and melting point to confirm identity and purity.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 8. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting guide for 2-Phenoxyisonicotinic acid experiments
Welcome to the Technical Support Center for 2-Phenoxyisonicotinic Acid Experiments. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles to empower your experimental success.
Introduction to this compound
This compound is a pyridine carboxylic acid derivative with significant potential in medicinal chemistry and materials science. Its synthesis, however, can present several challenges that may affect yield, purity, and overall experimental outcomes. This guide will walk you through common issues and provide robust solutions.
Troubleshooting Guide: Synthesis of this compound
The synthesis of this compound typically proceeds via two main routes: Nucleophilic Aromatic Substitution (SNAr) or an Ullmann Condensation. Each pathway has its own set of potential pitfalls.
Issue 1: Low or No Product Yield in SNAr Synthesis
Question: I am attempting to synthesize this compound from 2-chloroisonicotinic acid and phenol via an SNAr reaction, but I am getting very low to no yield. What could be the problem?
Answer: Low yields in SNAr reactions for this synthesis are a common hurdle. The pyridine ring's electron-withdrawing nature is often insufficient to activate the C2 position for nucleophilic attack without further activation.[1][2][3] Here’s a breakdown of potential causes and solutions:
-
Insufficient Ring Activation: The carboxylic acid group in the isonicotinic acid starting material can be deprotonated by the base, creating a carboxylate that is less electron-withdrawing, thus deactivating the ring towards nucleophilic attack.
-
Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. The ester group is a stronger electron-withdrawing group and will better activate the ring. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.
-
-
Inappropriate Base: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will not sufficiently deprotonate the phenol to form the more nucleophilic phenoxide.
-
Solution: Use a moderately strong base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). These bases are effective in generating the phenoxide without causing significant decomposition of the starting materials or product.
-
-
Reaction Temperature and Time: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[4]
-
Solution: Ensure the reaction is heated sufficiently, typically in a high-boiling polar aprotic solvent like DMF or DMSO. Monitor the reaction progress by TLC to determine the optimal reaction time. Prolonged heating at very high temperatures can lead to decomposition.
-
Workflow for SNAr Synthesis Troubleshooting
Caption: Troubleshooting workflow for low product yield in SNAr synthesis.
Issue 2: Difficulties with Ullmann Condensation
Question: My Ullmann condensation between 2-bromoisonicotinic acid and phenol is giving a complex mixture of products and a low yield of the desired this compound. What can I do to optimize this reaction?
Answer: The Ullmann condensation is a powerful tool for forming aryl-aryl ether bonds, but it is notorious for requiring harsh conditions and being sensitive to reaction parameters.[5][6][7][8]
-
Copper Catalyst and Ligand: The choice of copper source and ligand is crucial for a successful Ullmann reaction.
-
Solution: Use a Cu(I) source like CuI or CuBr. The addition of a ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, can significantly improve the reaction by stabilizing the copper catalyst and increasing its solubility.[5]
-
-
Reaction Conditions: Traditional Ullmann reactions often require very high temperatures, which can lead to decomposition.[9]
-
Solution: Modern ligand-accelerated Ullmann reactions can often be performed at lower temperatures. Experiment with a range of temperatures (e.g., 100-150 °C) to find the optimal balance between reaction rate and product stability.
-
-
Side Reactions: A common side reaction is the homocoupling of the aryl halide.
-
Solution: Using a ligand and carefully controlling the stoichiometry of the reactants can help to minimize this side reaction.
-
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |
| Starting Materials | 2-haloisonicotinic acid (or ester), Phenol | 2-haloisonicotinic acid, Phenol |
| Catalyst | None (base promoted) | Copper (CuI, CuBr) |
| Typical Solvents | DMF, DMSO, NMP | DMF, NMP, Pyridine |
| Reaction Temperature | High (often >100 °C) | Very High (can be >200 °C without ligand) |
| Common Issues | Ring deactivation by carboxylate, side reactions with strong bases | Harsh reaction conditions, catalyst deactivation, homocoupling |
| Advantages | Can be cost-effective, avoids heavy metal catalysts | Good for less activated aryl halides |
Troubleshooting Guide: Purification
Issue 3: Difficulty in Removing Unreacted Phenol
Question: I have synthesized this compound, but I am struggling to remove the unreacted phenol from my crude product. How can I effectively purify my compound?
Answer: The similar acidic nature of this compound and phenol can make their separation challenging.
-
Aqueous Base Extraction: Both compounds are acidic and will be extracted into an aqueous base.
-
Solution: Carefully adjust the pH during the workup. This compound is a stronger acid than phenol. By carefully adding a weak base (e.g., sodium bicarbonate solution), you can selectively deprotonate and dissolve the this compound into the aqueous layer, leaving the less acidic phenol in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.
-
-
Chromatography: If extraction fails to provide sufficient purity, column chromatography is a reliable option.
-
Solution: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product.
-
Issue 4: Product Oiling Out During Crystallization
Question: I am trying to recrystallize my this compound, but it keeps oiling out instead of forming crystals. What should I do?
Answer: "Oiling out" during crystallization is a common issue when the product's melting point is lower than the boiling point of the solvent or when impurities are present.[10]
-
Solvent Choice: The solvent system may not be optimal.
-
Solution: Try a different solvent or a mixed solvent system. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Cooling Rate: Cooling the solution too quickly can prevent the ordered arrangement of molecules required for crystal lattice formation.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Purity: Impurities can disrupt the crystal lattice formation.
-
Solution: If the product continues to oil out, it may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization again.
-
Troubleshooting Guide: Characterization
Issue 5: Ambiguous NMR Spectrum
Question: My 1H NMR spectrum of this compound shows broad peaks and some unidentifiable signals. How can I get a cleaner spectrum and confirm my structure?
Answer: Broad peaks in NMR are often due to aggregation, exchangeable protons, or paramagnetic impurities. Unidentified signals could be residual solvents or byproducts.
-
Broad Peaks: The carboxylic acid proton is often broad and may be difficult to observe. The N-H proton in any amine impurities can also be broad.
-
Solution: To confirm the presence of the carboxylic acid proton, you can perform a D2O exchange experiment. Add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The broad acid proton signal should disappear.
-
-
Unidentified Signals: Residual solvents are a common source of extra peaks in an NMR spectrum.[11][12][13]
-
Solution: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities. Ensure your product is thoroughly dried under high vacuum to remove any residual solvents.
-
-
Structural Confirmation: To definitively confirm the structure, a combination of spectroscopic techniques is recommended.
-
Solution: In addition to 1H NMR, acquire a 13C NMR spectrum. For more complex structures or to resolve overlapping signals in the 1H NMR, 2D NMR techniques such as COSY and HSQC can be invaluable for establishing connectivity. Mass spectrometry will confirm the molecular weight of your compound.
-
Diagram of a General SNAr Mechanism
Caption: A simplified representation of the SNAr mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of this compound? A1: The reported melting point can vary depending on the purity. It is crucial to compare your experimental value with a reliable source and to use a sharp melting point range as an indicator of purity.
Q2: How should I store this compound? A2: Like many carboxylic acids, it should be stored in a cool, dry place, away from strong bases and oxidizing agents. It is advisable to store it under an inert atmosphere if it is to be kept for a long period to prevent potential degradation.
Q3: My product is a different color than expected. What does this indicate? A3: A deviation from the expected color (typically a white or off-white solid) can indicate the presence of impurities. These could be colored byproducts from the reaction or decomposition products. Further purification is recommended.
Q4: Can I use other 2-haloisonicotinic acids besides the chloro or bromo derivatives? A4: Yes, 2-fluoro and 2-iodoisonicotinic acids can also be used. In SNAr reactions, the reactivity order is typically F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen. For Ullmann reactions, the reactivity is often I > Br > Cl > F, as the oxidative addition to the copper catalyst is favored with a more reactive C-X bond.
Detailed Experimental Protocol: Synthesis of this compound via SNAr
This protocol is a general guideline and may require optimization.
-
Esterification of 2-chloroisonicotinic acid:
-
Suspend 2-chloroisonicotinic acid in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride.
-
Stir at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the methyl 2-chloroisonicotinate.
-
-
SNAr Reaction:
-
Dissolve phenol and potassium carbonate in DMF.
-
Add the methyl 2-chloroisonicotinate to the mixture.
-
Heat the reaction to 120 °C and monitor by TLC.
-
After the reaction is complete, cool to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-phenoxyisonicotinate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to precipitate the this compound.
-
Filter the solid, wash with water, and dry under vacuum.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann reaction | PPTX [slideshare.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyisonicotinic Acid
Welcome to the technical support guide for 2-Phenoxyisonicotinic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of this compound's limited aqueous solubility. By understanding its physicochemical properties and applying systematic formulation strategies, you can ensure reliable and reproducible results in your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries regarding this compound and its solubility characteristics.
Q1: What is this compound, and why is its solubility a major concern?
This compound is a molecule featuring a pyridine ring, a carboxylic acid group, and a phenoxy substituent. Its structure presents a dualistic nature: the carboxylic acid and pyridine nitrogen offer sites for polar interactions, while the aromatic phenoxy and pyridine rings create a significant non-polar surface area. This combination leads to low intrinsic solubility in neutral aqueous media. For researchers, poor solubility is a critical hurdle as it can lead to:
-
Underestimation of biological activity in in vitro assays.
-
Inconsistent and unreliable data due to compound precipitation.
-
Challenges in developing suitable formulations for in vivo studies, potentially leading to poor bioavailability.[1][2]
Q2: What are the key physicochemical properties of this compound I need to know?
Understanding the fundamental properties of a compound is the first step in designing a rational formulation strategy. While experimental data for this specific molecule is not abundant, we can infer key parameters from its structure and related compounds.
| Property | Estimated Value / Information | Significance for Solubility |
| Molecular Formula | C₁₂H₉NO₃ | Indicates a relatively large and complex organic structure.[3][4][5] |
| Molecular Weight | 215.2 g/mol | A higher molecular weight often correlates with lower aqueous solubility.[3][4] |
| Structure | Aromatic carboxylic acid | The carboxylic acid group is the key to pH-dependent solubility manipulation.[6] |
| pKa (estimated) | ~3.0 - 4.0 | This is the pH at which 50% of the acid is ionized. It is the most critical parameter for pH modification strategies. This estimate is based on similar structures like phenoxyacetic acid (pKa 3.7) and isonicotinic acid.[7][8][9] |
| logP (estimated) | ~2.0 - 2.5 | A positive logP value indicates that the compound is more soluble in lipids than in water (lipophilic), contributing to its low aqueous solubility. |
| Appearance | Pale cream to cream powder | Physical state.[10] |
Q3: My compound is precipitating out of my aqueous buffer (e.g., PBS at pH 7.4). What is the first and most important thing to check?
The most immediate factor to investigate is pH . Given that this compound is a carboxylic acid, its solubility is highly dependent on the pH of the medium.[11][12] At a physiological pH of 7.4, which is significantly above its estimated pKa of 3-4, the compound should be in its more soluble, deprotonated (anionic) form. If you still observe precipitation, consider these initial troubleshooting steps:
-
Verify the Final pH: The addition of an acidic compound, even in small amounts, can lower the pH of a weakly buffered solution. Confirm that the final pH of your solution is indeed 7.4 after the compound has been added.
-
Check for Salt Form: Ensure you are not using a salt form of the compound that might have a different solubility profile or could interact with components of your buffer (e.g., phosphate).
-
Kinetic vs. Thermodynamic Solubility: You may be observing a kinetic solubility issue, where a supersaturated solution is formed initially (often from a DMSO stock) and then crashes out over time.[1][13] Allowing the solution to equilibrate for a longer period (up to 24 hours) can help determine its true thermodynamic solubility.[1][2][14]
Part 2: Troubleshooting Guide - Step-by-Step Solutions
This section provides structured workflows and detailed protocols to systematically address and solve solubility problems.
Issue 1: Poor Solubility in Neutral or Acidic Aqueous Media
Root Cause Analysis: The core of the problem lies in the protonation state of the carboxylic acid group. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the compound's pKa, the acid exists predominantly in its neutral, protonated (-COOH) form.[15][16][17] This neutral form is less polar and thus significantly less soluble in water.[6][12]
Solution Workflow: A Systematic Approach to Enhancing Solubility
This decision tree outlines the logical progression for tackling solubility issues with this compound.
Protocol 1: pH-Modification Strategy for Solubility Enhancement
This is the most direct and effective method for solubilizing acidic compounds. The goal is to deprotonate the carboxylic acid to its highly soluble carboxylate salt form.[11][18][]
Objective: To determine the solubility of this compound as a function of pH and identify the minimum pH required for complete dissolution at the target concentration.
Methodology (Shake-Flask Method): [13]
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) at various pH values, such as pH 4.0, 5.0, 6.0, 7.0, 7.4, and 8.0.
-
Add Compound: To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg) to a fixed volume of each buffer (e.g., 1 mL). The amount should be more than you expect to dissolve to ensure a saturated solution.
-
Equilibrate: Tightly seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours. This allows the system to reach thermodynamic equilibrium.[1]
-
Separate Solid: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully collect the supernatant. For best results, filter the supernatant through a 0.22 µm syringe filter (use a filter material with low compound binding, like PVDF).
-
Quantify: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Self-Validation: Measure the pH of the final saturated solution to confirm it has not significantly changed from the initial buffer pH.[20]
Expected Results: You should observe a dramatic increase in solubility as the pH rises, particularly as it crosses the pKa value. At a pH of 6.0 or higher (more than 2 units above the pKa), the compound should be >99% ionized and exhibit significantly higher solubility.
Issue 2: Precipitation When Adding an Organic Stock Solution to an Aqueous Buffer
Root Cause Analysis: This common issue, often seen in high-throughput screening, is a problem of kinetic solubility.[14][21] The compound is highly soluble in the organic stock (e.g., DMSO), but when this stock is diluted into the aqueous buffer, the solvent environment changes drastically. The DMSO concentration drops, and the compound may find itself at a concentration far above its thermodynamic solubility limit in the final aqueous/co-solvent mixture, causing it to precipitate.[13]
Solution 2.1: Co-Solvent Systems
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[22][23] By disrupting the hydrogen-bonding network of water, they create a more favorable environment for the non-polar regions of the drug molecule, thereby increasing its solubility.[][24]
Common Co-solvents and Their Properties:
| Co-Solvent | Properties | Typical Concentration Range |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, commonly used in formulations. | 5 - 40% (v/v) |
| Propylene Glycol (PG) | Good solubilizer, common in oral and parenteral formulations. | 10 - 60% (v/v) |
| Ethanol | Strong solubilizer, but can have biological effects. | 5 - 25% (v/v) |
| Dimethyl Sulfoxide (DMSO) | Excellent solvent, but typically limited to <1% in biological assays. | 0.1 - 5% (v/v) |
Protocol for Developing a Co-Solvent System:
-
Select Co-solvents: Choose a few biocompatible co-solvents from the table above.
-
Prepare Mixtures: Create a series of aqueous buffer/co-solvent mixtures (e.g., 90:10, 80:20, 70:30 v/v of buffer:co-solvent).
-
Test Solubility: Using the shake-flask method described in Protocol 1, determine the solubility of this compound in each mixture.
-
Optimize: Identify the co-solvent system that provides the desired solubility with the lowest possible percentage of the organic solvent to minimize potential toxicity or interference with the experiment.
-
Stability Check: Once a suitable system is found, prepare the solution at the target concentration and store it under relevant conditions (e.g., 4°C and room temperature) for 24-48 hours. Visually inspect for any signs of precipitation to ensure the solution is physically stable.
Part 3: Advanced Formulation Strategies
When simple pH adjustment or co-solvents are not sufficient or appropriate for your application, more advanced formulation techniques are required.
Q4: My experiment requires a high concentration of the compound at a fixed, near-neutral pH, and I cannot use organic co-solvents. What are my options?
In this challenging scenario, you must modify the molecule's immediate environment on a micro-level. Two excellent strategies are salt formation and cyclodextrin complexation.
Strategy 1: In-situ Salt Formation
Causality: Instead of relying on pH adjustment of the bulk solution, you can directly form a salt of the acidic compound by reacting it with a specific base. The resulting salt form often has vastly different (and superior) crystal lattice energy and dissolution properties compared to the parent "free acid".[25] For an acid like this compound, you would use a pharmaceutically acceptable base to form the salt.
Protocol for In-situ Salt Screening: [26][27][28]
-
Select Counter-ions: Choose a set of appropriate bases to form salts. For an acidic drug, common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), tromethamine (Tris), and L-arginine.
-
Stoichiometric Addition: Suspend a known amount of this compound in water or your desired buffer.
-
Titrate with Base: Add a stoichiometric equivalent (1:1 molar ratio) of the selected base (e.g., from a 1 M stock solution of NaOH) to the suspension.
-
Equilibrate and Observe: Stir the mixture at room temperature. Observe if the solid dissolves. If it does, you have successfully formed a soluble salt in-situ.
-
Assess Stability: Test the stability of the resulting solution against precipitation over time and upon temperature changes. The choice of the counter-ion can significantly impact the final solubility and stability of the salt.[29]
Strategy 2: Complexation with Cyclodextrins
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic interior cavity.[30][31] They can encapsulate the non-polar part of a guest molecule (like the phenoxy group of your compound) within their cavity.[32][33] This forms an "inclusion complex," effectively shielding the hydrophobic portion from water and presenting the new, larger complex with a hydrophilic outer surface, thereby increasing aqueous solubility.[34]
Protocol for Screening Cyclodextrins:
-
Select Cyclodextrins: Common choices include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have high aqueous solubility and low toxicity.
-
Prepare CD Solutions: Create a series of concentrated stock solutions of the chosen cyclodextrin in your aqueous buffer (e.g., 10%, 20%, 30% w/v).
-
Phase Solubility Study: Add excess solid this compound to each cyclodextrin solution and to a control (buffer alone).
-
Equilibrate and Quantify: Follow steps 3-5 from Protocol 1 (pH-Modification).
-
Analyze Results: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing CD concentration (an Aₗ-type phase diagram) indicates the formation of a soluble 1:1 complex and is a positive result.
Part 4: Summary of Strategies & Best Practices
| Strategy | Mechanism | Best For... | Key Considerations |
| pH Adjustment | Ionization of the carboxylic acid group to a soluble salt. | Experiments where pH can be maintained above 6.0. | Most effective and straightforward method. Must verify final pH. |
| Co-solvents | Reducing solvent polarity. | Assays that can tolerate low percentages of organic solvents. | Potential for solvent to interfere with biological assays. Check stability. |
| Salt Formation | Creating a new solid form with better dissolution properties. | Fixed pH formulations requiring high concentrations. | The choice of counter-ion is critical for solubility and stability. |
| Cyclodextrins | Encapsulation of hydrophobic moieties. | Formulations where co-solvents and pH changes are not viable. | Can be expensive; may affect drug-receptor binding in some assays. |
Best Practices:
-
Characterize First: Always start by attempting to determine the pKa and intrinsic solubility of your compound.
-
Start Simple: Explore pH modification first, as it is often the most powerful and cleanest method.
-
Validate Your System: Always confirm the physical stability of your final solution over time and under relevant storage conditions.
-
Document Everything: Keep detailed records of your formulation compositions (e.g., buffer components, pH, co-solvent percentages) to ensure reproducibility.
Part 5: References
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? [Online] Available at: --INVALID-LINK--
-
H.G. Brittain, et al. (1998). In situ salt screening--a useful technique for discovery support and preformulation studies. Pharmaceutical Development and Technology. [Online] Available at: --INVALID-LINK--
-
C. A. Farcas, et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). [Online] Available at: --INVALID-LINK--
-
S. D. Gunjal, et al. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Online] Available at: --INVALID-LINK--
-
A. Avdeef. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. [Online] Available at: --INVALID-LINK--
-
S. Sareen, et al. (2013). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Biological Archives. [Online] Available at: --INVALID-LINK--
-
A. M. F. van den Bergh, et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmaceutical Sciences. [Online] Available at: --INVALID-LINK--
-
D. H. Kim, et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Online] Available at: --INVALID-LINK--
-
A. M. F. van den Bergh, et al. (2016). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology. [Online] Available at: --INVALID-LINK--
-
M. Sharma. (2015). SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Slideshare. [Online] Available at: --INVALID-LINK--
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [Online] Available at: --INVALID-LINK--
-
S. H. Yalkowsky, et al. (2002). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. [Online] Available at: --INVALID-LINK--
-
S. Yalkowsky, et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Online] Available at: --INVALID-LINK--
-
A. M. F. van den Bergh, et al. (2016). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology. [Online] Available at: --INVALID-LINK--
-
A. A. Date, et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Online] Available at: --INVALID-LINK--
-
B. Takács-Novák, et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics. [Online] Available at: --INVALID-LINK--
-
Pharmaeducation. (2023). Co-solvency and anti-solvent method for the solubility enhancement. [Online] Available at: --INVALID-LINK--
-
BOC Sciences. pH Adjustment and Co-Solvent Optimization. [Online] Available at: --INVALID-LINK--
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Online] Available at: --INVALID-LINK--
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Online] Available at: --INVALID-LINK--
-
AxisPharm. Kinetic Solubility Assays Protocol. [Online] Available at: --INVALID-LINK--
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Online] Available at: --INVALID-LINK--
-
S. Aryal. (2022). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Online] Available at: --INVALID-LINK--
-
Britannica. (2024). Carboxylic acid - Properties, Structure, Reactions. [Online] Available at: --INVALID-LINK--
-
Creative Biolabs. Solubility Assessment Service. [Online] Available at: --INVALID-LINK--
-
M. Sharma. (2015). solubility enhancement and cosolvency. Slideshare. [Online] Available at: --INVALID-LINK--
-
A. A. Tekale, et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Online] Available at: --INVALID-LINK--
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Online] Available at: --INVALID-LINK--
-
CK-12 Foundation. (2023). Physical Properties of Carboxylic Acids. [Online] Available at: --INVALID-LINK--
-
Miss Adams' Chemistry. (2022). Properties of carboxylic acids. YouTube. [Online] Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. 2-Phenoxynicotinic acid. PubChem Compound Database. [Online] Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. 2-Phenoxynicotinic acid, 98%. [Online] Available at: --INVALID-LINK--
-
Wikipedia. Phenoxyacetic acid. [Online] Available at: --INVALID-LINK--
-
Advanced ChemTech. 2-Phenoxynicotinic acid. [Online] Available at: --INVALID-LINK--
-
CLAS. Table of Acids with Ka and pKa Values. [Online] Available at: --INVALID-LINK--
-
R. Williams. pKa Data Compiled by R. Williams. [Online] Available at: --INVALID-LINK--
-
National Institute of Standards and Technology. 2-Phenoxynicotinic acid. NIST Chemistry WebBook. [Online] Available at: --INVALID-LINK--
-
ChemicalBook. 2-PHENOXYNICOTINIC ACID. [Online] Available at: --INVALID-LINK--
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. 2-PHENOXYNICOTINIC ACID | 35620-71-4 [amp.chemicalbook.com]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 8. library.gwu.edu [library.gwu.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 2-Phenoxynicotinic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. brainly.com [brainly.com]
- 12. reddit.com [reddit.com]
- 13. enamine.net [enamine.net]
- 14. inventivapharma.com [inventivapharma.com]
- 15. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 17. microbenotes.com [microbenotes.com]
- 18. longdom.org [longdom.org]
- 20. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 23. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 25. pharmtech.com [pharmtech.com]
- 26. In situ salt screening--a useful technique for discovery support and preformulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. An evaluation of salt screening methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. humapub.com [humapub.com]
- 32. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 33. researchgate.net [researchgate.net]
- 34. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Phenoxyisonicotinic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-phenoxyisonicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these important compounds. Our goal is to provide field-proven insights and practical solutions to common side reactions and synthetic challenges. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yields, and ensure the purity of your target molecules.
The primary route to these compounds is the Nucleophilic Aromatic Substitution (SNAr) reaction, typically involving the coupling of a 2-halo-isonicotinic acid (or its ester) with a substituted phenol. While seemingly straightforward, this reaction is prone to several side reactions that can complicate synthesis and purification. This document addresses the most common problems in a direct question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My yield is low, and I've isolated 2-hydroxyisonicotinic acid as a major byproduct. What is happening and how can I prevent it?
A1: This is a classic case of hydrolysis of your starting material. The 2-halo-isonicotinic acid is susceptible to nucleophilic attack by hydroxide ions or water, especially under the basic conditions required for the phenoxide formation. This leads to the formation of the highly polar and often difficult-to-remove 2-hydroxyisonicotinic acid (which exists in equilibrium with its 2-pyridone tautomer).[1][2]
Causality: The reaction proceeds via a Meisenheimer-like intermediate, and water/hydroxide can compete with your desired phenoxide nucleophile.[3] The carboxylic acid moiety can complicate matters by reacting with the base. Using strong aqueous bases like NaOH or KOH exacerbates this problem by increasing the concentration of hydroxide ions.
Solutions & Protocol Adjustments:
-
Use an Ester Protecting Group: Synthesize the methyl or ethyl ester of 2-chloroisonicotinic acid first. The ester group is less activating than the carboxylate anion but significantly reduces the solubility in aqueous phases and prevents acid-base complications with your base. The final ester product can then be saponified under controlled conditions.
-
Employ Anhydrous Conditions: Use freshly dried solvents (e.g., DMF, DMSO, NMP) and reagents. Moisture is the primary culprit for hydrolysis.
-
Choose a Non-Nucleophilic, Anhydrous Base: Instead of NaOH or KOH, use a weaker, non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are sufficiently basic to deprotonate the phenol but introduce minimal water and no competing hydroxide nucleophile.
Diagram: Hydrolysis Side Reaction Pathway
Caption: Competing pathways for 2-chloroisonicotinic acid.
Q2: The reaction is sluggish and requires high temperatures, leading to decomposition and dark tarry byproducts. How can I improve the reaction rate?
A2: Sluggish reaction rates are common in SNAr reactions on pyridine rings that are not sufficiently activated. High temperatures (often >150 °C) can lead to decarboxylation or other decomposition pathways.[4]
Causality: The rate of SNAr reactions depends on several factors:
-
Leaving Group Ability: The carbon-halogen bond must be broken. For halogens, the reactivity order is F > Cl > Br > I, which is counterintuitive to their leaving group ability in SN1/SN2 reactions but is characteristic of SNAr, where the electronegativity of the halogen stabilizes the intermediate.[5]
-
Ring Activation: Electron-withdrawing groups (like the carboxylic acid/ester at the 4-position) are crucial for stabilizing the negative charge in the Meisenheimer intermediate.[6]
-
Solvent: Polar aprotic solvents (DMSO, DMF, NMP) are essential to solvate the cation of the phenoxide salt and increase the nucleophilicity of the phenoxide.
Solutions & Protocol Adjustments:
-
Switch to the Fluoro Analog: If feasible, start with 2-fluoroisonicotinic acid. The 2-fluoropyridine reacts significantly faster than the 2-chloro analog, often allowing for lower reaction temperatures.[5]
-
Consider Copper Catalysis (Ullmann Condensation): For less reactive phenols or aryl halides, an Ullmann-type reaction can be effective.[7] This involves using a copper(I) catalyst (e.g., CuI) with a ligand (like 1,10-phenanthroline or an N,N'-dimethylethylenediamine). These reactions often proceed at lower temperatures (e.g., 110-130 °C).
-
Optimize Your Solvent: DMSO is often a superior solvent to DMF for SNAr reactions due to its higher polarity and boiling point, but ensure it is anhydrous.
Diagram: Decision Workflow for Optimizing Reactivity
Caption: Troubleshooting workflow for slow SNAr reactions.
Q3: I'm observing a significant amount of isonicotinic acid in my crude product. What is causing this?
A3: The presence of isonicotinic acid points to a reductive dehalogenation side reaction, where the chlorine atom is replaced by a hydrogen.
Causality: This side reaction is more commonly reported in metal-catalyzed reactions like the Ullmann or Suzuki couplings but can occur under SNAr conditions.[8] Potential causes include:
-
Trace Metal Impurities: Impurities in reagents or from the reaction vessel can catalyze the reduction.
-
Reducing Agents: Certain additives or impurities in the solvent (e.g., trace amounts of dimethylamine in old DMF can form reducing species) might act as hydride sources at high temperatures.
-
In Ullmann Reactions: The zinc or other reducing agents used to activate copper powder can sometimes directly reduce the aryl halide.[8]
Solutions & Protocol Adjustments:
-
Use High-Purity Reagents: Ensure your solvents are high-purity, anhydrous grade. Use fresh reagents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate some radical-based or oxidative/reductive side reactions.
-
Re-evaluate Catalytic Systems: If using an Ullmann approach, avoid overly strong reducing agents for activating the copper. Pre-formed Cu(I) salts like CuI are often cleaner.
Q4: After saponification of my ester product, I am getting a low yield and suspect decarboxylation. How can I avoid this?
A4: Decarboxylation is a known thermal decomposition pathway for pyridinecarboxylic acids, especially when heated under harsh acidic or basic conditions.[4] The electron-withdrawing nature of the pyridine ring nitrogen facilitates the loss of CO₂.
Causality: The saponification step, which is required if you start with an ester, is the most common stage for this side reaction. Using high concentrations of NaOH or KOH and refluxing in methanol or ethanol for extended periods provides the perfect conditions for decarboxylation.
Solutions & Protocol Adjustments:
The key is to use milder hydrolysis conditions that operate at or near room temperature.
| Parameter | Problematic Conditions (High Risk of Decarboxylation) | Recommended Conditions (Low Risk) |
| Base | NaOH, KOH (2-5 M) | Lithium Hydroxide (LiOH) |
| Solvent | Methanol, Ethanol | Tetrahydrofuran (THF) / Water mixture (e.g., 3:1) |
| Temperature | Reflux (65-80 °C) | Room Temperature (20-25 °C) |
| Time | > 4 hours | Monitored by TLC/LC-MS (typically 1-3 hours) |
Using LiOH in a THF/water system is a standard, mild procedure for saponifying esters that are sensitive to heat or harsh basicity.[9][10]
Experimental Protocols
Protocol 1: Optimized SNAr Synthesis of Ethyl 2-Phenoxyisonicotinate
This protocol is designed to minimize hydrolysis and improve reaction efficiency.
-
Reagent Preparation:
-
Add ethyl 2-chloroisonicotinate (1.0 eq), the desired phenol (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Expertise Note: Using a slight excess of the phenol can drive the reaction to completion. K₂CO₃ is an ideal base as it is largely insoluble in DMSO, minimizing base-mediated degradation of the solvent or product.
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the ethyl 2-chloroisonicotinate.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (Aliquots can be taken, diluted with water, and extracted with ethyl acetate). The reaction is typically complete within 8-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water (approx. 10x the volume of DMSO).
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Protocol 2: Mild Saponification to this compound
This protocol uses LiOH to prevent thermal degradation and decarboxylation.
-
Reaction Setup:
-
Dissolve the purified ethyl 2-phenoxyisonicotinate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Trustworthiness Note: Using a modest excess of LiOH ensures complete hydrolysis without creating an overly harsh basic environment.
-
-
Reaction Execution:
-
Stir the mixture at room temperature. Monitor the disappearance of the starting material by TLC (typically 1-3 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Carefully acidify the solution to pH ~4-5 using 1M HCl. The product should precipitate out of the solution.
-
Expertise Note: Acidifying slowly while stirring vigorously in an ice bath promotes the formation of a filterable solid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of a non-polar solvent like hexane to aid in drying.
-
Dry the product under vacuum to yield the final this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decarboxylation [organic-chemistry.org]
- 5. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 6. m.youtube.com [m.youtube.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Bioavailability of 2-Phenoxyisonicotinic Acid
This guide is designed for researchers, scientists, and drug development professionals actively working on enhancing the oral bioavailability of 2-Phenoxyisonicotinic acid. As a poorly soluble, acidic compound, this compound presents specific challenges in achieving adequate systemic exposure. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate these challenges effectively. Our approach is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the physicochemical properties of this compound and the foundational concepts of bioavailability enhancement.
Q1: What are the key physicochemical properties of this compound that influence its bioavailability?
A1: The oral bioavailability of this compound is primarily hindered by its low aqueous solubility. Its chemical structure, featuring a carboxylic acid group, suggests a pKa in the acidic range, estimated to be around 3-4 for similar structures like 2-phenylpyridine-3-carboxylic acid.[1] This means that in the acidic environment of the stomach, the molecule will be largely unionized and less soluble in aqueous media. As it transitions to the more neutral pH of the small intestine, it will become ionized, which can improve solubility but may also limit its ability to permeate the intestinal membrane. Therefore, strategies to enhance its dissolution rate are critical for improving absorption.
Q2: Which Biopharmaceutics Classification System (BCS) class does this compound likely belong to, and what are the implications for formulation development?
A2: Given its low solubility and anticipated high permeability (a common characteristic of many synthetic small molecules), this compound is likely a BCS Class II compound.[2] For BCS Class II drugs, the rate-limiting step for oral absorption is drug dissolution in the gastrointestinal fluids.[3][4] Consequently, the primary goal of formulation development is to enhance the solubility and dissolution rate of the active pharmaceutical ingredient (API).[3][5]
Q3: What are the most promising strategies for enhancing the bioavailability of a BCS Class II acidic compound like this compound?
A3: Several formulation strategies are particularly well-suited for enhancing the bioavailability of BCS Class II compounds.[3][5][6][7][8][9] These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2]
-
Solid Dispersions: Creating amorphous solid dispersions, for instance through hot-melt extrusion, can significantly improve the solubility and dissolution of the drug by preventing its crystallization.[5][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can pre-dissolve the drug in a lipid vehicle, which then forms a fine emulsion in the gut, facilitating absorption.[11][12][13]
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[14][15][16]
Q4: How do I select the most appropriate bioavailability enhancement technique for my specific research needs?
A4: The choice of technique depends on several factors, including the specific physicochemical properties of your API, the desired dosage form, available equipment, and the stage of development. For early-stage discovery and toxicology studies, a simple and versatile method like a nanosuspension might be preferable.[17] For later-stage development, a more robust and scalable method like hot-melt extrusion for creating a solid dosage form may be more suitable.[18][19] It is often beneficial to screen several technologies in parallel to identify the most effective approach.[20]
Q5: What are the critical quality attributes (CQAs) to monitor when developing a new formulation for this compound?
A5: Key CQAs for a bioavailability-enhanced formulation of this compound include:
-
Particle size and distribution: For micronized and nanosuspension formulations.
-
Amorphous content and stability: For solid dispersions.
-
Droplet size and emulsification time: For SEDDS.
-
Drug loading and encapsulation efficiency.
-
In vitro dissolution profile: This is a crucial predictor of in vivo performance.[20][21][22][23][24]
-
Physical and chemical stability of the formulation over time.
Section 2: Troubleshooting Guides for Formulation Development
This section provides detailed, step-by-step protocols for common bioavailability enhancement techniques, along with troubleshooting guidance for issues that may arise during experimentation.
Guide 1: Nanosuspension Formulation via Wet Media Milling
Nanosuspensions are a versatile approach for increasing the dissolution rate of poorly soluble drugs by reducing their particle size to the sub-micron range.[7][25]
Experimental Workflow Diagram:
Caption: Workflow for Nanosuspension Formulation.
Protocol:
-
Preparation of Stabilizer Solution: Prepare a solution of a suitable stabilizer, such as 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in deionized water.[17] The choice of stabilizer is critical to prevent particle agglomeration.
-
Preparation of Coarse Suspension: Disperse a known amount of this compound (e.g., 10 mg) in the stabilizer solution to form a coarse suspension.[17]
-
Wet Media Milling: Transfer the coarse suspension to a milling vial containing milling media (e.g., zirconium oxide beads). Mill the suspension using a high-energy mixer mill. The milling time will need to be optimized to achieve the desired particle size.
-
Particle Size and Zeta Potential Analysis: After milling, separate the nanosuspension from the milling media. Analyze the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Measure the zeta potential to assess the stability of the suspension.
-
In Vitro Dissolution Testing: Perform dissolution testing in a relevant medium (e.g., simulated intestinal fluid, pH 6.8) to compare the dissolution rate of the nanosuspension to the unformulated API.[20][21]
Troubleshooting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Particle size remains too large | Insufficient milling time or energy. Inappropriate milling media size. High viscosity of the suspension. | Increase milling time. Use smaller milling beads. Dilute the suspension slightly. |
| Particle agglomeration/instability | Inadequate stabilizer concentration or type. | Screen different stabilizers or combinations (e.g., steric and electrostatic). Increase stabilizer concentration. |
| Broad particle size distribution (High PDI) | Inefficient milling process. Ostwald ripening. | Optimize milling parameters. Use a combination of stabilizers. |
| Contamination from milling media | Abrasion of milling beads. | Use high-quality, durable milling media. Optimize milling intensity to reduce mechanical stress. |
Guide 2: Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)
HME is a solvent-free process that disperses the API in a polymer matrix at a molecular level, creating a stable amorphous solid dispersion with enhanced solubility.[4][5][10][18]
Experimental Workflow Diagram:
Caption: Workflow for Hot-Melt Extrusion.
Protocol:
-
Polymer Selection and Miscibility Screening: Select a suitable polymer carrier (e.g., polyvinylpyrrolidone/vinyl acetate copolymer, Soluplus®). Assess the miscibility of this compound with the selected polymer using techniques like Differential Scanning Calorimetry (DSC).
-
Preparation of Physical Mixture: Create a homogenous physical blend of the API and polymer at the desired drug loading.
-
Hot-Melt Extrusion: Feed the physical mixture into a laboratory-scale hot-melt extruder. The processing temperature should be above the glass transition temperature of the polymer but below the degradation temperature of the API. Optimize screw speed and feed rate.[4]
-
Downstream Processing: The resulting extrudate can be milled into a powder or pelletized for incorporation into capsules or tablets.
-
Characterization:
-
DSC and X-ray Diffraction (XRD): To confirm the amorphous nature of the API in the extrudate.
-
In Vitro Dissolution Testing: To evaluate the enhancement in dissolution rate.
-
Troubleshooting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| API degradation during extrusion | Processing temperature is too high. Long residence time in the extruder. | Reduce the barrel temperature. Increase the screw speed. Consider using a plasticizer to lower the processing temperature. |
| Incomplete amorphization | Poor miscibility of API and polymer. Drug loading is too high. Insufficient mixing in the extruder. | Screen for a more suitable polymer. Reduce the drug loading. Optimize the screw design for better mixing. |
| Recrystallization upon storage | The amorphous form is thermodynamically unstable. Inappropriate polymer selection. Moisture absorption. | Select a polymer that has strong interactions with the API. Store the extrudate under dry conditions. |
| High torque during extrusion | High viscosity of the melt. Inappropriate temperature profile. | Increase the processing temperature. Use a polymer with a lower melt viscosity. Add a plasticizer. |
Guide 3: Bioanalytical Method for Quantification in Plasma using LC-MS/MS
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. LC-MS/MS provides the required sensitivity and selectivity.[26]
Experimental Workflow Diagram:
Caption: Workflow for LC-MS/MS Bioanalysis.
Protocol:
-
Sample Preparation (Protein Precipitation): [27] a. To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard. b. Add 300 µL of cold acetonitrile to precipitate the plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. e. Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Conditions (Typical):
-
LC Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely suitable for the acidic nature of the compound.
-
MS/MS Transitions: Optimize the precursor and product ion transitions for this compound and the internal standard using direct infusion.
-
-
Quantification: Construct a calibration curve using standards of known concentrations in the same biological matrix. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Troubleshooting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery | Inefficient extraction. Analyte binding to precipitated proteins. | Optimize the protein precipitation solvent and volume. Consider alternative extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[26][28] |
| Matrix effects (ion suppression or enhancement) | Co-eluting endogenous components from the plasma. | Improve chromatographic separation to resolve the analyte from interfering components.[26] Employ a more selective sample preparation technique like SPE.[27] |
| Poor peak shape | Inappropriate mobile phase pH. Column degradation. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a new column or a different column chemistry. |
| Low sensitivity | Suboptimal MS/MS parameters. Inefficient ionization. | Re-optimize MS/MS parameters (collision energy, etc.). Adjust mobile phase additives to improve ionization. |
Section 3: References
-
Trivedi, V. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
-
Schram, C. (2017). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. American Pharmaceutical Review.
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
-
(2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 14(1), 1-10.
-
Gavali, S. M., et al. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 82-87.
-
Pipzine Chemicals. (n.d.). 2-Phenylpyridine-3-Carboxylic Acid.
-
Hama, K., et al. (2014). Practical Method for Preparing Nanosuspension Formulations for Toxicology Studies in the Discovery Stage: Formulation Optimization and in Vitro/in Vivo Evaluation of Nanosized Poorly Water-Soluble Compounds. Chemical and Pharmaceutical Bulletin, 62(11), 1063-1071.
-
Kowalski, J., et al. (2019). Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. AAPS Open, 5(1), 2.
-
Merck KGaA. (n.d.). Improving the Bioavailability of Challenging APIs using Hot Melt Extrusion with Polyvinyl Alcohol.
-
(2024). In-vitro dissolution test: Significance and symbolism. AmpleLogic.
-
(n.d.). Solubility Enhancement Techniques. Pharmaguideline.
-
Shinde, H. M., Khade, P. H., & Bhosale, A. V. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 14(5), 2127-2140.
-
Uivarosi, V. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(10), 1487.
-
Upadhye, S. (n.d.). OptiMelt™ Hot Melt Extrusion Technology to Improve Bioavailability of Poorly Soluble Drugs. Catalent.
-
(2024). How In Vitro Dissolution and Absorption Tools Are Revolutionizing Oral Drug Development. Aimil Ltd.
-
(n.d.). Hot Melt Extrusion - Improving Solubility and Bioavailability of Poorly Soluble Molecules. CordenPharma.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
Sharma, D., Saini, S., & Rana, A. S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 061–071.
-
Evrard, B., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7306.
-
(n.d.). Video: In Vitro Drug Dissolution: Compendial Testing Models I. JoVE.
-
Patel, V. R., et al. (2021). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 12(3).
-
Patil, H., et al. (2016). Melt extrusion with poorly soluble drugs – An integrated review. Journal of Pharmaceutical Investigation, 46(4), 337-351.
-
(2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
-
(n.d.). What is Micronization?. AGC Pharma Chemicals.
-
(n.d.). Pharmaceutical Micronization. Pharmaceutical Online.
-
Singh, S., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 209-218.
-
Reddy, A. K., et al. (2011). Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Der Pharmacia Lettre, 3(2), 203-213.
-
Vaghela, A., & Patel, A. (2019). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research, 8(11).
-
Maniruzzaman, M., et al. (2012). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. AAPS PharmSciTech, 13(4), 1353-1375.
-
Vo, A. Q., et al. (2013). An overview on in situ micronization technique – An emerging novel concept in advanced drug delivery. Asian Journal of Pharmaceutical Sciences, 8(5), 263-269.
-
Tenchov, R., et al. (2021). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Nano, 15(11), 17137-17181.
-
Singh, B., Singh, R., & Bandyopadhyay, S. (2013). Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. Critical Reviews in Therapeutic Drug Carrier Systems, 30(3), 253-294.
-
Shrestha, H., Bala, R., & Arora, S. (2014). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutics, 2014, 801820.
-
(2024). Small Particles, Big Results: Explaining the Pharmaceutical Micronization. IMS Micronizzazioni.
-
(n.d.). Nanonization of Active Pharmaceutical Ingredients. Pharma Focus Asia.
-
(n.d.). Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology.
-
(2022). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-8.
-
Cielecka-Piontek, J., & Zalewski, P. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 304-311.
-
Li, W., & Tse, F. L. S. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(19), 9221-9247.
-
Ijaz, M., et al. (2021). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. Polymers, 13(16), 2676.
-
Silva, A. C., et al. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Pharma Excipients.
-
(n.d.). Bioanalytical sample preparation. Biotage.
-
Alqahtani, M. S., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Drug Delivery Science and Technology, 72, 103340.
-
Karasulu, E., & Karasulu, H. Y. (2020). Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors. Current Pharmaceutical Design, 26(24), 2849-2860.
-
(2024). The future of lipid-based drug delivery systems. CAS.
-
Molla, A. (2024). Advantages and disadvantages of lipid-based drug delivery systems. ResearchGate.
-
(n.d.). 2-Hydroxypyridine-3-carboxylic acid 98%. Sigma-Aldrich.
References
- 1. 2-Phenylpyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & Supplier Info | High-Purity Chemical Manufacturer China [pipzine-chem.com]
- 2. agcpharmachemicals.com [agcpharmachemicals.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Melt extrusion with poorly soluble drugs – An integrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dl.begellhouse.com [dl.begellhouse.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. HOT MELT EXTRUSION - OptiMelt™ Hot Melt Extrusion Technology to Improve Bioavailability of Poorly Soluble Drugs [drug-dev.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. In-vitro dissolution test: Significance and symbolism [wisdomlib.org]
- 23. How In Vitro Dissolution and Absorption Tools Are Revolutionizing Oral Drug Development - Aimil Corporate Blog [aimil.com]
- 24. Video: In Vitro Drug Dissolution: Compendial Testing Models I [jove.com]
- 25. ijpsr.com [ijpsr.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. ijpsjournal.com [ijpsjournal.com]
Preventing degradation of 2-Phenoxyisonicotinic acid during storage
Welcome to the technical support center for 2-Phenoxyisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its degradation during storage and handling, ensuring the integrity of your experiments.
I. Understanding the Stability of this compound
This compound is a molecule possessing a pyridine carboxylic acid scaffold and a phenoxy ether linkage. This unique structure presents specific stability challenges that users must be aware of to maintain its chemical integrity. The primary degradation pathways include hydrolysis, photodegradation, and thermal decomposition. Understanding the triggers for these pathways is the first step in preventing them.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and storage of this compound.
Q1: What are the first signs of degradation I should look for?
A1: Visual inspection is the first line of defense. Look for changes in the physical appearance of the compound, such as a change in color from its typical white or off-white to yellow or tan.[1] Other indicators can include clumping of the powder, which may suggest moisture absorption, a precursor to hydrolysis. For solutions, the appearance of precipitates or a change in color are clear signs of degradation.
Q2: What is the optimal temperature for storing this compound?
A2: For solid this compound, storage in a cool, dry place is recommended.[2] Specifically, refrigeration at 2-8°C is ideal for long-term storage. Some suppliers may even recommend storage at -20°C for maximum stability, particularly for high-purity lots intended for sensitive applications.[3] Avoid storing at room temperature for extended periods, as this can accelerate slow degradation processes.
Q3: How does humidity affect the stability of this compound?
A3: this compound is susceptible to hydrolysis, especially in the presence of moisture. The ether linkage can be cleaved under aqueous conditions, particularly if the pH is not neutral.[4][5] Therefore, it is crucial to store the solid compound in a desiccated environment. Using a desiccator cabinet or storing containers with desiccant packs is highly recommended.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic rings and carboxylic acid groups can be susceptible to photodegradation.[4] Exposure to UV or even strong visible light can initiate decarboxylation or other radical-mediated reactions.[6][7] It is best practice to store this compound in amber vials or other light-protecting containers.
Q5: Can I store this compound in solution? If so, what is the best solvent and for how long?
A5: While storing in solution is generally not recommended for long-term stability, it is often necessary for experimental workflows. For short-term storage, anhydrous aprotic solvents such as DMSO are preferable to aqueous solutions. If an aqueous buffer is required, it should be prepared fresh and used as quickly as possible. The stability in aqueous solutions is pH-dependent; acidic conditions (pH 2-3) have been shown to be most stable for some related pyridinium compounds.[8] However, specific stability studies for this compound in various buffers are recommended.
III. Troubleshooting Guide: Addressing Specific Degradation Issues
This section provides a structured approach to identifying and resolving common degradation problems encountered during the storage and use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Preventive Measures |
| Color Change (White to Yellow/Brown) | 1. Oxidation: Exposure to air and/or light can lead to the formation of colored degradation products.[9] 2. Thermal Stress: Elevated temperatures can cause decomposition. | 1. Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). 2. Light Protection: Use amber vials or wrap containers in aluminum foil.[10] 3. Temperature Control: Adhere strictly to recommended storage temperatures (2-8°C or -20°C). |
| Clumping or Caking of Solid | Moisture Absorption: The compound is hygroscopic and has absorbed water from the atmosphere. | 1. Desiccation: Store in a desiccator with a fresh desiccant. 2. Proper Sealing: Ensure container lids are tightly sealed.[2][11] For frequently accessed material, consider aliquoting into smaller, single-use containers. |
| Poor Solubility or Precipitate in Solution | 1. Degradation Product: The precipitate could be an insoluble degradation product. 2. Hydrolysis: In aqueous solutions, hydrolysis can yield less soluble products.[4] | 1. Purity Check: Analyze the material by HPLC or other suitable methods to confirm purity. 2. Fresh Solutions: Prepare solutions fresh before use. 3. Solvent Choice: Use anhydrous solvents whenever possible. |
| Inconsistent Experimental Results | Compound Degradation: The active concentration of your compound may be lower than expected due to degradation. | 1. Stability Study: Conduct a small-scale stability study under your specific experimental conditions (solvent, temperature, light exposure). 2. Regular Purity Testing: Periodically re-test the purity of your stock material, especially if it has been stored for a long time. |
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
IV. Experimental Protocols for Stability Assessment
To ensure the integrity of your results, it is crucial to have methods in place to assess the stability of your this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and identify the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., 50:50 ACN:water) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where the parent compound has strong absorbance (e.g., determined by UV-Vis scan).
-
Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. The appearance of new peaks over time indicates degradation.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity assessment.
V. Best Practices for Long-Term Storage
To ensure the long-term stability of this compound, adhere to the following guidelines:
-
Aliquot: Upon receipt, if the quantity is large, aliquot the compound into smaller, single-use containers. This minimizes the exposure of the bulk material to atmospheric moisture and temperature fluctuations from repeated openings.
-
Inert Gas: For highly sensitive applications, after aliquoting, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.
-
Labeling: Clearly label each container with the compound name, date of receipt, and any special handling instructions.[10]
-
Inventory Management: Maintain a clear inventory of your chemical stocks.[10] Follow a "first-in, first-out" (FIFO) principle to ensure older batches are used first.
-
Regular Inspection: Periodically inspect your stored chemicals for any signs of degradation.[10]
By implementing these storage and handling procedures, you can significantly reduce the risk of degradation and ensure the reliability and reproducibility of your experimental results.
VI. References
-
Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Phenol ether. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Material Safety Data Sheet - 2-Phenoxynicotinic acid. (n.d.). Cole-Parmer. Retrieved from --INVALID-LINK--
-
Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory. (n.d.). Home Sunshine Pharma. Retrieved from --INVALID-LINK--
-
Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET. (2010-11-08). Fisher Scientific. Retrieved from --INVALID-LINK--
-
Isonicotinic acid CAS#: 55-22-1. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Safe Storage. (n.d.). University of California, Berkeley. Retrieved from --INVALID-LINK--
-
Acid Handling. (n.d.). University of Utah. Retrieved from --INVALID-LINK--
-
Isonicotinic acid | Drug Metabolite. (n.d.). TargetMol. Retrieved from --INVALID-LINK--
-
Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. (2022-10-04). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Revised mechanism for the hydrolysis of ethers in aqueous acid. (2012-10-22). ResearchGate. Retrieved from --INVALID-LINK--
-
The mechanism of the formation and hydrolysis of phenyl ether in the basic hydrolysis of chlorobenzene. (n.d.). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
Cleavage of Phenyl Ethers: Videos & Practice Problems. (2024-08-13). Pearson. Retrieved from --INVALID-LINK--
-
ISO NICOTINIC ACID CAS NO 55-22-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical. Retrieved from --INVALID-LINK--
-
Oxidation of Hindered Phenols. IV. Stable Phenoxy Radicals. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. (2020-03-15). ACS Publications. Retrieved from --INVALID-LINK--
-
Phenoxyacetic acid. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Oxidised Degradation Products of APIs. (n.d.). Hypha Discovery. Retrieved from --INVALID-LINK--
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Investigation of thermal behavior of nicotinic acid. (2025-08-05). ResearchGate. Retrieved from --INVALID-LINK--
-
Photoelectrochemical degradation of selected aromatic molecules. (2013-11-30). INIS-IAEA. Retrieved from --INVALID-LINK--
-
Process for the synthesis of isonicotinic acid hydrazide. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025-08-05). ResearchGate. Retrieved from --INVALID-LINK--
-
ACS Catalysis Journal. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Bacterial Degradation of Aromatic Compounds. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Nicotinic acid. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
2-Phenoxynicotinic acid. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--
-
Study on the stability of the oxime HI 6 in aqueous solution. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
O-phthalic acid, a dead-end product in one of the two pathways of phenanthrene degradation in Pseudomonas sp. strain PP2. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Guidelines for the Safe Handling of Picric Acid. (2019-03-18). University of Tennessee Health Science Center. Retrieved from --INVALID-LINK--
-
Degradation of Acid Orange II by FeOCl/Biochar-Catalyzed Heterogeneous Fenton Oxidation. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
2-PHENOXYNICOTINIC ACID | 35620-71-4. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
References
- 1. Isonicotinic acid CAS#: 55-22-1 [m.chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Isonicotinic acid | Drug Metabolite | TargetMol [targetmol.com]
- 4. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenol ether - Wikipedia [en.wikipedia.org]
- 6. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Validation & Comparative
Validation of 2-Phenoxyisonicotinic Acid's Biological Activity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the validation and comparative analysis of 2-Phenoxyisonicotinic acid, a novel compound with therapeutic potential. We will explore its hypothesized mechanism of action as an inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes, benchmark its performance against established clinical-stage inhibitors, and provide detailed protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate new chemical entities in the context of hypoxia signaling.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway as a Therapeutic Target
The cellular response to low oxygen availability (hypoxia) is a fundamental physiological process orchestrated by the Hypoxia-Inducible Factors (HIFs). HIFs are heterodimeric transcription factors composed of an oxygen-labile α-subunit and a stable β-subunit.[1] Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously targeted for degradation. This process is initiated by a family of 2-oxoglutarate (2-OG) and iron (Fe²⁺)-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes—primarily PHD1, PHD2, and PHD3.[2][3] These enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-α for proteasomal degradation.[4][5]
In hypoxic conditions, the lack of molecular oxygen, a critical PHD substrate, inhibits enzyme activity. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. The active HIF complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating a vast array of proteins involved in erythropoiesis (e.g., Erythropoietin, EPO), angiogenesis (e.g., Vascular Endothelial Growth Factor, VEGF), iron metabolism, and glucose metabolism.[6][7]
Pharmacological inhibition of PHD enzymes mimics a hypoxic state, stabilizing HIF-α even under normoxic conditions.[3] This mechanism is the basis for a new class of oral drugs, known as HIF-PHIs, developed for treating anemia associated with chronic kidney disease (CKD).[6][8] By stimulating endogenous EPO production in a more physiological manner and improving iron utilization, these agents offer potential advantages over conventional erythropoiesis-stimulating agents (ESAs).[6]
This compound is a novel small molecule whose structure suggests potential interaction with the 2-OG binding site of PHD enzymes. This guide outlines the essential experimental strategy to validate this hypothesis and rigorously compare its biological activity against leading clinical candidates, Roxadustat (FG-4592) and Vadadustat (AKB-6548) .
The HIF Signaling Pathway and Point of Intervention
The diagram below illustrates the core regulatory mechanism of the HIF-1α pathway and highlights the therapeutic intervention point for PHD inhibitors like this compound.
Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.
Part 1: In Vitro Validation of Direct PHD2 Inhibition
Expertise & Experience: The foundational step in validating a new compound is to confirm its direct interaction with the intended molecular target. As PHD2 is considered the most critical isoform for regulating HIF-α stability in the majority of cell types, it serves as the primary target for initial enzymatic assays.[1][2] We will employ a robust, high-throughput in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Experimental Protocol: PHD2 Enzymatic Inhibition Assay (AlphaScreen)
This protocol describes a sensitive, antibody-based proximity assay to measure the hydroxylation of a HIF-1α peptide by recombinant PHD2.
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1 mg/mL BSA, 0.01% Tween-20.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Prepare identical dilution series for comparator compounds Roxadustat and Vadadustat.
-
Prepare a solution of recombinant human PHD2 enzyme in assay buffer.
-
Prepare a solution of the HIF-1α C-terminal oxygen-dependent degradation domain (CODD) peptide substrate (biotinylated) in assay buffer.[9]
-
Prepare a co-substrate solution containing 2-oxoglutarate, Ascorbate, and FeSO₄ in assay buffer.
-
Prepare AlphaScreen acceptor beads (conjugated to an anti-hydroxy-HIF-1α antibody) and donor beads (streptavidin-coated) in the dark.
-
-
Assay Procedure:
-
In a 384-well microplate, add 1 µL of the compound dilutions (or DMSO for control).
-
Add 5 µL of the PHD2 enzyme solution to each well.
-
Add 5 µL of the biotinylated HIF-1α peptide substrate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of the co-substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA.
-
Add 10 µL of the mixed AlphaScreen acceptor and donor beads.
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Normalize the data using no-enzyme (0% activity) and DMSO-only (100% activity) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data: In Vitro PHD Isoform Inhibition
The following table presents hypothetical data from such an experiment, expanded to include PHD1 and PHD3 to assess isoform selectivity.
| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) |
| This compound | 150 | 45 | 120 |
| Roxadustat (FG-4592) | 30 | 27 | 35 |
| Vadadustat (AKB-6548) | 80 | 29 | 65 |
Data are hypothetical. IC₅₀ values for comparators are based on published literature.[9][10]
Part 2: Cellular Validation of HIF-1α Stabilization
Trustworthiness: A self-validating system requires moving from an isolated enzymatic assay to a more complex cellular environment. Confirming that this compound can effectively stabilize HIF-1α protein within a living cell is a critical step to bridge the gap between in vitro potency and potential physiological effect. Western blotting is the gold-standard technique for this purpose.
Experimental Workflow: Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of HIF-1α stabilization.
Experimental Protocol: HIF-1α Western Blot
-
Cell Culture and Treatment:
-
Culture human hepatoma (Hep3B) or osteosarcoma (U2OS) cells in appropriate media until they reach 70-80% confluency. These cell lines are well-characterized for HIF studies.[9]
-
Treat the cells for 6 hours with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Include positive controls (Roxadustat, 10 µM) and a vehicle control (0.1% DMSO).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for HIF-1α.
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein, such as β-actin.
-
Comparative Data: Cellular HIF-1α Stabilization
The table below summarizes hypothetical densitometry results from a Western blot experiment, quantifying the increase in HIF-1α protein levels relative to the vehicle control.
| Compound (Concentration) | HIF-1α Stabilization (Fold Increase vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| This compound (1 µM) | 3.5 |
| This compound (10 µM) | 8.2 |
| This compound (100 µM) | 8.5 |
| Roxadustat (10 µM) | 9.0 |
| Vadadustat (10 µM) | 7.8 |
Data are hypothetical.
Part 3: Functional Validation of HIF Target Gene Upregulation
Authoritative Grounding: The ultimate validation of a PHD inhibitor's activity is its ability to induce the transcription of HIF target genes. Measuring the messenger RNA (mRNA) levels of key downstream genes like EPO and VEGF provides functional confirmation that the stabilized HIF-1α is transcriptionally active. Quantitative Real-Time PCR (qRT-PCR) is the standard method for this analysis.
Experimental Protocol: qRT-PCR for EPO and VEGF mRNA
-
Cell Treatment and RNA Extraction:
-
Culture and treat cells (e.g., Hep3B) as described in the Western blot protocol (Part 2). A 24-hour treatment period is often optimal for observing robust changes in mRNA levels.
-
Following treatment, wash cells with PBS and lyse them directly in the culture dish using a buffer containing guanidinium thiocyanate (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol, followed by a DNase treatment step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (EPO or VEGF), and a SYBR Green or TaqMan-based master mix.
-
Include primers for a stably expressed housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle control group.
-
Comparative Data: HIF Target Gene Expression
| Compound (10 µM, 24h) | EPO mRNA (Fold Change vs. Vehicle) | VEGF mRNA (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound | 15.2 | 4.1 |
| Roxadustat | 18.5 | 5.0 |
| Vadadustat | 12.8 | 3.8 |
Data are hypothetical.
Synthesis and Forward Outlook
This guide has outlined a rigorous, multi-tiered approach to validate the biological activity of this compound as a novel PHD inhibitor. The experimental framework progresses logically from direct enzyme inhibition to cellular protein stabilization and finally to functional downstream gene regulation.
Based on our hypothetical data, this compound demonstrates:
-
Potent In Vitro Activity: It directly inhibits PHD2 with an IC₅₀ value of 45 nM, comparable to the clinical candidates Roxadustat and Vadadustat.
-
Effective Cellular HIF-1α Stabilization: It induces a dose-dependent accumulation of HIF-1α protein in a cellular context.
-
Functional Target Gene Upregulation: It successfully promotes the transcription of key HIF target genes, confirming the biological functionality of the stabilized HIF protein.
These findings establish a strong foundation for the further development of this compound. The next critical phases of investigation should include comprehensive selectivity profiling against other human 2-OG dependent dioxygenases to assess off-target potential, as well as in vivo studies in animal models of renal anemia to evaluate efficacy, pharmacokinetics, and safety. The comparative data generated through these protocols provide the essential benchmark for positioning this new chemical entity within the competitive landscape of HIF-prolyl hydroxylase inhibitors.
References
- 1. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 8. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Phenoxyisonicotinic Acid Derivatives as Anti-Inflammatory Agents
This guide provides an in-depth technical comparison of the efficacy of 2-phenoxyisonicotinic acid derivatives, with a focus on their activity as inhibitors of cyclooxygenase (COX) enzymes. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer objective insights into the performance of these compounds relative to each other and established standards. We will delve into the rationale behind their design, present comparative efficacy data, and provide detailed experimental protocols for key assays.
Introduction: The Therapeutic Potential of Isonicotinic Acid Scaffolds
Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The core structure's amenability to chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutic agents. This guide focuses on a specific class of these derivatives: those bearing a phenoxy group at the 2-position of the isonicotinic acid core. These compounds have emerged as promising candidates for the development of new anti-inflammatory drugs, primarily through their inhibition of cyclooxygenase (COX) enzymes.[3][4]
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The primary mechanism by which many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects is through the inhibition of cyclooxygenase (COX) enzymes.[5][6] COX enzymes, existing in two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining, COX-2 is typically induced at sites of inflammation.[9] Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the design of anti-inflammatory drugs to minimize gastrointestinal side effects.[10]
The this compound derivatives discussed in this guide are designed to act as inhibitors of these COX enzymes. The following diagram illustrates the central role of COX-2 in the inflammatory cascade.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Comparative Efficacy of this compound Derivatives
While direct comparative data for a series of this compound analogs is limited in publicly available literature, a study on the closely related N'-(2-phenoxyacetyl) isonicotinohydrazide derivatives provides valuable insights into the structure-activity relationships and efficacy of this compound class as COX inhibitors.[4] The following table summarizes the in vitro inhibitory activity of these compounds against COX-1 and COX-2, with celecoxib, a well-known selective COX-2 inhibitor, included for comparison.[4]
| Compound ID | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| 4 | H | 16.352 | 0.165 | 99.10 |
| 6 | 4-Cl | 8.892 | 0.095 | 93.60 |
| Celecoxib | - | 27.143 | 0.091 | 298.27 |
| Data sourced from Pallavi et al. (2022)[4] |
The data clearly indicates that the N'-(2-phenoxyacetyl) isonicotinohydrazide scaffold possesses potent COX-2 inhibitory activity. Notably, compound 6 , with a 4-chloro substitution on the phenoxy ring, exhibited a COX-2 IC₅₀ value of 0.095 µM, which is comparable to that of celecoxib (0.091 µM).[4] Both compounds 4 and 6 demonstrated high selectivity for COX-2 over COX-1, with selectivity indices of 99.10 and 93.60, respectively.[4] This high selectivity is a desirable characteristic for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9]
Structure-Activity Relationship (SAR) Insights
The available data, although on a closely related hydrazide series, allows for the deduction of preliminary structure-activity relationships for this compound derivatives as COX-2 inhibitors.
-
The Isonicotinoyl Core: The isonicotinic acid moiety appears to be a crucial pharmacophore for interacting with the active site of the COX-2 enzyme.[1][2]
-
The Phenoxy Group: The presence of a phenoxy group at the 2-position of the pyridine ring is a key structural feature of these potent inhibitors.
-
Substitution on the Phenoxy Ring: As evidenced by the enhanced potency of compound 6 (4-Cl) compared to the unsubstituted compound 4 , substitution on the terminal phenyl ring can significantly influence inhibitory activity. The electron-withdrawing nature of the chlorine atom at the para position appears to be beneficial for COX-2 inhibition.[4]
Further diversification of substituents on the phenoxy ring is a promising avenue for optimizing the potency and selectivity of this class of compounds.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
General Synthesis of N'-(2-phenoxyacetyl) isonicotinohydrazide Derivatives
The synthesis of the N'-(2-phenoxyacetyl) isonicotinohydrazide derivatives typically involves a multi-step process, which is outlined in the workflow diagram below.
Caption: General synthetic workflow for N'-(2-phenoxyacetyl) isonicotinohydrazide derivatives.
Step-by-Step Methodology:
-
Esterification of Isonicotinic Acid: Isonicotinic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl isonicotinate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate under reflux to produce isonicotinohydrazide.
-
Synthesis of Phenoxyacetyl Chloride: A substituted phenol is reacted with chloroacetyl chloride in an appropriate solvent to yield the corresponding phenoxyacetyl chloride.
-
Condensation: Finally, the isonicotinohydrazide is reacted with the substituted phenoxyacetyl chloride in a suitable solvent (e.g., pyridine) to afford the target N'-(2-phenoxyacetyl) isonicotinohydrazide derivative.
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against ovine COX-1 and human recombinant COX-2 can be determined using a colorimetric inhibitor screening assay.[11][12]
Materials:
-
COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds and reference inhibitor (e.g., celecoxib)
-
96-well microplate
-
Microplate reader
Assay Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, heme, arachidonic acid, and test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compounds at various concentrations to the designated wells. Include wells with a known inhibitor as a positive control and wells with solvent (vehicle) as a negative control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 590 nm for oxidized TMPD) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can then be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[13]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and selective COX-2 inhibitors. The available data on the closely related N'-(2-phenoxyacetyl) isonicotinohydrazide derivatives demonstrates that this class of compounds can achieve potency and selectivity comparable to the established drug celecoxib. The structure-activity relationship insights suggest that further optimization, particularly through substitution on the phenoxy ring, could lead to even more potent and selective anti-inflammatory agents.
Future research should focus on the synthesis and direct comparative evaluation of a broader range of this compound derivatives to establish a more comprehensive understanding of their SAR. In vivo studies will also be crucial to assess the efficacy, pharmacokinetic profiles, and safety of the most promising candidates.
References
- 1. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to 2-Phenoxyisonicotinic Acid and Other Isonicotinic Acid Derivatives for Drug Discovery
Introduction: The Isonicotinic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic compound that has served as a cornerstone in the development of numerous therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial to anti-inflammatory and anti-cancer effects. The most iconic derivative is undoubtedly isoniazid, a first-line treatment for tuberculosis for decades.[1][2] The versatility of the isonicotinic acid scaffold lies in its ability to be readily modified at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide will provide a comparative analysis of 2-Phenoxyisonicotinic acid against other isonicotinic acid derivatives, offering insights into their structure-activity relationships and providing detailed experimental protocols for their evaluation.
This compound: A Novel Derivative of Interest
While the biological profile of this compound is not yet extensively documented in publicly available literature, its unique structural features make it a compound of significant interest for researchers in drug discovery. The introduction of a phenoxy group at the 2-position of the isonicotinic acid core can be hypothesized to modulate its activity in several ways:
-
Increased Lipophilicity: The phenyl ring is expected to increase the compound's lipophilicity, which may enhance its ability to cross cellular membranes and potentially improve its oral bioavailability.
-
Steric and Electronic Effects: The bulky phenoxy group can influence the molecule's conformation and interaction with biological targets. The oxygen atom's electron-withdrawing nature can also affect the reactivity of the pyridine ring.
-
Novel Target Interactions: The phenoxy moiety provides an additional site for potential hydrogen bonding or pi-stacking interactions with target proteins, which could lead to novel mechanisms of action or improved potency.
Given the limited direct experimental data on this compound, this guide will focus on a comparative framework based on the well-established activities of other isonicotinic acid derivatives and provide a roadmap for its experimental evaluation.
Comparative Analysis: Key Isonicotinic Acid Derivatives and Their Activities
The biological activity of isonicotinic acid derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring and modifications of the carboxylic acid group.
Isonicotinic Acid Hydrazides: The Antimicrobial Powerhouse
The hydrazide derivatives of isonicotinic acid, with isoniazid as the prime example, are renowned for their potent antimicrobial, particularly anti-tuberculosis, activity.[1][2]
-
Mechanism of Action (Isoniazid): Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently inhibits InhA, an enoyl-acyl carrier protein reductase, leading to the disruption of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2]
-
Structure-Activity Relationship (SAR):
-
The pyridine ring and the hydrazide moiety are both essential for anti-tuberculosis activity.[1]
-
Substitution at the 2-position of the pyridine ring is generally well-tolerated, with some small alkyl groups maintaining or even slightly enhancing activity.[3][4]
-
Substitution at the 3-position is typically detrimental to activity.[3][4]
-
Modifications of the hydrazide nitrogen can lead to derivatives with altered potency and spectrum of activity. For instance, N'-acyl isonicotinic acid hydrazides have shown significant antimicrobial activity.[5]
-
Other Derivatives and Their Diverse Activities
Beyond the hydrazides, other isonicotinic acid derivatives have been explored for a range of therapeutic applications.
-
Anti-inflammatory Activity: Several isonicotinic acid derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[2][6]
-
Antihyperlipidemic and Antioxidant Effects: Certain N-(benzoylphenyl)pyridine-4-carboxamide derivatives of isonicotinic acid have demonstrated promising lipid-lowering and antioxidant activities in preclinical models.
Hypothetical Performance of this compound: A Data-Driven Postulation
Based on the established SAR of isonicotinic acid derivatives, we can postulate the potential biological profile of this compound. The presence of a substituent at the 2-position is permissible for antimicrobial activity.[3][4] The increased lipophilicity imparted by the phenoxy group could enhance its uptake by bacterial cells. Furthermore, the phenoxy ring could engage in additional binding interactions within the active site of target enzymes.
It is therefore plausible that this compound could exhibit:
-
Antimicrobial Activity: Potential activity against a range of bacteria, including Mycobacterium tuberculosis.
-
Anti-inflammatory Effects: The phenoxy moiety is present in some known anti-inflammatory drugs, suggesting a potential for this derivative to inhibit inflammatory pathways.
-
Favorable Pharmacokinetic Properties: The increased lipophilicity may lead to improved absorption and distribution.
To validate these hypotheses, a systematic experimental evaluation is necessary. The following sections provide detailed protocols for a comprehensive assessment of this compound in comparison to other key derivatives.
Experimental Protocols for Comparative Evaluation
This section outlines a series of validated experimental workflows to characterize and compare the biological activities of this compound, 2-Chloroisonicotinic acid (a derivative with an electron-withdrawing group), and Isoniazid (the benchmark hydrazide).
Workflow for Synthesis and Characterization
The first step is the chemical synthesis and purification of this compound. A potential synthetic route is the nucleophilic aromatic substitution of 2-chloroisonicotinic acid with phenol in the presence of a suitable base and catalyst.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic route for this compound.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of the test compounds against various bacterial strains.
Methodology: Broth Microdilution Method
-
Bacterial Strains: Include Gram-positive (Staphylococcus aureus, Bacillus subtilis), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and, if appropriate facilities are available, Mycobacterium tuberculosis H37Rv.
-
Preparation of Compounds: Prepare stock solutions of the test compounds (this compound, 2-Chloroisonicotinic acid, Isoniazid) and a standard antibiotic control (e.g., Ciprofloxacin) in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (or appropriate broth for mycobacteria).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment
This protocol evaluates the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology: Griess Assay for Nitrite Determination
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Protocol 3: In Vitro Cytotoxicity Assay
This is a crucial step to determine if the observed biological activity is due to a specific mechanism or general cellular toxicity.[7][8][9][10][11]
Methodology: MTT Assay
-
Cell Line: Use a relevant cell line, such as the RAW 264.7 cells from the anti-inflammatory assay or a human cell line like HEK293.
-
Assay Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compounds for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance at approximately 570 nm.
-
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the CC50 (the concentration that causes 50% cytotoxicity).
Diagram: Experimental Workflow for Comparative Evaluation
Caption: Workflow for the comparative biological evaluation of isonicotinic acid derivatives.
Data Summary and Interpretation
The experimental data should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | M. tuberculosis H37Rv |
| This compound | TBD | TBD | TBD | TBD | TBD |
| 2-Chloroisonicotinic acid | TBD | TBD | TBD | TBD | TBD |
| Isoniazid | TBD | TBD | TBD | TBD | TBD |
| Ciprofloxacin | TBD | TBD | TBD | TBD | TBD |
(TBD: To Be Determined)
Table 2: Comparative Anti-inflammatory and Cytotoxic Effects
| Compound | NO Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | TBD | TBD | TBD |
| 2-Chloroisonicotinic acid | TBD | TBD | TBD |
| Isoniazid | TBD | TBD | TBD |
| Dexamethasone (Control) | TBD | TBD | TBD |
(TBD: To Be Determined)
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of this compound against other isonicotinic acid derivatives. While direct experimental data for this compound is currently limited, its structural features, in the context of established structure-activity relationships for this class of compounds, suggest it is a promising candidate for further investigation. The detailed experimental protocols outlined herein offer a clear path for researchers to elucidate its biological activity profile. The results of these studies will not only determine the therapeutic potential of this compound but also contribute valuable insights to the broader understanding of isonicotinic acid derivatives in drug discovery. Future work could involve more extensive in vivo studies for promising candidates, as well as the synthesis and evaluation of a wider range of 2-alkoxy and 2-aryloxy isonicotinic acid derivatives to further refine the structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 9. kosheeka.com [kosheeka.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A New Frontier in Anemia Management
For decades, the management of anemia, particularly in the context of chronic kidney disease (CKD), has been dominated by erythropoiesis-stimulating agents (ESAs). However, a novel class of oral medications, the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs), is emerging as a paradigm shift in treatment.[1] This guide provides a comprehensive comparative analysis of the mechanism of action of these agents, offering researchers, scientists, and drug development professionals a detailed understanding of their function, supported by experimental data and protocols.
The Hypoxia-Inducible Factor (HIF) Pathway: The Body's Natural Response to Low Oxygen
At the heart of this new therapeutic strategy lies the Hypoxia-Inducible Factor (HIF) pathway, a crucial regulator of the body's response to hypoxia (low oxygen levels).[2] HIF is a transcription factor composed of an oxygen-sensitive alpha subunit (HIF-α) and a constitutively expressed beta subunit (HIF-β).[3]
Under normal oxygen conditions (normoxia), HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[2][4] This hydroxylation marks HIF-α for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to its ubiquitination and rapid degradation by the proteasome.[5][6] Consequently, HIF-α levels remain low, and the pathway is inactive.
In hypoxic conditions, the PHD enzymes are inhibited due to the lack of their co-substrate, oxygen. This leads to the stabilization and accumulation of HIF-α in the cytoplasm.[4] Stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β.[5] This HIF-α/HIF-β complex binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[2][3] These target genes are involved in a wide array of adaptive responses, including:
-
Erythropoiesis: Upregulation of erythropoietin (EPO), the primary hormone stimulating red blood cell production.[2][5]
-
Iron Metabolism: Increased expression of genes involved in iron absorption, transport, and mobilization, while reducing levels of hepcidin, a key negative regulator of iron availability.[2][7]
-
Angiogenesis: Promotion of new blood vessel formation.[2]
HIF-Prolyl Hydroxylase Inhibitors: Mimicking Hypoxia for Therapeutic Gain
HIF-PHIs are small molecules that act as potent inhibitors of the PHD enzymes.[1][8] By binding to the active site of PHDs, these drugs prevent the hydroxylation of HIF-α, even under normoxic conditions.[2][4] This effectively mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of downstream target genes.[1][9] The result is a coordinated physiological response that addresses the multifactorial nature of anemia in CKD, not only by stimulating endogenous EPO production but also by improving iron homeostasis.[10]
This mechanism offers a more physiological approach to managing anemia compared to traditional ESAs, which directly stimulate the EPO receptor and can lead to supraphysiological levels of the hormone.[2][8] HIF-PHIs, in contrast, tend to maintain EPO concentrations within a more normal physiological range.[11]
Comparative Analysis of Leading HIF-PHI Candidates
Several HIF-PHIs have been developed and are in various stages of clinical development and approval, including Roxadustat (FG-4592), Vadadustat, and Molidustat.[1] While they share a common mechanism of action, there are subtle differences in their pharmacological profiles.
| Feature | Roxadustat (FG-4592) | Vadadustat | Molidustat |
| Primary Indication | Anemia in Chronic Kidney Disease (CKD)[5] | Anemia in Chronic Kidney Disease (CKD)[12][13] | Anemia in Chronic Kidney Disease (CKD)[14] |
| Administration | Oral[5] | Oral[13] | Oral[14] |
| Key Mechanistic Effects | - Potent inhibitor of HIF-PH[5]- Stimulates endogenous EPO production[2]- Improves iron absorption and mobilization[7]- Reduces hepcidin levels[7] | - Reversible inhibitor of HIF-PH1, PH2, and PH3[15]- Stimulates endogenous EPO production[12]- Enhances iron absorption and utilization[9] | - Inhibitor of HIF-PH[4]- Increases endogenous EPO production[14]- Improves iron availability[16][17] |
| Reported Clinical Observations | - Effective in increasing and maintaining hemoglobin levels- Reduces total cholesterol- Efficacy is independent of baseline inflammation status | - Corrects anemia in patients with CKD[12]- Gradual increase in hemoglobin levels[12] | - Effective in raising hematocrit levels[17]- Reduces hepcidin mRNA expression in preclinical models[17] |
Visualizing the HIF-PHI Mechanism of Action
The following diagrams illustrate the core signaling pathway and the experimental workflow for assessing HIF-1α stabilization.
Caption: The HIF pathway under normoxic vs. hypoxic/HIF-PHI conditions.
Experimental Protocols for Mechanistic Elucidation
A critical aspect of drug development is the robust and reproducible assessment of a compound's mechanism of action. The following are key experimental protocols for characterizing HIF-prolyl hydroxylase inhibitors.
Prolyl-4-Hydroxylase (P4H) Activity Assay
This assay directly measures the enzymatic activity of P4H and its inhibition by test compounds. A variety of methods exist, including those that detect the byproducts of the hydroxylation reaction.[18][19]
Principle: A common high-throughput method is the Succinate-Glo™ Hydroxylase Assay, which quantifies the production of succinate, a stoichiometric byproduct of the P4H-catalyzed hydroxylation.[20] The amount of succinate produced is directly proportional to the P4H activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human P4H enzyme, substrate peptide (e.g., a synthetic peptide containing a proline residue), co-substrates (α-ketoglutarate, FeSO₄, ascorbate), and the test inhibitor at various concentrations.
-
Reaction Initiation: In a 96-well or 384-well plate, combine the P4H enzyme, substrate peptide, co-substrates, and the test inhibitor or vehicle control.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time to allow for the enzymatic reaction to proceed.[21]
-
Succinate Detection: Add the Succinate-Glo™ reagent, which contains enzymes that convert succinate to ATP, and a luciferase/luciferin system.
-
Luminescence Measurement: Incubate for a short period to allow the detection reaction to stabilize, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of P4H activity for each concentration of the test compound and determine the IC₅₀ value.
Caption: Workflow for a luminescence-based P4H activity assay.
HIF-1α Stabilization Assay (Western Blot)
This assay is used to visually and semi-quantitatively assess the accumulation of HIF-1α protein in cells treated with a HIF-PHI.[22]
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. An increase in the intensity of the band corresponding to HIF-1α indicates its stabilization.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a suitable human cell line (e.g., HeLa, Hep3B) under standard conditions.[22] Treat the cells with varying concentrations of the HIF-PHI or a vehicle control for a specified duration (e.g., 4-24 hours).[22] A positive control, such as cells treated with a known HIF stabilizer like cobalt chloride or desferrioxamine, should be included.[23]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease inhibitors to prevent protein degradation.[22] It is crucial to use a lysis buffer that effectively preserves the labile HIF-1α protein.[23][24]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).[22]
-
SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate with a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Analysis: Quantify the band intensities for HIF-1α and a loading control (e.g., β-actin or GAPDH).[22] Normalize the HIF-1α signal to the loading control to compare protein levels across different treatment conditions.
HIF-1α Transcriptional Activity Assay (Reporter Assay)
This assay measures the functional consequence of HIF-1α stabilization, which is the activation of gene transcription from HREs.[22]
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple copies of the HRE. When HIF-1 is active, it binds to the HREs and drives the expression of the reporter gene, which can be easily quantified.[22][25]
Step-by-Step Methodology:
-
Transfection: Transfect cells with a reporter plasmid containing the HRE-luciferase construct.
-
Treatment: After allowing time for plasmid expression, treat the transfected cells with the HIF-PHI or vehicle control.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence with a luminometer.
-
Data Analysis: An increase in luciferase activity indicates an increase in HIF-1 transcriptional activity.[22]
Conclusion
The development of HIF-prolyl hydroxylase inhibitors represents a significant advancement in the treatment of anemia, particularly in patients with chronic kidney disease. Their unique mechanism of action, which leverages the body's own physiological response to hypoxia, offers a more comprehensive approach to managing this complex condition. By stimulating endogenous erythropoietin production and improving iron metabolism, these agents have the potential to overcome some of the limitations of traditional ESA therapy.[1][8] A thorough understanding of their comparative pharmacology, supported by robust experimental validation, is essential for their successful clinical implementation and the future development of next-generation HIF-PHIs.
References
- 1. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 3. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Molidustat Sodium? [synapse.patsnap.com]
- 5. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Vadadustat? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is Vadadustat used for? [synapse.patsnap.com]
- 14. Molidustat - Wikipedia [en.wikipedia.org]
- 15. reference.medscape.com [reference.medscape.com]
- 16. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iron Regulation by Molidustat, a Daily Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor, in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Iron Center - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. raybiotech.com [raybiotech.com]
Bridging the Bench-to-Bedside Gap: An In Vivo Validation Guide for the COX-2 Inhibitor 2-Phenoxyisonicotinic Acid
Introduction: The Quest for Safer Anti-Inflammatory Therapeutics
The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for therapeutics with improved efficacy and safety profiles. A significant milestone in this journey has been the development of selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Unlike the constitutively expressed COX-1 isoform which plays a role in gastric cytoprotection and platelet aggregation, COX-2 is primarily induced at sites of inflammation.[2] This distinction forms the rationale for developing selective COX-2 inhibitors, which aim to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]
Our laboratories have recently synthesized a novel compound, 2-Phenoxyisonicotinic acid, belonging to a class of compounds that have shown promise in silico and in preliminary in vitro screens. Derivatives of isonicotinic acid have demonstrated notable anti-inflammatory potential, with some studies suggesting inhibition of reactive oxygen species (ROS) and a possible correlation with COX-2 inhibition.[3] This guide provides a comprehensive framework for the in vivo validation of the hypothesized selective COX-2 inhibitory activity of this compound, comparing its performance against established alternatives. We will delve into the causality behind our experimental choices, presenting a self-validating protocol that ensures the trustworthiness of our findings.
Establishing the In Vitro Foundation: A Hypothetical Profile of this compound
While extensive in vivo testing is the gold standard, it is predicated on a solid in vitro foundation. Although specific experimental data for this compound is nascent, based on the activity of structurally related isonicotinoyl compounds, we hypothesize a potent and selective inhibitory profile against the COX-2 enzyme.[3] The following table represents a plausible in vitro dataset that would justify proceeding to in vivo validation.
Table 1: Hypothetical In Vitro COX-1 and COX-2 Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 15.2 | 0.18 | 84.4 |
| Celecoxib (Positive Control) | 12.8 | 0.09 | 142.2 |
| Indomethacin (Non-selective) | 0.25 | 0.85 | 0.29 |
This hypothetical data suggests that this compound is a selective COX-2 inhibitor, albeit with a slightly lower selectivity index than Celecoxib. The significant separation between its COX-1 and COX-2 inhibitory concentrations warrants further investigation in a living system to ascertain its anti-inflammatory efficacy and improved gastrointestinal safety profile.
In Vitro Experimental Protocol: A Brief Overview
The data presented in Table 1 would be generated using a well-established in vitro COX inhibition assay, such as a colorimetric or fluorometric method.[4][5]
Protocol: In Vitro COX (ovine) Colorimetric Inhibitor Screening Assay
-
Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are prepared to a specific concentration (e.g., 300 U/mL).[5]
-
Compound Dilution: Test compounds (this compound, Celecoxib, Indomethacin) are prepared in a series of dilutions to determine the IC₅₀ value.
-
Reaction Initiation: The enzyme is incubated with the test compound for a short period before the addition of the substrate, arachidonic acid.
-
Detection: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
To validate the in vitro anti-inflammatory activity of this compound, the carrageenan-induced paw edema model in rats is a robust and widely accepted acute inflammation model. This model is particularly sensitive to inhibitors of prostaglandin synthesis.
Experimental Workflow
Caption: Workflow for the in vivo validation of this compound.
Detailed In Vivo Protocol
1. Animals:
-
Male Wistar rats (180-220 g) will be used. Animals will be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. They will be acclimatized for at least 7 days before the experiment.
2. Treatment Groups (n=6 per group):
-
Group I (Control): Vehicle (0.5% Carboxymethyl cellulose)
-
Group II (Test Compound): this compound (e.g., 10 mg/kg, p.o.)
-
Group III (Positive Control - Selective): Celecoxib (10 mg/kg, p.o.)
-
Group IV (Positive Control - Non-selective): Indomethacin (10 mg/kg, p.o.)
3. Experimental Procedure:
-
Rats will be fasted overnight with free access to water.
-
The initial paw volume of the right hind paw will be measured using a plethysmometer.
-
The respective treatments will be administered orally (p.o.).
-
One hour after treatment, 0.1 mL of 1% (w/v) carrageenan suspension in saline will be injected into the subplantar region of the right hind paw.
-
Paw volume will be measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
The percentage of edema inhibition will be calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
4. Biochemical Analysis:
-
At the end of the experiment (6 hours), animals will be euthanized, and the inflamed paw tissue will be collected.
-
The tissue will be homogenized, and the levels of prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) will be quantified using ELISA kits.
Comparative Performance and Expected Outcomes
This study design allows for a direct comparison of this compound with both a selective COX-2 inhibitor and a non-selective NSAID.
Table 2: Expected In Vivo Anti-Inflammatory Effects
| Treatment Group | % Edema Inhibition (at 3h) | Paw Tissue PGE₂ (pg/mg protein) |
| Vehicle Control | 0 | High |
| This compound (10 mg/kg) | ~50-60% | Significantly Reduced |
| Celecoxib (10 mg/kg) | ~55-65% | Significantly Reduced |
| Indomethacin (10 mg/kg) | ~60-70% | Significantly Reduced |
We anticipate that this compound will demonstrate a significant reduction in paw edema, comparable to that of Celecoxib and Indomethacin. A key differentiating factor will be the biochemical analysis of the inflamed tissue. A significant reduction in PGE₂ levels in the paw tissue of the this compound-treated group will provide direct evidence of its COX-2 inhibitory activity in vivo.
Signaling Pathway of Inflammation
Caption: Arachidonic acid metabolism and the role of COX enzymes.
Assessing Gastrointestinal Safety: A Critical Differentiator
A primary advantage of selective COX-2 inhibitors is their reduced propensity to cause gastric damage. An ulcerogenicity study is therefore a crucial component of the in vivo validation.
Protocol: Ulcerogenicity Study
-
Dosing: A higher dose of the test compounds (e.g., 50 mg/kg) and control drugs will be administered orally to fasted rats for 3 consecutive days.
-
Observation: Animals will be observed for signs of morbidity.
-
Stomach Examination: On the fourth day, animals will be euthanized, and their stomachs will be removed, opened along the greater curvature, and examined for ulcers.
-
Ulcer Index: The severity of gastric lesions will be scored to calculate an ulcer index.
Table 3: Expected Ulcerogenicity Profile
| Treatment Group (50 mg/kg) | Ulcer Index |
| Vehicle Control | 0 |
| This compound | Low (similar to Celecoxib) |
| Celecoxib | Low |
| Indomethacin | High |
A significantly lower ulcer index for this compound compared to Indomethacin would provide strong evidence for its COX-2 selectivity in a whole-animal system and underscore its potential as a safer anti-inflammatory agent.
Conclusion: A Pathway to Clinical Candidacy
This guide has outlined a comprehensive and logically structured approach to the in vivo validation of this compound, a promising new chemical entity with hypothesized selective COX-2 inhibitory activity. By progressing from a solid, albeit hypothetical, in vitro profile to a well-designed in vivo study, we can effectively assess its anti-inflammatory efficacy and gastrointestinal safety. The direct comparison with both a selective COX-2 inhibitor and a non-selective NSAID provides a robust framework for evaluating its therapeutic potential. The successful completion of these studies would provide the critical data necessary to advance this compound into further preclinical development and, ultimately, towards clinical candidacy.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Phenoxyisonicotinic Acid: A Comparative Guide for Novel Anti-Inflammatory Drug Discovery
Introduction: The Quest for Novel Anti-Inflammatory Agents
The landscape of inflammatory disease management is continually evolving, driven by the need for more selective, efficacious, and safer therapeutics. While non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, their clinical utility can be limited by off-target effects, primarily gastrointestinal and cardiovascular complications. This necessitates the exploration of novel chemical scaffolds that may offer improved therapeutic indices. This guide introduces 2-Phenoxyisonicotinic acid, a compound of interest, and provides a comprehensive framework for its preclinical benchmarking against established standard-of-care drugs.
Isonicotinic acid derivatives have a rich history in medicinal chemistry, with prominent examples like the antitubercular drug Isoniazid.[1][2] Emerging research has also highlighted the potential of this scaffold in other therapeutic areas, including inflammation.[3][4] Notably, certain isonicotinic acid derivatives have demonstrated potent anti-inflammatory properties, suggesting that the pyridine carboxylic acid core can be a valuable pharmacophore for designing new anti-inflammatory agents.[3][4] The subject of this guide, this compound, represents a novel iteration of this scaffold, and this document will serve as a detailed roadmap for its systematic evaluation.
Hypothesized Mechanism of Action and Therapeutic Target
Based on the known anti-inflammatory activity of related isonicotinic acid compounds, we hypothesize that this compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Specifically, we postulate a selective inhibition of COX-2, the inducible isoform predominantly responsible for inflammation and pain, while sparing the constitutively expressed COX-1, which is crucial for gastrointestinal cytoprotection. The phenoxy group at the 2-position may contribute to enhanced binding affinity and selectivity for the COX-2 active site.
To visually represent this proposed mechanism in the context of the arachidonic acid pathway, the following signaling pathway diagram is provided:
Caption: Proposed mechanism of this compound targeting COX-2.
Benchmarking Against Standard-of-Care Drugs
To rigorously evaluate the potential of this compound, a head-to-head comparison with current standard-of-care NSAIDs is essential. For this purpose, we have selected:
-
Ibuprofen: A widely used non-selective COX inhibitor, serving as a benchmark for general anti-inflammatory efficacy and off-target effects.
-
Celecoxib: A selective COX-2 inhibitor, providing a direct comparison for selectivity and safety profile.
The following sections outline a comprehensive suite of proposed in vitro and in vivo experiments designed to benchmark these compounds.
Proposed Experimental Protocols
In Vitro Assays
1. COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentrations (IC50) of this compound, Ibuprofen, and Celecoxib against human recombinant COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit.
-
Prepare a dilution series for each test compound.
-
In separate wells of a 96-well plate, incubate human recombinant COX-1 or COX-2 with the heme cofactor.
-
Add the test compounds at various concentrations and incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the production of prostaglandin G2 (PGG2) using the provided detection reagent at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values using non-linear regression analysis.
-
2. Cell-Based Assay for Anti-Inflammatory Activity
-
Objective: To assess the ability of the test compounds to inhibit prostaglandin E2 (PGE2) production in a cellular context.
-
Methodology:
-
Culture a suitable cell line, such as RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs).
-
Pre-treat the cells with various concentrations of this compound, Ibuprofen, or Celecoxib.
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) or interleukin-1β (IL-1β).
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Determine the EC50 values for the inhibition of PGE2 production.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema Model in Rodents
-
Objective: To evaluate the acute anti-inflammatory efficacy of the test compounds in a well-established animal model of inflammation.
-
Methodology:
-
Acclimate rodents (rats or mice) and divide them into treatment groups (vehicle control, this compound, Ibuprofen, Celecoxib).
-
Administer the test compounds orally or via intraperitoneal injection at predetermined doses.
-
After a specified pre-treatment time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.
-
2. Gastrointestinal Toxicity Assessment
-
Objective: To evaluate the potential for the test compounds to induce gastric damage, a common side effect of non-selective NSAIDs.
-
Methodology:
-
Administer high doses of this compound, Ibuprofen, or Celecoxib to rodents daily for a specified period (e.g., 5-7 days).
-
At the end of the treatment period, euthanize the animals and carefully excise the stomachs.
-
Examine the gastric mucosa for the presence of lesions, ulcers, or hemorrhages.
-
Score the severity of gastric damage using a standardized scoring system.
-
The following diagram illustrates the proposed experimental workflow for a comprehensive preclinical evaluation:
Caption: Proposed preclinical workflow for evaluating this compound.
Hypothetical Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments, providing a clear framework for data analysis and comparison.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 0.5 | >200 |
| Ibuprofen | 15 | 30 | 0.5 |
| Celecoxib | 50 | 0.8 | 62.5 |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Compound (Dose) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0 |
| This compound (30 mg/kg) | 65 |
| Ibuprofen (100 mg/kg) | 50 |
| Celecoxib (30 mg/kg) | 60 |
Table 3: Gastrointestinal Safety Profile
| Compound (Dose) | Gastric Ulceration Score (0-5) |
| Vehicle Control | 0 |
| This compound (100 mg/kg) | 0.5 |
| Ibuprofen (200 mg/kg) | 4.0 |
| Celecoxib (100 mg/kg) | 1.0 |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound as a novel anti-inflammatory agent. The proposed experiments are designed to provide a clear, data-driven comparison against established standard-of-care drugs, focusing on both efficacy and safety. The hypothetical data presented herein suggests that this compound holds the potential to be a potent and selective COX-2 inhibitor with an improved gastrointestinal safety profile compared to non-selective NSAIDs.
Successful validation of these hypotheses through the outlined experimental plan would warrant further investigation, including comprehensive pharmacokinetic and toxicology studies, to position this compound as a promising candidate for clinical development.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. The role of isonicotinic acid derivatives in the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid [mdpi.com]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for 2-Phenoxyisonicotinic Acid: A Guide for Medicinal and Process Chemists
Introduction
2-Phenoxyisonicotinic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a key scaffold in the development of various pharmaceutical agents. The selection of a synthetic route for such an intermediate is a critical decision in the drug development pipeline, directly impacting factors such as yield, purity, scalability, and cost of goods (COGs). This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for accessing this molecule: the classical high-temperature nucleophilic aromatic substitution (a variation of the Ullmann condensation) and the modern palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction.
This analysis moves beyond a simple recitation of procedural steps. It is designed to offer field-proven insights into the causality behind experimental choices, empowering researchers to select and optimize the route best suited to their specific objectives, whether for initial discovery efforts or large-scale manufacturing.
Strategic Overview: The Core Transformation
The synthesis of this compound involves the formation of an aryl-ether bond between the C2 position of the isonicotinic acid backbone and a phenol nucleophile. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). This reactivity is further enhanced by the electron-withdrawing nature of the carboxylic acid group at the C4 position. The primary challenge lies in efficiently displacing a leaving group at the C2 position with a phenoxide nucleophile under conditions that are both high-yielding and operationally practical.
Route 1: Classical Nucleophilic Aromatic Substitution (SNAr) / Ullmann-Type Condensation
This classical approach represents a robust, time-tested method for the formation of diaryl ethers. It relies on the direct reaction of a halogenated pyridine with a phenoxide, typically under harsh, high-temperature conditions. While often referred to as a Nucleophilic Aromatic Substitution (SNAr), its frequent use of copper catalysts places it within the family of Ullmann-type reactions.[1] The use of a copper catalyst facilitates the coupling, which can otherwise be sluggish.[2]
Mechanistic Rationale
The reaction proceeds via a bimolecular addition-elimination (SNAr) mechanism. The electron-poor nature of the 2-chloroisonicotinic acid ring makes it susceptible to attack by the potent phenoxide nucleophile. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity of the pyridine ring is temporarily broken in this step. The subsequent elimination of the chloride leaving group restores the aromatic system and yields the final product. The presence of the carboxylic acid group ortho to the reacting carbon helps to stabilize the negative charge in the Meisenheimer intermediate through resonance, thereby facilitating the reaction.[3]
Workflow for Classical SNAr / Ullmann-Type Synthesis
Caption: Workflow for the classical SNAr synthesis route.
Detailed Experimental Protocol (Route 1)
This protocol is adapted from established procedures for the synthesis of aryloxynicotinic acids.[2]
-
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol (1.0 eq.) in a suitable solvent like methanol or ethanol. Add sodium hydroxide (1.0 eq.) portion-wise and stir until a clear solution of sodium phenoxide is formed. Remove the solvent under reduced pressure to obtain a dry powder.
-
Preparation of Sodium 2-Chloroisonicotinate: In a separate flask, dissolve 2-chloroisonicotinic acid (1.0 eq.) in water or ethanol and neutralize with sodium hydroxide (1.0 eq.). Evaporate the solvent to dryness to yield the sodium salt.
-
Reaction: Combine the dry sodium phenoxide and sodium 2-chloroisonicotinate in a reaction vessel. If catalysis is desired, add copper powder or copper(I) iodide (5-10 mol%).
-
Heating: Heat the mixture to a high temperature (typically 150-200 °C) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction can be run neat (as a melt) or in a high-boiling polar aprotic solvent like DMF or NMP. Maintain the temperature for 4-12 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. If run neat, carefully dissolve the resulting solid in water. If a solvent was used, dilute with water.
-
Purification: Filter the aqueous solution to remove any insoluble copper catalyst. Wash the filtrate with a nonpolar organic solvent (e.g., toluene or hexanes) to remove unreacted phenol.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 2-3. The product, this compound, will precipitate as a solid.
-
Final Steps: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to a constant weight. Recrystallization from a suitable solvent like ethanol/water may be performed for higher purity.
Route 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds under significantly milder conditions than classical methods.[4] The C-O coupling variant is a powerful alternative to the Ullmann condensation for synthesizing diaryl ethers.[2]
Mechanistic Rationale
This reaction operates via a catalytic cycle involving a palladium complex.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the 2-haloisonicotinic acid, forming a Pd(II) intermediate.
-
Ligand Exchange/Coordination: The phenoxide, generated in situ by a base, displaces the halide on the palladium center.
-
Reductive Elimination: The final C-O bond is formed through reductive elimination, releasing the this compound product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are essential. They promote the rates of both the oxidative addition and the crucial reductive elimination steps while preventing catalyst decomposition.[5]
Catalytic Cycle for Buchwald-Hartwig C-O Coupling
Caption: The catalytic cycle of the Buchwald-Hartwig C-O coupling.
Detailed Experimental Protocol (Route 2)
This is a representative protocol based on state-of-the-art Buchwald-Hartwig C-O coupling methodologies.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add 2-chloroisonicotinic acid (1.0 eq.), phenol (1.2 eq.), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Addition of Base and Solvent: Add a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq.). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a dry, degassed aprotic solvent (e.g., toluene, dioxane, or t-butanol) via syringe.
-
Heating: Heat the reaction mixture to a moderate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed (typically 6-24 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water. To isolate the acidic product, extract the organic layer with an aqueous base (e.g., 1M NaOH).
-
Acidification: Separate the layers and cool the basic aqueous layer in an ice bath. Acidify with 1M HCl until the product precipitates (pH 2-3).
-
Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.
Head-to-Head Performance Comparison
The choice between a classical and a modern synthetic route is a multi-faceted decision. The following table provides a comparative summary to guide this process.
| Parameter | Route 1: Classical SNAr / Ullmann-Type | Route 2: Buchwald-Hartwig Coupling | Rationale & Field Insights |
| Starting Materials | 2-Chloroisonicotinic acid, Phenol | 2-Chloro- or 2-Bromoisonicotinic acid, Phenol | Route 2 is often more effective with the more reactive aryl bromides, though modern ligands show high efficacy with aryl chlorides. |
| Key Reagents | Strong Base (stoichiometric), Optional: Copper (stoichiometric or catalytic) | Pd Catalyst (1-2 mol%), Phosphine Ligand (2-4 mol%), Strong Base (2-3 eq.) | Route 1 is materially simpler. Route 2 requires expensive and often air-sensitive palladium catalysts and ligands, adding complexity and cost. |
| Reaction Conditions | High Temperature (150-200 °C), Neat or high-boiling solvent (DMF, NMP) | Moderate Temperature (80-110 °C), Anhydrous aprotic solvent (Toluene, Dioxane) | The milder conditions of Route 2 offer superior functional group tolerance and a better safety profile, avoiding the super-heated, high-pressure conditions of a neat reaction. |
| Typical Yield | Moderate to Good (50-75%) | Good to Excellent (75-95%) | Palladium-catalyzed reactions are generally more efficient and higher-yielding due to the highly optimized nature of the catalytic cycle. |
| Product Purity | Often requires significant purification to remove colored byproducts and residual copper. | Generally cleaner reactions, though removal of residual palladium to ppm levels for APIs is a critical and regulated step. | |
| Scalability | Scalable, but high temperatures and potential pressure buildup in neat reactions pose engineering challenges. | Highly scalable. The primary challenge is the cost of the catalyst and ligand on a large scale, though catalyst loading can often be reduced. | |
| Cost | Lower reagent cost (no precious metals or complex ligands). | High cost of palladium and phosphine ligands. Catalyst recycling strategies may be necessary for industrial scale. | |
| Safety & Environment | High energy input. Use of high-boiling, toxic solvents like DMF is a concern. | Use of flammable solvents like toluene/dioxane. Palladium is a heavy metal requiring careful waste management. Overall, often considered "greener" due to higher efficiency and lower energy use. |
Conclusion and Recommendations
Both the classical SNAr/Ullmann-type condensation and the modern Buchwald-Hartwig C-O coupling are viable pathways for the synthesis of this compound. The optimal choice is dictated by the specific context of the synthesis.
-
For early-stage discovery and small-scale synthesis, where speed, yield, and substrate scope are paramount, the Buchwald-Hartwig C-O Coupling (Route 2) is generally superior. Its milder conditions and high efficiency allow for the rapid generation of analogues with diverse functional groups.
-
For process development and large-scale manufacturing, the decision is more nuanced. While the Classical SNAr / Ullmann-Type route (Route 1) has a significantly lower upfront reagent cost, the harsh conditions can lead to lower yields, more complex purifications, and higher energy costs. The Buchwald-Hartwig route, despite its high catalyst cost, may prove more economical overall if the higher yield and simpler purification lead to a more efficient process. A thorough process hazard analysis and cost modeling exercise would be essential to make the final determination.
Ultimately, this guide serves as a framework for strategic decision-making. By understanding the fundamental mechanisms, operational requirements, and performance trade-offs of each route, researchers can confidently navigate the synthesis of this compound and related compounds, accelerating their journey from laboratory concept to impactful application.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Reproducibility in HIF-2α Inhibition Studies: A Comparative Analysis of 2-Phenoxyisonicotinic Acid and its Progeny
This guide provides an in-depth analysis of the common factors that undermine experimental reproducibility when working with HIF-2α inhibitors. We will use 2-Phenoxyisonicotinic acid as a representative early-stage compound and draw critical lessons from the well-documented evolution of its clinical successors, PT2385 and Belzutifan (PT2977), to provide a framework for ensuring robust and reliable experimental outcomes.
Part 1: The Foundation of Reproducibility: Chemical Integrity
The single greatest source of irreproducibility in small molecule research often lies not in the biological assay, but in the chemical reagent itself. Before any experiment begins, the purity, identity, and isomeric composition of the compound must be unequivocally established.
The Perils of Synthesis and Impurities
The synthesis of this compound and its derivatives typically involves the coupling of a phenol with a substituted pyridine, such as 2-chloronicotinic acid.[3] This process, while established, can introduce variability.
Causality Behind the Choices:
-
Starting Materials: Incomplete reaction can leave residual 2-chloronicotinic acid or other precursors, which may have their own biological activities or interfere with the intended target.
-
Catalyst Residues: Catalysts used in coupling reactions (e.g., palladium or copper) can remain in the final product and are often cytotoxic, leading to confounding results in cell-based assays.
-
Byproducts: Side reactions can generate structurally related impurities that may also bind to the target, but with different affinities, leading to an inaccurate assessment of the primary compound's potency.
A self-validating protocol demands rigorous analytical chemistry before biological testing.
Protocol: Minimum Quality Control for a New Batch of Inhibitor
-
Visual Inspection: Check for uniform color and consistency.
-
Solubility Test: Ensure the compound dissolves as expected in the chosen solvent (typically DMSO). Note any precipitation.
-
Purity Analysis (HPLC): Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound. The primary peak should represent >98% of the total integrated area.
-
Identity Confirmation (Mass Spectrometry): Use Mass Spectrometry (MS) to confirm that the molecular weight of the compound matches the expected value.
-
Structural Verification (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the precise chemical structure and rule out isomers.
The Isomer Problem: Not All Molecules Are Created Equal
Many chemical syntheses produce a racemic mixture of enantiomers (mirror-image isomers). It is a common and critical mistake to assume that both enantiomers have the same biological activity. In reality, one isomer is often significantly more active than the other, or may even have off-target effects.[4][5] For example, the pharmacological activity of racemic phenibut is almost entirely attributable to its R-enantiomer.[4]
Using a racemic mixture introduces a 50% "contaminant" in the form of the less active isomer, which can lead to underestimated potency and inconsistent results if the ratio of isomers varies between batches.
Caption: Impact of isomeric purity on experimental outcome.
Part 2: A Comparative Look at Advanced Alternatives
The evolution from early-stage compounds to clinical candidates provides a masterclass in improving reproducibility. The development of PT2385 and its successor, Belzutifan (PT2977), as highly selective HIF-2α inhibitors, highlights key parameters that researchers must consider.[1][6]
| Parameter | This compound (Representative) | PT2385 (First-in-Class) | Belzutifan (PT2977) (Second Generation) |
| Target | HIF-2α | HIF-2α | HIF-2α |
| Potency | Lower | High | Higher |
| Metabolic Stability | Unknown | Moderate (Extensive Glucuronidation)[6] | High (Reduced Metabolism)[1] |
| Pharmacokinetics | Unpredictable | Variable & Dose-Limited Exposure[6] | Improved & More Consistent Exposure [1][7] |
| Reproducibility Risk | High (Purity, Isomers) | Moderate (Metabolic Variability) | Low |
Trustworthiness Through Iterative Design: The clinical development story shows a clear path to enhanced reliability. PT2385 demonstrated promising activity but was hampered by variable pharmacokinetics due to metabolism.[6] This variability is a form of irreproducibility on a systemic level. The developers addressed this by designing PT2977, which was structurally modified to reduce metabolic clearance.[1][8] This resulted in a compound with a more predictable and consistent profile, making it a more reliable experimental tool and a more effective drug.[7][8] For the bench scientist, this underscores the importance of choosing a tool compound with well-characterized and stable properties.
Part 3: A Self-Validating Protocol for HIF-2α Activity
To ensure reproducibility, the experimental protocol itself must be designed as a self-validating system with built-in controls. The Hypoxia Response Element (HRE) Luciferase Reporter Assay is a gold-standard method for quantifying HIF-2α transcriptional activity.
Caption: Workflow for a HRE Luciferase Reporter Assay.
Detailed Step-by-Step Methodology
This protocol is designed for a 96-well plate format.
-
Cell Seeding (Day 1):
-
Action: Seed 786-O cells (which are VHL-deficient and thus have constitutively active HIF-2α) stably transfected with an HRE-luciferase reporter construct at a density of 2 x 10⁴ cells/well.
-
Causality: This density ensures cells are in a logarithmic growth phase and will not become over-confluent during the experiment, which could create artifacts.
-
-
Compound Preparation (Day 2):
-
Action: Prepare a 200X stock of your compound series in 100% DMSO. Perform a serial dilution in DMSO. Then, dilute these stocks 1:100 into cell culture media to create a 2X working solution.
-
Causality: Keeping the final DMSO concentration consistent and low (e.g., 0.1-0.5%) is critical. High DMSO concentrations can be toxic and affect cell signaling, compromising data integrity.
-
-
Cell Treatment (Day 2):
-
Action: Aspirate the old media from the cells and add the 2X working solutions.
-
Essential Controls:
-
Vehicle Control: Media with the same final DMSO concentration as the test compounds. This defines the 0% inhibition level.
-
Positive Control: A known, potent HIF-2α inhibitor like Belzutifan. This validates that the assay system is responsive.
-
-
Action: Incubate plates for 16-24 hours.
-
Causality: This incubation time is typically sufficient for the inhibitor to engage the target and for changes in luciferase reporter gene expression to manifest.
-
-
Luciferase Assay (Day 3):
-
Action: Equilibrate the plate and luciferase reagents to room temperature. Lyse the cells using a passive lysis buffer.[9]
-
Action: Add the luciferase substrate to each well and immediately measure luminescence using a plate reader.
-
Causality: Passive lysis buffer preserves luciferase activity. Measuring immediately after substrate addition is crucial as the light signal decays over time.
-
-
Data Analysis:
-
Action: Subtract background luminescence (wells with no cells). Normalize the data by setting the average of the vehicle control wells to 100% activity.
-
Action: Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Part 4: Troubleshooting and Data Validation
Reproducibility requires a plan for when things go wrong. A logical, step-by-step troubleshooting process can quickly identify the source of error.
Caption: Decision tree for experimental data validation.
Conclusion
Achieving reproducible data in experiments involving this compound or any small molecule inhibitor is not a matter of chance, but a result of deliberate, rigorous scientific practice. The core pillars of reproducibility are:
-
Uncompromising Chemical Purity: Always verify the identity, purity (>98%), and isomeric composition of your compound.
-
Informed Compound Selection: Whenever possible, choose well-characterized, potent, and metabolically stable tool compounds like Belzutifan to minimize confounding variables.
-
Robust, Controlled Protocols: Employ assays with built-in controls and follow a detailed, step-by-step methodology that explains the rationale behind each step.
-
Systematic Validation: Analyze data against pre-defined quality control metrics to ensure the validity of every result.
By integrating these principles, researchers can build a foundation of trustworthy and reliable data, accelerating the path from discovery to clinical impact.
References
- 1. 3-[(1 S,2 S,3 R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of the asymmetric isomers of abscisic acid in a rapid bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. PT2977, a Novel HIF-2a Antagonist, Affords Potent Anti-Tumor Activity [grandroundsinurology.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenoxyisonicotinic Acid
This document provides essential, step-by-step guidance for the proper disposal of 2-Phenoxyisonicotinic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a compound with limited publicly available toxicological data, a cautious and conservative approach to its disposal is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and responsibility within the laboratory.
Hazard Assessment and Initial Considerations
Core Principle: In the absence of comprehensive safety data, all waste chemicals should be treated as hazardous.[2] This "cradle-to-grave" approach to hazardous waste management, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), ensures that hazardous materials are managed safely from generation to final disposal.[3][4][5]
Waste Minimization: Before beginning any experimental work, researchers should consider strategies to minimize the generation of chemical waste. This includes ordering only the necessary quantities of this compound and optimizing experimental designs to reduce the volume of waste produced.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of similar compounds, appropriate PPE is mandatory when handling this compound in any form, including its waste products.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[8][9] | Protects against splashes and airborne particles of the solid compound, preventing eye irritation.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[8][9] | Prevents skin contact, which may cause irritation.[1][8] |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[10] | Reduces the risk of inhaling dust particles, which may cause respiratory tract irritation.[1][11] |
Step-by-Step Disposal Protocol
The disposal of this compound must be approached systematically to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
Step 1: Waste Segregation
Immediately at the point of generation, segregate waste containing this compound from other waste streams.[12]
-
Solid Waste: This includes unused or expired this compound, contaminated weighing paper, and disposable lab materials (e.g., gloves, paper towels).
-
Liquid Waste: This includes solutions containing dissolved this compound. Do not mix with other waste streams, particularly those containing incompatible chemicals.[12]
Step 2: Container Selection
Choose a waste container that is chemically compatible with this compound.[13]
-
For Solid Waste: A sealable, high-density polyethylene (HDPE) container is a suitable choice.
-
For Liquid Waste: A sealable, chemical-resistant container, such as an HDPE or glass bottle, should be used. Ensure the container has a secure, leak-proof closure.[13]
Step 3: Labeling
Properly label the waste container immediately.[6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[6]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[13]
-
Ensure secondary containment, such as a larger bin or tray, is used to capture any potential leaks.[12]
-
Keep the waste container closed except when adding waste.[6]
Step 5: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not attempt to dispose of this compound down the drain or in the regular trash.[13]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
PPE: Before cleaning up a spill, don the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[14]
-
Collection: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[2] All materials used for spill cleanup should be treated as hazardous waste.[2]
-
Large Spills: For large spills, contact your institution's EHS office for assistance.[14]
Decontamination of Glassware
Glassware that has been in contact with this compound should be decontaminated before being returned to general use.
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The solvent rinse should be collected as hazardous liquid waste.[15]
-
Wash and Final Rinse: After the initial solvent rinse, wash the glassware with soap and water, followed by a final rinse with deionized water.
Regulatory Framework
The disposal of chemical waste is regulated by federal, state, and local authorities. The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[3][4] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[5]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. vumc.org [vumc.org]
- 3. epa.gov [epa.gov]
- 4. axonator.com [axonator.com]
- 5. epa.gov [epa.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. leelinework.com [leelinework.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. danielshealth.com [danielshealth.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenoxyisonicotinic Acid
This guide provides an essential framework for researchers, scientists, and drug development professionals on the safe handling of 2-Phenoxyisonicotinic acid. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, ensuring that every safety protocol is a self-validating system grounded in authoritative standards. Our objective is to build a foundation of deep trust by delivering value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Hazard Assessment: Understanding the "Why" Behind the Protection
This compound (CAS No. 35620-71-4) is a beige powder whose toxicological properties have not been fully investigated.[1] However, existing Safety Data Sheets (SDS) provide a clear directive on its primary hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory tract irritation.[1][2][3] The powdered form presents a significant risk of airborne dust generation, which can lead to inhalation exposure.[1] Therefore, our protective strategy must be centered on creating a robust barrier against dermal, ocular, and respiratory contact.
General guidelines from the Occupational Safety and Health Administration (OSHA) for handling acidic and caustic solutions emphasize the need for appropriate PPE to prevent eye and skin contact, proper ventilation, and the availability of emergency eyewash and shower facilities.[4] These principles form the bedrock of our specific recommendations for this compound.
Core Protective Equipment: A Multi-Layered Defense
Based on the identified hazards, a multi-layered approach to PPE is mandatory. This involves primary engineering controls supplemented by carefully selected personal gear.
Primary Engineering Controls
Before any personal equipment is considered, engineering controls must be in place.
-
Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure by capturing dust and vapors at the source.[1]
-
Emergency Facilities: The laboratory must be equipped with an easily accessible eyewash station and a safety shower, as stipulated by OSHA for handling materials that can cause irritation or corrosion.[1][4]
Personal Protective Equipment (PPE) Selection
The following PPE is required for all personnel handling this compound.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles with indirect ventilation are essential to protect the eyes from splashes and airborne dust.[5]
-
Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against fine powders. Goggles are mandated by OSHA's eye and face protection regulations (29 CFR 1910.133) when handling irritating chemicals.[6]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk solution preparation), a face shield should be worn over the safety goggles for full facial protection.[7]
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for handling acids and powdered chemicals.[5] Always check the manufacturer's specifications for compatibility. Gloves should be inspected for tears or holes before each use and changed immediately if contamination is suspected.
-
Lab Coat/Gown: A long-sleeved, knee-length lab coat is required to protect the skin and personal clothing. For tasks with a higher risk of contamination, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Full Coverage: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
-
-
Respiratory Protection:
-
Standard Operations: When handling the chemical exclusively within a certified fume hood, additional respiratory protection is typically not required. The fume hood serves as the primary respiratory control.
-
Outside of a Fume Hood: In the rare event of a large spill or if engineering controls are not available or fail, respiratory protection is crucial. A NIOSH-approved respirator, such as an N95 mask for low-fume environments or a full-face respirator with acid gas cartridges for higher exposures, should be used.[5][8] All respirator use must comply with a comprehensive respiratory protection program as outlined in OSHA 29 CFR 1910.134.[9]
-
Data and Recommendations Summary
| Hazard Category | Risk Factor | Primary Engineering Control | Required Personal Protective Equipment (PPE) |
| Eye Irritation | Airborne dust, accidental splashes | Chemical Fume Hood | Chemical Safety Goggles (Mandatory); Face Shield (Recommended for splash risk) |
| Skin Irritation | Direct contact with powder or solutions | N/A | Nitrile or Butyl Rubber Gloves; Long-sleeved Lab Coat |
| Respiratory Irritation | Inhalation of airborne dust | Chemical Fume Hood | NIOSH-approved respirator (Required only if fume hood is not available/fails) |
| Accidental Exposure | Spills, splashes | Eyewash Station, Safety Shower | Full PPE as described above |
Operational Plan: PPE in Practice
Adherence to a strict procedural workflow is critical for safety. The following diagram and steps outline the decision-making and operational process for handling this compound.
Caption: PPE selection and handling workflow for this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.
-
PPE Donning:
-
Put on your lab coat and fasten it completely.
-
Put on chemical safety goggles.
-
Wash your hands and dry them thoroughly.
-
Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Chemical Handling:
-
Confirm that the chemical fume hood is on and functioning correctly.
-
Perform all manipulations of the this compound powder inside the fume hood. This includes weighing the powder and adding it to solvents.
-
Use a spatula for transfers to minimize dust creation. Avoid pouring the powder directly from the container if possible.
-
Clean up any minor spills within the fume hood immediately using appropriate methods.[1]
-
-
Completion and PPE Doffing:
-
Once work is complete, secure the lid on the chemical container and any waste containers.
-
Remove gloves first by peeling them off from the cuff, turning them inside out without touching the exterior.
-
Remove your lab coat and hang it in the designated area.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan: Contaminated Materials and Chemical Waste
Proper disposal is a critical final step in the safety lifecycle.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Chemical waste generators must consult federal, state, and local regulations to ensure complete and accurate classification and disposal.[1][10] The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[11]
-
Contaminated PPE:
-
Disposable Items: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and contaminated paper towels, must be collected in a designated, sealed plastic bag or container.[11] This container must be labeled as hazardous waste and disposed of accordingly.
-
Non-Disposable Items: Reusable items like lab coats should be professionally laundered if contaminated. Do not take contaminated lab coats home. Glassware must be decontaminated by rinsing it three times with a suitable solvent, and the rinsate must be collected as hazardous waste.[11]
-
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 5. leelinework.com [leelinework.com]
- 6. fishersci.com [fishersci.com]
- 7. quora.com [quora.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. restoredcdc.org [restoredcdc.org]
- 10. fishersci.ca [fishersci.ca]
- 11. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
